molecular formula C10H12O2 B1589263 3-(4-Methoxyphenyl)propanal CAS No. 20401-88-1

3-(4-Methoxyphenyl)propanal

Cat. No.: B1589263
CAS No.: 20401-88-1
M. Wt: 164.2 g/mol
InChI Key: ZOXCMZXXNOSBHU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propanal belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXCMZXXNOSBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456100
Record name 3-(4-methoxyphenyl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20401-88-1
Record name 3-(4-methoxyphenyl)propanal
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Record name 20401-88-1
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details robust and validated protocols for the synthesis of 3-(4-methoxyphenyl)propanal, a valuable building block in organic synthesis and drug discovery. This document moves beyond a simple recitation of procedural steps, offering a deep dive into the mechanistic underpinnings of various synthetic strategies. By elucidating the "why" behind experimental choices, this guide empowers researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The methodologies presented herein are curated for their reliability, scalability, and adherence to the principles of modern synthetic chemistry. Each protocol is a self-validating system, complete with in-text citations to authoritative literature and a comprehensive reference list to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 4-methoxyhydrocinnamaldehyde, is a key organic intermediate.[1] Its structure, featuring a methoxy-substituted aromatic ring and a reactive aldehyde functionality, makes it a versatile precursor in the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, this scaffold is present in various biologically active compounds. Furthermore, its unique aroma has led to its use as a fragrance ingredient.[2][3] The reliable and efficient synthesis of this aldehyde is therefore of considerable interest to the scientific community.

This guide will explore three primary, field-proven synthetic routes to this compound:

  • Oxidation of 3-(4-methoxyphenyl)propan-1-ol: A common and often high-yielding approach.

  • Reduction of 3-(4-methoxyphenyl)propanoic acid derivatives: Offering an alternative pathway from carboxylic acids or their esters.

  • Hydroformylation of 4-vinylanisole: An atom-economical industrial method.

Each of these strategies will be discussed in detail, with a focus on providing actionable, laboratory-scale protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of the target molecule is paramount for successful synthesis and safe handling.

PropertyValue
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point 149-150 °C at 9 Torr[4]
Density 1.037 g/mL at 25 °C[4]
Refractive Index n20/D 1.529[4]

Safety and Handling: this compound may cause an allergic skin reaction.[1] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[5][6] Store in a cool, dry place in a tightly sealed container.[5]

Synthetic Protocols

Method 1: Oxidation of 3-(4-Methoxyphenyl)propan-1-ol

The oxidation of the primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, is a frequently employed and reliable method for the synthesis of the target aldehyde. The key challenge in this transformation is to prevent over-oxidation to the corresponding carboxylic acid. To achieve this, several mild and selective oxidizing agents can be utilized. We will focus on three prominent examples: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern Oxidation.

The starting material, 3-(4-methoxyphenyl)propan-1-ol, is commercially available.[7][8][9]

PCC is a relatively mild oxidizing agent that is particularly useful for the oxidation of primary alcohols to aldehydes.[10][11] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the carboxylic acid.[10]

Mechanism Rationale: The chromium(VI) center of PCC is the active oxidant. The alcohol attacks the chromium, and after a series of steps involving proton transfers, a chromate ester is formed. A base (such as pyridine, present in the PCC salt) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the aldehyde.

Experimental Workflow: PCC Oxidation

Caption: Workflow for PCC Oxidation.

Detailed Protocol:

  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.2 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM at room temperature.[10]

  • Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[12][13] It offers the advantage of avoiding heavy metal-based oxidants.[13]

Mechanism Rationale: The reaction proceeds through a hypervalent iodine intermediate. The alcohol displaces an acetate group on the Dess-Martin periodinane. A subsequent intramolecular proton transfer and elimination of acetic acid and the reduced iodine species yields the desired aldehyde.[14]

Experimental Workflow: DMP Oxidation

Caption: Workflow for DMP Oxidation.

Detailed Protocol:

  • To a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion at room temperature.[15]

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.[15]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[16] It is a very mild and efficient method, particularly for acid-sensitive substrates.[17]

Mechanism Rationale: DMSO reacts with oxalyl chloride at low temperatures to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[16] The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide which then collapses to the aldehyde, dimethyl sulfide, and the protonated base.[16]

Experimental Workflow: Swern Oxidation

Caption: Workflow for Swern Oxidation.

Detailed Protocol:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.[18]

  • Stir the mixture for 15 minutes, then add a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise.[18]

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for 10 minutes at -78 °C.[18]

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Method 2: Reduction of 3-(4-Methoxyphenyl)propanoic Acid Derivatives

An alternative synthetic route involves the partial reduction of a carboxylic acid derivative, such as an ester. This method is particularly useful if 3-(4-methoxyphenyl)propanoic acid is a more readily available or cost-effective starting material.[19]

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent that can selectively reduce esters to aldehydes at low temperatures.[20][21] Careful control of stoichiometry and temperature is critical to prevent over-reduction to the primary alcohol.[22]

Mechanism Rationale: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride.[20] This forms a stable tetrahedral intermediate at low temperatures (-78 °C).[20] Upon aqueous workup, this intermediate hydrolyzes to the aldehyde.[20]

Experimental Workflow: DIBAL-H Reduction

Caption: Workflow for DIBAL-H Reduction.

Detailed Protocol:

  • Prepare the starting methyl ester by standard Fischer esterification of 3-(4-methoxyphenyl)propanoic acid with methanol and a catalytic amount of sulfuric acid.

  • Dissolve the methyl ester (1.0 equivalent) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.[23]

  • Stir the reaction mixture at -78 °C for 2 hours and monitor by TLC.[23]

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to 0 °C and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir the mixture vigorously at room temperature until the layers separate.

  • Filter the mixture through a pad of Celite to remove the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Characterization of this compound

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

TechniqueExpected Data
¹H NMR δ ~9.8 (t, 1H, CHO), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 2.9 (t, 2H, Ar-CH₂), 2.7 (t, 2H, CH₂-CHO)
¹³C NMR δ ~202 (CHO), 158 (C-OCH₃), 132 (Ar-C), 129 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 45 (CH₂-CHO), 28 (Ar-CH₂)
IR (Infrared) ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch)
MS (Mass Spec) m/z = 164 (M⁺)

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent used.

Conclusion

This guide has provided a detailed and technically grounded overview of the synthesis of this compound. By presenting multiple, reliable protocols and delving into the underlying reaction mechanisms, we aim to equip researchers with the knowledge and practical guidance necessary for the successful preparation of this important chemical intermediate. The emphasis on experimental detail, safety, and thorough characterization underscores our commitment to scientific rigor and reproducibility.

References

  • From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes - ACS Publications. Available from: [Link]

  • DIBAL-H Reduction - Organic Synthesis. Available from: [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. Available from: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available from: [Link]

  • Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH) - OrgoSolver. Available from: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available from: [Link]

  • DIBAL Reducing Agent - Chemistry Steps. Available from: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Available from: [Link]

  • PCC/PDC Oxidation | Chem-Station Int. Ed. Available from: [Link]

  • Dess–Martin oxidation - Wikipedia. Available from: [Link]

  • PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis - Studylib. Available from: [Link]

  • The dess-martin periodinane - Organic Syntheses Procedure. Available from: [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. Available from: [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Available from: [Link]

  • Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available from: [Link]

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  • CN105585467A - Novel preparation method of anisyl propanal - Google Patents.
  • CN104817444A - Preparation method of anisyl propionaldehyde - Google Patents.
  • This compound - 20401-88-1, C10H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • Swern oxidation - Wikipedia. Available from: [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. Available from: [Link]

  • Swern Oxidation Proceedure - MSU chemistry. Available from: [Link]

  • 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE Six Chongqing Chemdad Co. Available from: [Link]

  • This compound - SpectraBase. Available from: [Link]

  • Propanal, 3-(4-hydroxy-3-methoxyphenyl) - the NIST WebBook. Available from: [Link]

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  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? Available from: [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed. Available from: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. Available from: [Link]

  • 3-(4-Methoxyphenyl)propan-1-ol - SIELC Technologies. Available from: [Link]

  • 3-[(4-methoxyphenyl)methoxy]propanoic acid (C11H14O4) - PubChemLite. Available from: [Link]

  • 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem. Available from: [Link]

  • 3-(3-Hydroxy-4-methoxyphenyl)propanal | C10H12O3 | CID 9815407 - PubChem. Available from: [Link]

  • Structures of acrolein, propanal and acetone. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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Sources

An In-Depth Technical Guide to the Characterization of 3-(4-Methoxyphenyl)propanal (CAS 20401-88-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propanal, registered under CAS number 20401-88-1, is an aromatic aldehyde of significant interest in various chemical synthesis applications, including the development of pharmaceuticals and fragrances. Its molecular structure, featuring a methoxy-substituted phenyl ring and a propanal moiety, provides a versatile scaffold for the construction of more complex molecules. An accurate and thorough characterization of this compound is paramount for its effective use in research and development, ensuring reproducibility and the integrity of downstream applications.

This guide provides a comprehensive overview of the key characterization data for this compound. As a senior application scientist, the following sections are structured to provide not just data, but also insights into the experimental rationale and methodologies, ensuring scientific integrity and practical applicability.

Physicochemical Properties

A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various systems, for handling and storage, and for the design of analytical methods.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquidVarious supplier websites
Density 1.037 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.529--INVALID-LINK--
Boiling Point 164-168 °C at 18 mmHg--INVALID-LINK-- (for the corresponding alcohol)
Flash Point > 110 °C (> 230 °F) - closed cup--INVALID-LINK--
Solubility Soluble in methanol, ethanol, ether and other organic solvents; insoluble in water.--INVALID-LINK--

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following sections detail the expected spectral data for this compound based on available information and expert interpretation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8t1HAldehydic proton (-CHO)
~7.1d2HAromatic protons (ortho to -CH₂CH₂CHO)
~6.8d2HAromatic protons (ortho to -OCH₃)
~3.8s3HMethoxy protons (-OCH₃)
~2.9t2HMethylene protons (-CH₂-CHO)
~2.7t2HMethylene protons (Ar-CH₂-)

¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~202Aldehydic Carbonyl (-CHO)
~158Aromatic Carbon (-OCH₃)
~133Aromatic Carbon (ipso, substituted with alkyl chain)
~129Aromatic Carbons (ortho to alkyl chain)
~114Aromatic Carbons (ortho to -OCH₃)
~55Methoxy Carbon (-OCH₃)
~45Methylene Carbon (-CH₂-CHO)
~28Methylene Carbon (Ar-CH₂-)

Note: The above NMR data is based on the analysis of a related compound from a supplementary information file and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Fragmentation

m/zProposed Fragment IonFragmentation Pathway
164[C₁₀H₁₂O₂]⁺•Molecular Ion (M⁺•)
135[C₉H₁₁O]⁺Loss of the formyl radical (•CHO) via alpha-cleavage
121[C₈H₉O]⁺Benzylic cleavage, formation of the methoxybenzyl cation
107[C₇H₇O]⁺Loss of ethylene from the methoxybenzyl cation
91[C₇H₇]⁺Tropylium ion from further fragmentation
77[C₆H₅]⁺Phenyl ion
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2850C-H stretchAliphatic C-H
~2830 and ~2730C-H stretchAldehydic C-H (Fermi doublet)
~1725C=O stretchAldehyde carbonyl
~1610, ~1510C=C stretchAromatic ring
~1250C-O stretchAryl ether

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of this compound. These protocols are designed to be self-validating and are based on established chemical principles.

Synthesis of this compound

This synthesis protocol is adapted from patent literature describing the preparation of related "anisyl propionaldehyde" and represents a plausible and robust method.

Synthesis_Workflow Anisyl_Alcohol Anisyl Alcohol Halogenation Halogenation (5-20°C, 1-3h) Anisyl_Alcohol->Halogenation Hydrohalic_Acid Hydrohalic Acid Hydrohalic_Acid->Halogenation p_Methoxybenzyl_Halide p-Methoxybenzyl Halide Halogenation->p_Methoxybenzyl_Halide Alkylation Alkylation (60-110°C, 12-16h) p_Methoxybenzyl_Halide->Alkylation Propionaldehyde Propionaldehyde Propionaldehyde->Alkylation Base Base (e.g., NaOH) Base->Alkylation Phase_Transfer_Catalyst Phase Transfer Catalyst Phase_Transfer_Catalyst->Alkylation Solvent Solvent (e.g., Toluene) Solvent->Alkylation Crude_Product Crude Product Alkylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Halogenation of Anisyl Alcohol:

    • To a stirred solution of anisyl alcohol in a suitable solvent (e.g., dichloromethane), add hydrohalic acid (e.g., HBr) dropwise at a controlled temperature of 5-20°C.

    • The molar ratio of hydrohalic acid to anisyl alcohol should be approximately 3-4:1.

    • Continue stirring the reaction mixture at this temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude p-methoxybenzyl halide.

  • Alkylation with Propionaldehyde:

    • In a separate reactor, add a solvent (e.g., toluene), a powdered base (e.g., sodium hydroxide), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

    • Slowly add a mixture of the p-methoxybenzyl halide obtained in the previous step and propionaldehyde to the reactor.

    • The molar ratios of the reactants should be carefully controlled (e.g., base:phase transfer catalyst:halide:propionaldehyde of approximately 1:0.03:1:1.2).

    • Heat the reaction mixture to 60-110°C and stir for 12-16 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture, wash with water, and extract the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Analytical Characterization Workflow

A systematic approach is necessary for the comprehensive characterization of the synthesized compound.

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS Final_Characterization Final Characterization Report HPLC->Final_Characterization GC_MS->Final_Characterization NMR ¹H & ¹³C NMR Structural_Elucidation->NMR FTIR FT-IR Structural_Elucidation->FTIR MS Mass Spectrometry Structural_Elucidation->MS NMR->Final_Characterization FTIR->Final_Characterization MS->Final_Characterization

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required for specific instrumentation and sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 65:35 v/v). Isocratic or gradient elution can be employed for optimal separation.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in the mobile phase to a similar concentration as the highest standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Safety and Handling

This compound may cause an allergic skin reaction.[1][2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Ensure adequate ventilation in the work area. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Conclusion

This technical guide provides a comprehensive overview of the characterization data for this compound (CAS 20401-88-1). By integrating physicochemical properties, detailed spectroscopic analysis, and robust experimental protocols, this document serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development. The provided methodologies and data are intended to ensure the reliable and reproducible use of this compound in various scientific endeavors.

References

An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(4-methoxyphenyl)propanal. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through the lens of ¹H and ¹³C NMR spectroscopy, supplemented by an overview of advanced 2D NMR techniques.

Introduction: The Structural Significance of this compound

This compound, a key organic intermediate, possesses a unique structural framework comprising a para-substituted aromatic ring and a reactive aldehyde functionality connected by a propyl chain. The precise characterization of this molecule is paramount for its application in the synthesis of pharmaceuticals and other fine chemicals. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering not just the data, but the scientific rationale behind the observed chemical shifts and coupling patterns. Furthermore, we will explore the application of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, to unequivocally assign all proton and carbon signals and confirm the molecular structure.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data Summary
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
19.81Triplet (t)1H1.4-CHO (H1)
27.12Doublet (d)2H8.6Ar-H (H5, H5')
36.84Doublet (d)2H8.6Ar-H (H6, H6')
43.78Singlet (s)3H--OCH₃ (H8)
52.91Triplet (t)2H7.7-CH₂- (H3)
62.77Triplet of triplets (tt)2H7.7, 1.4-CH₂- (H2)
¹³C NMR Spectral Data Summary
SignalChemical Shift (δ, ppm)Carbon TypeAssignment
1201.9CHC1 (Aldehyde)
2158.0CC7 (Aromatic)
3133.0CC4 (Aromatic)
4129.8CHC5, C5' (Aromatic)
5114.0CHC6, C6' (Aromatic)
655.2CH₃C8 (Methoxy)
745.4CH₂C2
828.1CH₂C3

Spectral Interpretation and Structural Elucidation

A thorough analysis of the ¹H and ¹³C NMR data allows for the complete assignment of the structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the different types of protons and their neighboring environments.

  • Aldehydic Proton (H1): The signal at 9.81 ppm is characteristic of an aldehydic proton. Its downfield chemical shift is due to the strong deshielding effect of the carbonyl group.[1] The triplet multiplicity with a small coupling constant (J = 1.4 Hz) indicates coupling to the adjacent methylene protons (H2).

  • Aromatic Protons (H5, H5' and H6, H6'): The presence of two doublets at 7.12 ppm and 6.84 ppm, each integrating to two protons, is indicative of a para-substituted benzene ring. The doublet at 7.12 ppm is assigned to the protons ortho to the propyl chain (H5, H5'), while the more upfield doublet at 6.84 ppm corresponds to the protons ortho to the electron-donating methoxy group (H6, H6'). The large coupling constant (J = 8.6 Hz) is typical for ortho-coupling in aromatic systems.

  • Methoxy Protons (H8): The sharp singlet at 3.78 ppm, integrating to three protons, is characteristic of a methoxy group attached to the aromatic ring.

  • Propyl Chain Protons (H2 and H3): The two triplets at 2.91 ppm and 2.77 ppm correspond to the two methylene groups of the propyl chain. The triplet at 2.91 ppm is assigned to the benzylic protons (H3) adjacent to the aromatic ring. The signal at 2.77 ppm is assigned to the methylene protons (H2) adjacent to the aldehyde group. This signal appears as a triplet of triplets due to coupling with both the H3 protons (J = 7.7 Hz) and the aldehydic proton H1 (J = 1.4 Hz).

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Carbonyl Carbon (C1): The signal at 201.9 ppm is characteristic of an aldehyde carbonyl carbon.[2]

  • Aromatic Carbons (C4, C5, C5', C6, C6', C7): The four signals in the aromatic region (114.0-158.0 ppm) correspond to the six carbons of the benzene ring. The signal at 158.0 ppm is assigned to the carbon bearing the methoxy group (C7), which is deshielded by the oxygen atom. The signal at 133.0 ppm corresponds to the quaternary carbon to which the propyl chain is attached (C4). The signals at 129.8 ppm and 114.0 ppm are assigned to the protonated aromatic carbons (C5, C5' and C6, C6', respectively).

  • Methoxy Carbon (C8): The signal at 55.2 ppm is typical for a methoxy carbon.

  • Propyl Chain Carbons (C2 and C3): The signals at 45.4 ppm and 28.1 ppm are assigned to the methylene carbons of the propyl chain, C2 and C3, respectively.

Advanced Structural Verification with 2D NMR Spectroscopy

To provide unequivocal proof of the structural assignments, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, can be employed. While the actual spectra are not presented here, this section outlines the expected correlations that would be observed.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the following key cross-peaks would be expected:

  • A correlation between the aldehydic proton (H1, δ 9.81) and the adjacent methylene protons (H2, δ 2.77).

  • A strong correlation between the two methylene groups of the propyl chain (H2, δ 2.77 and H3, δ 2.91).

  • Within the aromatic system, a correlation between the ortho-coupled protons (H5, H5', δ 7.12 and H6, H6', δ 6.84) would be observed.

Caption: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons. This is invaluable for assigning the carbon signals of the protonated carbons.

  • H1 (δ 9.81) would show a correlation to C1 (δ 201.9).

  • H2 (δ 2.77) would correlate with C2 (δ 45.4).

  • H3 (δ 2.91) would correlate with C3 (δ 28.1).

  • H5, H5' (δ 7.12) would correlate with C5, C5' (δ 129.8).

  • H6, H6' (δ 6.84) would correlate with C6, C6' (δ 114.0).

  • The methoxy protons H8 (δ 3.78) would correlate with the methoxy carbon C8 (δ 55.2).

Caption: Expected HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule and assigning quaternary carbons.

  • Aldehyde Region: The aldehydic proton (H1) would show correlations to C2 and C3.

  • Propyl Chain: The H2 protons would show correlations to C1, C3, and C4. The H3 protons would show correlations to C2, C4, C5, and C5'.

  • Aromatic Region: The aromatic protons H5, H5' would show correlations to C3, C4, and C7. The aromatic protons H6, H6' would show correlations to C4 and C7.

  • Methoxy Group: The methoxy protons (H8) would show a strong correlation to the aromatic carbon to which the group is attached (C7).

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

  • Acquisition Time (aq): Approximately 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 5 ppm).

¹³C NMR:

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 100 ppm).

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs provided by the spectrometer manufacturer should be used (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf on Bruker instruments).

  • Number of Increments in F1: 256-512 for good resolution in the indirect dimension.

  • Number of Scans per Increment: 2-8 for COSY and HSQC, 8-32 for HMBC.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • The spectral widths in both dimensions should be set to encompass all relevant signals.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • 2D Data Processing: For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions. Process the data using software such as MestReNova, TopSpin, or similar programs.[3][4][5][6]

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectroscopic data of this compound. The detailed analysis of the ¹H and ¹³C NMR spectra, coupled with the predicted correlations from 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The provided experimental protocol serves as a robust starting point for researchers seeking to acquire high-quality NMR data for this and similar compounds. The principles and methodologies outlined herein are fundamental to the structural characterization of organic molecules and are essential for professionals in the fields of chemical synthesis and drug development.

References

  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Available at: [Link].

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  • Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link].

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Sources

A Technical Guide to the Natural Sources of 3-(4-Methoxyphenyl)propanal: Biosynthetic Insights and Biotransformation Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the natural sourcing of 3-(4-Methoxyphenyl)propanal, a valuable aromatic aldehyde. Direct extraction from plant sources is not a currently established method, as this compound is not typically reported as a significant constituent of common essential oils. Therefore, this guide delves into the biosynthetic origins of structurally related and abundant phenylpropanoids, such as anethole and estragole, which are prevalent in plants like anise, fennel, and tarragon. We will explore the potential for this compound to exist as a trace, yet undetected, component in these natural extracts. The core of this guide focuses on the promising avenue of biotransformation, presenting evidence for the microbial conversion of anethole into key precursors of this compound. This document is intended for researchers, scientists, and professionals in the fields of natural products, biotechnology, and drug development, providing a scientific foundation and practical methodologies for investigating and potentially producing this aldehyde from natural precursors.

Introduction: The Elusive Natural Aldehyde

This compound, also known as anisyl propanal, is an aromatic aldehyde with significant interest in the flavor, fragrance, and pharmaceutical industries. Its characteristic sweet, floral, and slightly spicy aroma makes it a desirable ingredient. While synthetic routes to this compound are established, the demand for natural compounds has driven research into its potential biological sources.

However, a direct and abundant natural source of this compound has yet to be identified. It is conspicuously absent from the typical compositional analyses of essential oils rich in structurally similar phenylpropanoids. This guide posits that the quest for "natural" this compound should extend beyond simple extraction and into the realm of biosynthetic pathways and biotransformation.

Biosynthetic Proximity: A Tale of Phenylpropanoids

The likely natural origin of this compound is intertwined with the phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant secondary metabolites.[1][2] This pathway begins with the amino acid phenylalanine and leads to the formation of cinnamic acid and its derivatives, which are the precursors to compounds like anethole and estragole.[3][4]

Key Phenylpropanoid-Rich Essential Oils

Several well-known essential oils are dominated by phenylpropanoids that share the same C6-C3 carbon skeleton as this compound:

  • Anise Oil (Pimpinella anisum): The essential oil of anise is rich in trans-anethole, often comprising over 90% of the oil.[5][6] Other minor components include estragole, p-anisaldehyde, and various terpenes.[7]

  • Fennel Oil (Foeniculum vulgare): Similar to anise oil, fennel oil contains high concentrations of trans-anethole and fenchone.[8][9] The chemical composition can vary depending on the fennel variety and the part of the plant used for extraction.

  • Tarragon Oil (Artemisia dracunculus): The composition of tarragon oil is more variable, with chemotypes rich in either estragole (methyl chavicol) or (Z)-anethole.[10][11]

The overwhelming abundance of these primary phenylpropanoids in standard GC-MS analyses often masks the presence of trace components. It is plausible that this compound exists in these oils at concentrations below the typical limits of detection or reporting.

Biotransformation: A Promising "Natural" Route

The most compelling evidence for a natural source of this compound comes from the field of biotransformation. Microbial systems offer a powerful toolkit for converting abundant natural precursors into more valuable or rare compounds.

Microbial Transformation of trans-Anethole

A pivotal study demonstrated the biotransformation of trans-anethole by the plant pathogenic fungus Colletotrichum acutatum.[12][13] This research revealed that the fungus metabolizes trans-anethole through a pathway that yields several interesting compounds, including 3-(4-methoxyphenyl)-1-propanol . This alcohol is the direct precursor to this compound via an oxidation step.

This finding is significant as it establishes a clear and biologically plausible route from a readily available natural product (trans-anethole) to a direct precursor of the target aldehyde.

The Phenylpropanoid Biosynthetic Pathway and Proposed Biotransformation

The following diagram illustrates the established phenylpropanoid pathway leading to anethole and the proposed subsequent biotransformation steps to yield this compound.

Biosynthetic_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Anethole Anethole CouCoA->Anethole Multiple Steps Propanol 3-(4-Methoxyphenyl) -1-propanol Anethole->Propanol Hydration (e.g., via microbial enzymes) Propanal 3-(4-Methoxyphenyl) propanal Propanol->Propanal Oxidation (e.g., Alcohol Dehydrogenase)

Caption: Phenylpropanoid pathway to anethole and proposed biotransformation.

Advanced Analytical Methodologies for Detection

To confirm the presence of trace amounts of this compound in essential oils, advanced and highly sensitive analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Ion Monitoring (SIM)

Standard GC-MS analyses often operate in full-scan mode, which may lack the sensitivity to detect very low abundance compounds. By using Selective Ion Monitoring (SIM), the mass spectrometer is set to detect only specific ions characteristic of this compound, significantly enhancing the signal-to-noise ratio and allowing for the detection of trace levels.

Table 1: Characteristic Mass Fragments for this compound

m/zIdentity
164Molecular Ion [M]+
121[M - C2H3O]+
91Tropylium Ion
77Phenyl Ion
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. This technique is particularly well-suited for the analysis of complex matrices like essential oils, as it can separate co-eluting compounds, potentially revealing the presence of minor constituents like this compound that would be hidden in a 1D chromatogram.

Experimental Protocols

Protocol for Microbial Biotransformation of trans-Anethole

This protocol is adapted from the methodology used in the study of Colletotrichum acutatum.[12]

  • Fungal Culture Preparation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Colletotrichum acutatum.

    • Incubate at 25-28 °C with shaking (150 rpm) for 5-7 days to obtain a sufficient biomass.

  • Biotransformation:

    • Harvest the fungal mycelia by filtration and wash with sterile distilled water.

    • Resuspend the mycelia in a fresh sterile medium to a desired concentration (e.g., 10 g/L wet weight).

    • Add trans-anethole (dissolved in a minimal amount of a suitable solvent like ethanol) to the fungal suspension to a final concentration of 1 g/L.

    • Incubate the culture under the same conditions as for growth.

  • Extraction and Analysis:

    • After a desired incubation period (e.g., 24, 48, 72 hours), harvest the entire culture.

    • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Analyze the extract by GC-MS to identify the biotransformation products, including 3-(4-methoxyphenyl)-1-propanol.

Workflow for the Isolation and Characterization of this compound

Isolation_Workflow Start Essential Oil or Biotransformation Extract Fractionation Column Chromatography (Silica Gel) Start->Fractionation HPLC Preparative HPLC (Reverse Phase) Fractionation->HPLC Purity Purity Assessment (Analytical HPLC, GC-FID) HPLC->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure

Caption: Workflow for isolation and characterization.

Conclusion and Future Perspectives

While a direct, abundant natural plant source of this compound remains to be definitively identified, the biosynthetic and biotransformational evidence presented in this guide offers a compelling roadmap for its "natural" production. The structural relationship to highly abundant phenylpropanoids in common essential oils suggests its potential presence as a trace component, warranting further investigation with advanced analytical techniques.

The most promising avenue for obtaining natural this compound lies in the microbial biotransformation of readily available precursors like trans-anethole. Further research should focus on:

  • Screening a wider range of microorganisms for their ability to transform anethole and estragole.

  • Identifying and characterizing the specific enzymes (hydratases, alcohol dehydrogenases) responsible for the conversion.

  • Optimizing the biotransformation process for improved yields of this compound.

By leveraging the principles of biosynthesis and the power of biocatalysis, the production of "natural" this compound for various industrial applications is a highly attainable goal.

References

  • Kordali, S., et al. (2005). Determination of the Chemical Composition and Antioxidant Activity of the Essential Oil of Artemisia dracunculus and of the Antifungal and Antibacterial Activities of Turkish Artemisia absinthium, A. dracunculus, Artemisia santonicum, and Artemisia spicigera Essential Oils. Journal of Agricultural and Food Chemistry, 53(24), 9452–9458. [Link]

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Sources

Safety and handling of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)propanal

Introduction

This compound, also known by synonyms such as Anisyl Propanal and 4-Methoxybenzenepropanal, is an aldehyde compound utilized in various applications, including organic synthesis and as a component in the fragrance industry.[1][2] Its molecular structure, featuring an aldehyde functional group and a methoxy-substituted benzene ring, dictates its reactivity and informs the necessary safety protocols for its handling.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded framework for risk assessment and management. As a Senior Application Scientist, the objective is not merely to list procedures, but to explain the causality behind them, enabling laboratory personnel to build self-validating and inherently safe workflows when working with this compound.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters directly influence storage conditions, potential hazards such as flammability, and the selection of appropriate engineering controls.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 20401-88-1[3][4]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance Colorless Liquid[2]
Density 1.037 g/mL at 25 °C
Boiling Point 149-150 °C at 9 Torr[2]
Flash Point >110 °C (>230 °F) - closed cup
Solubility Soluble in alcohol.[1]

Section 2: Hazard Analysis and Risk Assessment

The primary documented hazard associated with this compound is its potential as a skin sensitizer.[3] A comprehensive risk assessment, however, must also account for the significant gaps in its toxicological data.

Globally Harmonized System (GHS) Classification
  • Hazard Class: Skin Sensitization, Category 1[3]

  • Signal Word: Warning[3][4]

  • Hazard Statement: H317 - May cause an allergic skin reaction.[3][4]

Expert Insight: Skin sensitization is an immunological response, not a simple irritation. Initial exposure may cause no reaction, but it can prime the immune system. Subsequent, even minimal, exposure can then trigger a significant allergic reaction (contact dermatitis). This delayed and dose-independent response is why preventing all skin contact is paramount.

Primary Exposure Routes
  • Dermal Contact: The most significant and documented risk. Absorption through the skin can lead to sensitization.

  • Inhalation: As a liquid with a relatively high boiling point, inhalation risk at ambient temperature is moderate but increases if the substance is heated, aerosolized, or handled in a poorly ventilated area.

  • Ingestion: Accidental ingestion is a risk through poor laboratory hygiene (e.g., contaminated hands).

  • Eye Contact: Direct contact with the liquid can cause irritation.

Data Gap Analysis

A critical aspect of trustworthiness in safety science is acknowledging what is not known. For this compound, there is a notable lack of comprehensive published data regarding acute oral and inhalation toxicity, carcinogenicity, mutagenicity, and environmental fate (persistence, bioaccumulation).[5][6] This absence of data necessitates a conservative approach, assuming higher toxicity until proven otherwise and implementing controls to minimize all potential routes of exposure.

Risk Assessment Workflow

A dynamic risk assessment should precede any experiment. The following workflow provides a self-validating system for protocol development.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_implementation Phase 2: Control Implementation cluster_execution Phase 3: Execution & Review A Identify Hazards (H317: Skin Sensitizer) (Data Gaps: Toxicity) B Assess Exposure Potential (Quantity, Frequency, Aerosolization?) A->B C Evaluate Existing Controls (Fume Hood, PPE Availability) B->C D Select & Implement Controls (Engineering, Administrative, PPE) C->D E Develop Specific SOP D->E F Conduct Experiment E->F G Review & Refine Protocol (Any unforeseen exposures?) (Process improvement?) F->G G->A Re-evaluate for new experiments

Caption: A systematic workflow for assessing and mitigating risks.

Section 3: Engineering and Administrative Controls

The foundation of chemical safety lies in robust engineering and administrative controls, which are designed to minimize hazards at the source, long before relying on personal protective equipment.

  • Principle of ALARA (As Low As Reasonably Achievable): This must be the guiding principle for all work with this chemical. The goal is to minimize exposure through all routes to the lowest possible level.

  • Ventilation: All handling of this compound that involves open containers must be performed inside a certified chemical fume hood.[5] This is a non-negotiable control to prevent the accumulation of vapors in the breathing zone of laboratory personnel.

  • Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop detailed, experiment-specific SOPs that incorporate the safety measures outlined in this guide. SOPs should cover every step from material retrieval to waste disposal.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. Its selection must be deliberate and based on the specific tasks being performed.

  • Hand Protection:

    • Gloves: Nitrile gloves are required. Given the sensitization risk, double-gloving is strongly recommended to provide an additional barrier and a clear indication of a breach in the outer glove.[4][7]

    • Technique: Gloves must be inspected for defects before use. Use proper glove removal techniques (without touching the outer surface with bare skin) to avoid contamination. Contaminated gloves must be changed immediately and disposed of as hazardous waste.[4]

  • Eye and Face Protection:

    • Goggles: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[5]

    • Face Shield: A face shield, worn in addition to goggles, is required when there is a significant risk of splashing, such as during large-volume transfers or when adding the chemical to a reacting mixture.[7]

  • Body Protection:

    • A clean, fully-fastened laboratory coat is mandatory to protect skin and personal clothing from contamination.[4][7] Fire-resistant lab coats should be considered if working with flammable solvents in the same procedure.

PPE Selection Logic Diagram

The level of PPE should be escalated based on the procedural risk.

PPESelection Start Task Assessment BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves Start->BasePPE Decision1 Open Container? Decision1->BasePPE No (sealed container) HoodUse Action: Perform in Chemical Fume Hood Decision1->HoodUse Yes Decision2 Splash Potential? Decision2->HoodUse No AdvancedPPE Escalated PPE: - Double Gloves - Face Shield (over goggles) Decision2->AdvancedPPE Yes BasePPE->Decision1 HoodUse->Decision2

Caption: Logic for selecting appropriate PPE based on task.

Section 5: Safe Handling and Storage Procedures

Meticulous technique during handling and storage is critical to prevent exposure and maintain chemical integrity.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear, and all required PPE is donned correctly.

  • Aliquotting: When transferring or weighing the liquid, do so in the fume hood. Use disposable pipettes or dedicated glassware.

  • Additions to Reactions: Add the chemical to reaction vessels slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: After use, tightly seal the container. Decontaminate any reusable equipment. Wipe down the work surface in the fume hood. Remove PPE in the correct order, avoiding self-contamination.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.[4]

Storage Conditions
  • General: Store in a cool, dry, and well-ventilated place away from direct sunlight.[4][5]

  • Container: Keep the container tightly closed to prevent leakage and contamination.[4] Containers that have been opened must be carefully resealed and kept upright.[4]

  • Long-Term Storage: For preserving high purity over extended periods, storage in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as aldehydes can be reactive.

Section 6: Emergency Response and Decontamination

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Spill Management Protocol (Small Scale, <100 mL)
  • Evacuate: Alert personnel in the immediate area and ensure the area is well-ventilated (fume hood).

  • Control: Remove all sources of ignition.[5]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.

Section 7: Waste Disposal

Chemical waste must be managed responsibly to ensure personnel and environmental safety.

  • Regulatory Compliance: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Do not discharge to sewer systems or contaminate waterways.[5]

  • Waste Streams: Dispose of the chemical in a designated, non-halogenated organic waste container.

  • Containerization: Use a chemically resistant, sealable container that is clearly labeled with the full chemical name and associated hazards.

Conclusion

While this compound has a specific and relatively limited primary hazard classification as a skin sensitizer, the significant gaps in its toxicological profile demand a conservative and rigorous approach to its handling. The core principles of this guide—emphasizing engineering controls, procedural diligence, and the correct use of PPE—are designed to create a multi-layered safety system. By understanding the rationale behind these protocols, researchers can not only protect themselves but also foster a culture of safety and scientific integrity within the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisyl propanal canthoxal (IFF). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). NIST Chemistry WebBook. Retrieved from [Link]

  • BASF. (2024). Safety data sheet - PROPIONALDEHYDE. Retrieved from [Link]

  • Chemdad. (n.d.). 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(4-hydroxy-3-methoxyphenyl) propionaldehyde. Retrieved from [Link]

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Unveiling the Enigmatic Bioactivity of 3-(4-Methoxyphenyl)propanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Known and the Unknown

To our fellow researchers and drug development professionals, this technical guide addresses the current understanding of 3-(4-methoxyphenyl)propanal. It is imperative to state at the outset that, despite its well-defined chemical structure and presence in various commercial applications, its specific mechanism of action in a biological or pharmacological context remains largely unelucidated in peer-reviewed scientific literature. This document, therefore, serves a dual purpose: to consolidate the established chemical knowledge of this compound and to explore potential avenues for future research by examining the bioactivities of structurally analogous compounds. Our objective is to provide a foundational resource that is both scientifically rigorous and pragmatically insightful for investigators seeking to explore the potential of this molecule.

Chemical Identity and Properties of this compound

This compound, also known as 4-methoxyhydrocinnamaldehyde, is an aromatic aldehyde with a distinct chemical profile.[1] Its primary application to date has been in the fragrance and flavor industry.[2][3] A comprehensive summary of its chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C10H12O2PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 20401-88-1ChemSynthesis[4]
Appearance Colorless LiquidChemdad[5]
Boiling Point 149-150 °C at 9 TorrChemdad[5]
Density 1.037 g/mL at 25 °CChemdad[5]
Refractive Index n20/D 1.529Chemdad[5]
Solubility Soluble in organic solvents, insoluble in water.Google Patents[2]

Exploring Biological Activities of Structurally Related Compounds: A Window into Potential Mechanisms

While direct evidence for the bioactivity of this compound is scarce, the documented effects of structurally similar molecules can provide valuable hypotheses for its potential mechanism of action. The presence of the methoxyphenyl group is a common feature in a variety of bioactive compounds.

Anti-inflammatory and Anti-arthritic Potential

A compelling study on a synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated potent anti-inflammatory and anti-arthritic properties.[6] This compound was shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and its downstream signaling pathways in both murine macrophages and human synoviocytes from rheumatoid arthritis patients.[6]

Furthermore, the anti-inflammatory effects of other methoxyphenyl-containing compounds, such as the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, have been attributed to the induction of heme oxygenase-1 (HO-1), a key enzyme in the cellular stress response.[7]

Antioxidant and Anticancer Activities of Derivatives

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has revealed significant antioxidant and anticancer activities.[8] Several of these synthesized compounds exhibited potent radical scavenging activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid.[8] In terms of anticancer potential, these derivatives were found to be cytotoxic against human glioblastoma and triple-negative breast cancer cell lines.[8]

Another related compound, 3-(4-methoxyphenyl)acrylic acid, has been shown to mitigate iron-induced testicular injury by reducing oxidative stress and modulating purinergic enzyme activity.[9]

Postulated Mechanisms and Future Research Directions

Based on the activities of these related compounds, we can postulate several potential, yet unproven, mechanisms of action for this compound that warrant experimental investigation.

  • Modulation of Inflammatory Pathways: The structural similarity to the STAT3 inhibitor MMPP suggests that this compound could potentially interfere with key inflammatory signaling cascades. Future studies should investigate its effects on the phosphorylation and activation of STAT3, as well as other inflammatory mediators like NF-κB.

  • Induction of Cytoprotective Enzymes: The anti-inflammatory effects of a related chalcone via HO-1 induction suggest that this compound might also act as an electrophilic inducer of the Nrf2/HO-1 pathway.

  • Antioxidant and Radical Scavenging Activity: The presence of the methoxyphenyl moiety, a known contributor to antioxidant effects in other molecules, suggests that this compound may possess direct radical scavenging properties or the ability to modulate cellular redox balance.

The following diagram illustrates a hypothetical signaling pathway that could be a starting point for investigating the anti-inflammatory potential of this compound.

Postulated_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) pSTAT3->Gene_Expression pNFkB p-NF-κB NFkB->pNFkB pNFkB->Gene_Expression Compound This compound (Hypothesized Target) Compound->STAT3 Inhibition? Compound->NFkB Inhibition?

Caption: Postulated anti-inflammatory mechanism for this compound.

Experimental Protocols for Preliminary Bioactivity Screening

To facilitate the investigation of this compound's potential bioactivities, we provide the following generalized protocols for assessing its anti-inflammatory and antioxidant properties.

In Vitro Anti-inflammatory Activity Assay

This protocol is designed to assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Workflow Diagram:

Anti_Inflammatory_Workflow start Start step1 Seed RAW 264.7 cells in a 96-well plate start->step1 step2 Pre-treat cells with varying concentrations of This compound for 24 hours step1->step2 step3 Stimulate cells with LPS (1 µg/mL) for 24 hours step2->step3 step4 Collect cell culture supernatant step3->step4 step5 Measure pro-inflammatory mediators (e.g., TNF-α, IL-6) using ELISA step4->step5 end End step5->end

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the dose-dependent inhibition of cytokine production and calculate the IC50 value if applicable.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the direct antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Use ascorbic acid as a positive control and methanol as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the compound to determine the EC50 value.

Conclusion

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gendy, M. A., & Al-Omary, F. A. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5179. [Link]

  • Jo, S., Kim, H., Kim, S., Kim, H. S., & Lee, S. G. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 37123. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2022).
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-202. [Link]

  • Google Patents. (n.d.). Preparation method of anisyl propionaldehyde. (CN104817444A).
  • Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE. [Link]

  • ChemSynthesis. (n.d.). This compound. [Link]

  • The Good Scents Company. (n.d.). para-anisyl propanal canthoxal (IFF). [Link]

  • ResearchGate. (2024). 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. [Link]

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Physical properties of 4-methoxybenzenepropanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-(4-Methoxyphenyl)propanal

Introduction

This compound, also known by synonyms such as 4-methoxybenzenepropanal and 4-methoxyhydrocinnamaldehyde, is an aromatic aldehyde of significant interest in the fields of organic synthesis, fragrance chemistry, and as a potential building block in the development of novel pharmaceutical agents. Its unique structure, combining a methoxy-substituted benzene ring with a propanal functional group, imparts a distinct set of physical and chemical properties. A thorough understanding of these properties is paramount for researchers and drug development professionals to effectively utilize this compound in their work, ensuring reproducibility, safety, and optimal reaction conditions.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is designed to move beyond a simple recitation of data, offering insights into the experimental methodologies used for their determination and the structural information that can be gleaned from spectroscopic analysis.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and for predicting the compound's behavior in various solvents and reaction media.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 20401-88-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Physical Form Liquid
Density 1.037 g/mL at 25 °C
Refractive Index (n20/D) 1.529
Boiling Point Data not readily available. The related alcohol, 3-(4-methoxyphenyl)propan-1-ol, has a boiling point of 164-168 °C at 18 mmHg.[2]
Flash Point > 110 °C (> 230 °F) - closed cup
Solubility Inferred from similar compounds to be soluble in alcohol and slightly soluble in water.[3]

Spectroscopic Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is predicted to show several distinct signals:

    • Aldehydic Proton (CHO): A signal far downfield, typically in the range of δ 9.5-10.0 ppm, appearing as a triplet due to coupling with the adjacent CH₂ group.

    • Aromatic Protons (C₆H₄): Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-donating methoxy group will be more shielded (further upfield) than those adjacent to the alkyl chain.

    • Methoxy Protons (OCH₃): A sharp singlet around δ 3.8 ppm, integrating to three protons.

    • Alkyl Protons (CH₂CH₂): Two multiplets in the range of δ 2.7-3.0 ppm, each integrating to two protons. These will likely appear as triplets due to coupling with each other.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environments:

    • Carbonyl Carbon (C=O): The most deshielded carbon, appearing far downfield, typically above δ 200 ppm.[4]

    • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most deshielded in this region, while the carbon attached to the propyl chain will also be distinct. The two sets of equivalent CH carbons will give two other signals.

    • Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

    • Alkyl Carbons (CH₂CH₂): Two signals in the aliphatic region, typically between δ 20-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by the following characteristic absorption bands:

  • C=O Stretch (Aldehyde): A very strong and sharp absorption band in the region of 1740-1690 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.[5]

  • C-H Stretch (Aldehyde): Two medium-intensity peaks are often observed around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly characteristic of the C-H bond of an aldehyde.

  • C-H Stretch (Aromatic): A peak or peaks just above 3000 cm⁻¹.[5]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[5]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption in the 1250-1000 cm⁻¹ region, indicative of the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: A prominent fragmentation pathway is the cleavage of the bond between the first and second carbons of the propyl chain, leading to the formation of a stable benzylic cation or, more likely, a tropylium-like ion at m/z 121 (the 4-methoxybenzyl cation). This is often the base peak.

    • McLafferty Rearrangement: A characteristic rearrangement for aldehydes with a sufficiently long alkyl chain. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in a fragment at m/z 136 .

    • Loss of Formyl Radical (•CHO): Alpha-cleavage can lead to the loss of the formyl radical (mass 29), resulting in a fragment at m/z 135 .[6]

Experimental Methodologies

The accurate determination of physical properties relies on standardized and validated experimental protocols. The following sections describe appropriate methods for characterizing a liquid aldehyde like this compound.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity Check cluster_1 Property Determination cluster_2 Spectroscopic Confirmation cluster_3 Data Collation & Reporting P1 Obtain Sample of This compound P2 Check Purity via GC-MS P1->P2 Initial Analysis M3 Determine Boiling Point (Thiele Tube Method) P2->M3 Proceed if Pure M1 Determine Density (Pycnometer Method) S1 Acquire NMR Spectrum (¹H and ¹³C) M1->S1 Characterize Further M2 Determine Refractive Index (ASTM D1218) M2->M1 M3->M2 S2 Acquire IR Spectrum (FT-IR) S1->S2 S3 Acquire Mass Spectrum (EI-MS) S2->S3 R1 Compile All Data S3->R1 R2 Generate Technical Report R1->R2

Caption: General workflow for the physical and spectroscopic characterization of this compound.

Protocol 1: Boiling Point Determination via Thiele Tube

Justification: The Thiele tube method is ideal for determining the boiling point of small quantities of a liquid, making it a cost-effective and efficient choice for research and development settings where sample material may be limited.[7] The design of the tube utilizes convection currents to ensure uniform heating of the oil bath, providing an accurate measurement.[8]

Procedure:

  • Place approximately 0.5 mL of this compound into a small fusion tube.

  • Take a capillary tube sealed at one end and place it, open end down, into the fusion tube containing the sample.

  • Attach the fusion tube to a thermometer using a rubber band, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Clamp the thermometer assembly in a Thiele tube filled with mineral oil, so that the sample is immersed in the oil.[9]

  • Gently heat the side arm of the Thiele tube with a microburner.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the trapped air and then the sample's vapor expand.[10]

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11] Record this temperature.

Protocol 2: Refractive Index Determination

Justification: The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. ASTM D1218 is a standardized test method that provides a precise and reliable procedure for measuring the refractive index of hydrocarbon liquids like this compound.[12]

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20°C), using the instrument's temperature control system.

  • Adjust the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the instrument's scale.

  • Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue.

Protocol 3: NMR Sample Preparation and Acquisition

Justification: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The use of a deuterated solvent is necessary for the instrument's field-frequency lock, and filtering removes paramagnetic impurities that can cause peak broadening.

Procedure:

  • Dissolve 10-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile and common solvent for many organic compounds.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is well-mixed.

  • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

  • Introduce the sample into the NMR magnet.

  • Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters, ensuring a sufficient number of scans for adequate signal-to-noise, particularly for the ¹³C spectrum.

Safety and Handling

As a responsible scientist, proper handling and awareness of potential hazards are non-negotiable.

  • Hazard Classification: this compound is classified with the GHS07 pictogram and a "Warning" signal word.

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P272: Contaminated work clothing should not be allowed out of the workplace.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

References

  • The Good Scents Company. (n.d.). 3-(4-hydroxy-3-methoxyphenyl) propionaldehyde. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Retrieved from [Link]

  • Nichols, L. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Chemistry LibreTexts. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • YouTube. (2024, September 16). CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)propiolaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Memphis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Analogs of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the structural analogs of 3-(4-methoxyphenyl)propanal, a significant scaffold in medicinal chemistry and materials science. We will delve into the rational design of these analogs, focusing on key structural modifications of the methoxy group, the phenyl ring, and the propanal side chain. Detailed synthetic methodologies, including a protocol for the hydroformylation of anethole, are presented. Furthermore, a comparative analysis of the biological activities of these analogs is discussed, supported by quantitative data. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the versatile this compound core for novel applications.

Introduction to the Core Scaffold: this compound

This compound, also known as anisyl propanal, is a phenylpropanoid derivative characterized by a methoxy-substituted phenyl ring attached to a propanal moiety.[1] Phenylpropanoids are a diverse class of natural products synthesized by plants from the amino acids phenylalanine and tyrosine.[2] They play crucial roles in plant defense, signaling, and structural integrity.[2][3] The core structure of this compound serves as a valuable starting point for the development of a wide array of bioactive molecules due to its favorable physicochemical properties and synthetic accessibility.

The parent compound itself is a significant fragrance raw material, valued for its strong floral aroma with notes of cumin and basil.[4][5] Beyond its use in perfumery, its chemical structure is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5]

Structural Analogs: Design and Classification

The therapeutic and industrial potential of this compound can be significantly expanded through the strategic design of its structural analogs. Modifications can be systematically introduced at three key positions: the methoxy group, the phenyl ring, and the propanal side chain.

Modification of the Methoxy Group

The methoxy group at the 4-position of the phenyl ring is a critical determinant of the molecule's electronic and lipophilic character.

  • Demethylation: Removal of the methyl group to yield a hydroxyl group (as seen in 3-(4-hydroxyphenyl)propanal) can introduce hydrogen bonding capabilities, potentially enhancing interaction with biological targets.[6] The presence and position of hydroxyl groups on the benzene ring of phenylpropanoids have been shown to correlate with their reactive oxygen species (ROS) suppression effects.[6]

  • Alkoxy Chain Homologation: Extending the methyl group to longer alkyl chains (ethoxy, propoxy, etc.) can modulate lipophilicity, which is a key factor in membrane permeability and oral bioavailability.

  • Bioisosteric Replacement: The methoxy group can be replaced with other bioisosteres such as halogens (F, Cl, Br), a trifluoromethyl group, or a cyano group to fine-tune electronic properties and metabolic stability.

Alterations on the Phenyl Ring

The aromatic ring offers a large surface for introducing various substituents to explore structure-activity relationships (SAR).

  • Positional Isomerism: Moving the methoxy group to the 2- or 3-position can drastically alter the molecule's conformation and interaction with target proteins. For instance, methoxyphenamine, a bronchodilator, features a methoxy group at the 2-position.[7]

  • Polysubstitution: Introducing additional substituents on the phenyl ring, such as hydroxyl, methyl, or halogen groups, can further modulate the compound's activity. For example, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one demonstrates the incorporation of multiple methoxy groups.[8]

  • Heterocyclic Scaffolds: Replacing the phenyl ring with a heterocyclic system (e.g., pyridine, thiophene, furan) can introduce heteroatoms that can act as hydrogen bond acceptors or donors, and can also alter the overall geometry and electronic distribution of the molecule.

Modifications of the Propanal Side Chain

The propanal side chain is a versatile handle for a variety of chemical transformations.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (3-(4-methoxyphenyl)propanoic acid) or reduced to an alcohol (3-(4-methoxyphenyl)propan-1-ol).

  • Chain Elongation/Shortening: The three-carbon chain can be extended or shortened to optimize the distance and orientation between the aromatic ring and a terminal functional group.

  • Functional Group Interconversion: The aldehyde can be converted into other functional groups such as amines, amides, esters, and nitriles, leading to a diverse range of derivatives with potentially different biological activities. For instance, the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides has been reported.[9]

Caption: Key modification points on the this compound scaffold.

Synthetic Strategies and Methodologies

A primary and industrially relevant method for the synthesis of this compound is the hydroformylation of anethole. Anethole, or 1-methoxy-4-(1-propenyl)benzene, is a readily available natural product.[10]

Synthesis via Hydroformylation of Anethole

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.

Hydroformylation_Workflow Anethole Anethole (1-methoxy-4-(1-propenyl)benzene) Reactor High-Pressure Reactor Anethole->Reactor Syngas Synthesis Gas (CO + H2) Syngas->Reactor Catalyst Rhodium/Cobalt Catalyst + Ligands Catalyst->Reactor Purification Purification (e.g., Distillation) Reactor->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound via hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Anethole

  • Materials:

    • Anethole (99%)

    • Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃)

    • Triphenylphosphine (PPh₃)

    • Toluene (anhydrous)

    • Synthesis gas (1:1 CO/H₂)

  • Procedure:

    • A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is charged with anethole (10 mmol), RhCl(PPh₃)₃ (0.01 mmol), and PPh₃ (0.1 mmol) in anhydrous toluene (50 mL).

    • The autoclave is sealed and purged three times with nitrogen, followed by three purges with synthesis gas.

    • The reactor is pressurized to 50 bar with synthesis gas and heated to 100 °C with vigorous stirring.

    • The reaction is monitored by gas chromatography (GC) for the consumption of anethole.

    • After completion of the reaction (typically 4-6 hours), the autoclave is cooled to room temperature and the excess gas is carefully vented.

    • The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Justification of Experimental Choices:

  • Catalyst: A rhodium-based catalyst is chosen for its high activity and selectivity for the formation of the linear aldehyde under milder conditions compared to cobalt catalysts.

  • Ligand: Excess triphenylphosphine is added to maintain the stability of the active catalytic species and to suppress isomerization of the starting material.

  • Solvent: Toluene is used as an inert solvent to dissolve the reactants and catalyst.

  • Pressure and Temperature: The chosen conditions are a balance between achieving a reasonable reaction rate and minimizing side reactions such as hydrogenation of the aldehyde product.

Comparative Analysis of Biological Activity

Structural analogs of this compound have been investigated for a range of biological activities. The following table summarizes some of these findings.

Analog Modification Biological Activity Key Findings Reference
Caffeic AcidHydroxylation of the phenyl ringAntioxidant, Xanthine Oxidase InhibitorPotent radical scavenger and competitive inhibitor of xanthine oxidase.[6]
Phenylpropanoid Amides of DopamineAmidation of the propanal chain and phenyl ring modificationAntioxidantDerivatives with catechol moieties exhibit significant DPPH radical-scavenging activity.[11]
3-Aryl-3-triazolylpropiophenonesModification of the propanal chain with a triazole moietyFungicide, Bactericide, Herbicideβ-azolyl ketones show potential as agrochemicals.[8]
(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-onesDemethylation and etherification of the methoxy groupAntimicrobial, AntioxidantShowed moderate antimicrobial and antioxidant activities.[12]

Future Perspectives and Applications

The this compound scaffold continues to be a fertile ground for the discovery of new molecules with diverse applications. Future research will likely focus on:

  • Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure analogs, which is crucial for many pharmaceutical applications.

  • High-Throughput Screening: The use of combinatorial chemistry and high-throughput screening to rapidly evaluate large libraries of analogs for a wide range of biological targets.

  • Drug Conjugation: The use of the propanal or other functionalized side chains as a linker to attach the methoxyphenyl moiety to other pharmacophores or to drug delivery systems.

  • Materials Science: The incorporation of this scaffold into polymers and other materials to impart specific optical, electronic, or biological properties.

References

  • Tsai, F. S., et al. (2007). Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. PubMed. Available at: [Link]

  • Cho, J. Y., et al. (2012). Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. PubMed. Available at: [Link]

  • Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant. Available at: [Link]

  • Noel, J. P., Austin, M. B., & Bomati, E. K. (2005). Structure-function relationships in plant phenylpropanoid biosynthesis. Current Opinion in Plant Biology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11126607, this compound. Retrieved from [Link].

  • Martínez-Crespo, P. J., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). Phenylpropanoid. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link].

  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. Available at: [Link]

  • A method for preparing anisyl propionaldehyde. (2015). Google Patents.
  • Novel preparation method of anisyl propanal. (2016). Google Patents.
  • Čižmáriková, R., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637563, Anethole. Retrieved from [Link].

  • Progress in hydroformylation of ethene to propanal by catalytic synthesis. (2008). ResearchGate. Available at: [Link]

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Methodological & Application

The Versatility of 3-(4-Methoxyphenyl)propanal in Organic Synthesis: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Valuable Synthetic Building Block

3-(4-Methoxyphenyl)propanal, also known as 4-methoxyhydrocinnamaldehyde, is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its structure, featuring a reactive aldehyde functionality and an electron-rich methoxy-substituted phenyl ring, makes it a valuable precursor for the construction of complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of this compound in several fundamental organic transformations. We will explore detailed, field-proven protocols for Wittig reactions, reductive aminations, aldol condensations, and Knoevenagel condensations, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless Liquid[1]
Boiling Point 149-150 °C at 9 Torr[1]
Density 1.037 g/mL at 25 °C[2]
Refractive Index n20/D 1.529[2]
CAS Number 20401-88-1[1]

Safety Profile: this compound may cause an allergic skin reaction.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications and Protocols

The reactivity of the aldehyde group in this compound allows for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed protocols for some of the most synthetically useful transformations.

Olefination via the Wittig Reaction: Crafting Alkenes with Precision

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4][5][6] The reaction of this compound with a phosphorus ylide (Wittig reagent) provides a reliable route to substituted styrenes and other olefinic compounds. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed.[3][4]

  • Non-stabilized ylides (e.g., those derived from simple alkyl halides) typically lead to the formation of (Z)-alkenes.

  • Stabilized ylides (e.g., those bearing an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[3][4]

Wittig_Reaction aldehyde This compound intermediate Oxaphosphetane Intermediate aldehyde->intermediate + ylide Phosphorus Ylide (Ph3P=CHR) ylide->intermediate alkene Alkene Product intermediate->alkene phosphine_oxide Triphenylphosphine Oxide intermediate->phosphine_oxide

Caption: General workflow of the Wittig reaction.

This protocol describes the reaction of this compound with a non-stabilized ylide to favor the formation of the (Z)-alkene.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The formation of the deep red or orange color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the alkene product from the triphenylphosphine oxide byproduct.

Causality of Experimental Choices: The use of a non-stabilized ylide under salt-free conditions (achieved by using n-BuLi) kinetically favors the formation of the cis-oxaphosphetane intermediate, which subsequently decomposes to the (Z)-alkene.[3] Performing the reaction at low temperatures helps to control the reactivity of the ylide and minimize side reactions.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[7] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of this compound with an amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, as it readily reduces the iminium ion intermediate in the presence of the unreacted aldehyde.[8][9][10]

Reductive_Amination aldehyde This compound iminium Iminium Ion Intermediate aldehyde->iminium + amine Primary or Secondary Amine amine->iminium product_amine Substituted Amine Product iminium->product_amine reducing_agent NaBH(OAc)3 reducing_agent->product_amine Reduction

Caption: General workflow for reductive amination.

This protocol details the synthesis of a secondary amine using benzylamine and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCE or DCM, add benzylamine (1.1 equivalents).

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction at room temperature for 3-12 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification: Carefully quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with the addition of 1% triethylamine to prevent product streaking).

Trustworthiness of the Protocol: This one-pot procedure is highly reliable due to the chemoselectivity of sodium triacetoxyborohydride, which minimizes the reduction of the starting aldehyde.[9][10] The mild reaction conditions are tolerant of a wide range of functional groups, making this a robust method for amine synthesis.

Aldol Condensation: Forging New Carbon-Carbon Bonds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[11][12][13][14] this compound can act as the electrophilic partner in a crossed aldol condensation with a ketone that possesses α-hydrogens.

Aldol_Condensation aldehyde This compound aldol_adduct β-Hydroxy Ketone (Aldol Adduct) aldehyde->aldol_adduct ketone Enolizable Ketone (e.g., Acetone) enolate Enolate Intermediate ketone->enolate base Base (e.g., NaOH) base->enolate Deprotonation enolate->aldol_adduct Nucleophilic Attack enone α,β-Unsaturated Ketone (Final Product) aldol_adduct->enone Dehydration Knoevenagel_Condensation aldehyde This compound intermediate Intermediate Adduct aldehyde->intermediate active_methylene Active Methylene Compound active_methylene->intermediate + base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->intermediate product Substituted Alkene Product intermediate->product Dehydration

Sources

The Versatile Synthon: Application Notes for 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-(4-Methoxyphenyl)propanal

This compound, a seemingly unassuming aromatic aldehyde, is a molecule of significant interest to the discerning researcher in organic synthesis and drug development. Its structure, characterized by a methoxy-substituted phenyl ring connected to a propanal moiety, offers a rich playground for a variety of chemical transformations. The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution, while the aldehyde functional group serves as a versatile handle for nucleophilic additions, condensations, and redox manipulations.

This guide provides an in-depth exploration of this compound as a starting material, offering detailed protocols for key synthetic transformations. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse array of downstream products, from bioactive molecules to valuable fragrance components.[1][2] We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[3]
Molecular Weight 164.20 g/mol PubChem[3]
Appearance Colorless LiquidChemdad[4]
Boiling Point 149-150 °C at 9 TorrChemdad[4]
Density 1.037 g/mL at 25 °CChemdad[4]
Refractive Index n20/D 1.529Chemdad[4]
Solubility Soluble in methanol, ethanol, ether; insoluble in water.[2][5]

Safety and Handling: this compound may cause an allergic skin reaction.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. As an aliphatic aldehyde, it may be prone to oxidation or polymerization over time; storage under an inert atmosphere is recommended for long-term stability.[6][7][8][9]

Application 1: Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems, which are prevalent motifs in pharmaceuticals and other functional molecules.[10] this compound readily undergoes this reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.

Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base Base Base->Enolate Aldehyde This compound Enolate->Aldehyde Adduct Aldol Adduct Enolate_ref [Z-CH-Z']⁻ Adduct_ref Aldol Adduct Product α,β-Unsaturated Product

Caption: Mechanism of the Knoevenagel Condensation.

Protocol: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)propenoate

This protocol is adapted from a general procedure for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate.[8][11]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Diisopropylethylamine (DIPEA) or Piperidine

  • Toluene or Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in toluene (5 mL per mmol of aldehyde), add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of a weak base such as diisopropylethylamine (DIPEA) or piperidine (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • After the theoretical amount of water has been collected (or the reaction is complete as monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield (%)
This compoundEthyl CyanoacetateDIPEATolueneReflux85-95
This compoundMalononitrileAmmonium AcetateEthanolReflux>90

Application 2: Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[12] this compound can be converted to a variety of substituted alkenes using this methodology, which is particularly useful for extending the carbon chain and introducing unsaturation with high regioselectivity.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the formation of the strong P=O bond being the driving force for the reaction.

G cluster_0 Step 1: Ylide Attack cluster_1 Step 2: Oxaphosphetane Formation cluster_2 Step 3: Fragmentation Ylide Ph₃P=CHR' Betaine Betaine Intermediate Ylide->Betaine Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Betaine_ref Betaine Intermediate Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation TPO Ph₃P=O Oxaphosphetane->TPO Fragmentation Oxaphosphetane_ref Oxaphosphetane

Caption: Mechanism of the Wittig Reaction.

Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)but-2-enoate

This protocol is a general procedure for the Wittig reaction using a stabilized ylide.[13]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry DCM.

  • Add the ylide solution dropwise to the aldehyde solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. The triphenylphosphine oxide is more polar and will elute after the desired alkene.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to obtain the pure ethyl 4-(4-methoxyphenyl)but-2-enoate.

Reactant 1Wittig ReagentSolventTemperatureTypical Yield (%)
This compound(Carbethoxymethylene)triphenylphosphoraneDCMRoom Temp.75-90

Application 3: Synthesis of Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[14] this compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is fundamental in the synthesis of many pharmaceutical compounds, including analogs of the antifungal agent Naftifine.[1][6][15]

Mechanistic Insight

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the amine without reducing the starting aldehyde.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium Amine R₂NH Amine->Iminium ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) Iminium->ReducingAgent Reduction Iminium_ref Iminium Ion Product Amine Product ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Protocol: Synthesis of N-Methyl-3-(4-methoxyphenyl)propan-1-amine

This protocol is based on a general procedure for reductive amination using sodium triacetoxyborohydride.[4][6][16]

Materials:

  • This compound

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add methylamine (1.2 eq, either as a solution or from the hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reactant 1AmineReducing AgentSolventTemperatureTypical Yield (%)
This compoundMethylamineNaBH(OAc)₃DCERoom Temp.80-95

Application 4: Redox Transformations

The aldehyde functionality of this compound allows for straightforward oxidation to the corresponding carboxylic acid or reduction to the primary alcohol, providing access to further valuable synthetic intermediates.

Oxidation to 3-(4-Methoxyphenyl)propanoic Acid

A common method for oxidizing aldehydes to carboxylic acids is the Jones oxidation.[2][7][15][17][18]

Protocol: Jones Oxidation

  • Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring until the orange color of the Cr(VI) persists.

  • After the addition is complete, stir the reaction for an additional 30 minutes.

  • Quench the reaction by adding isopropanol until the solution turns green, indicating the reduction of excess Cr(VI).

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-(4-methoxyphenyl)propanoic acid.[19]

Reduction to 3-(4-Methoxyphenyl)propan-1-ol

The reduction of the aldehyde to the primary alcohol can be cleanly achieved using sodium borohydride.[3][9]

Protocol: Sodium Borohydride Reduction

  • Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature until complete by TLC analysis.

  • Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-(4-methoxyphenyl)propan-1-ol.[12]

Conclusion

This compound is a versatile and valuable starting material in organic synthesis. The protocols detailed in this guide for Knoevenagel condensation, Wittig reaction, reductive amination, and redox transformations provide a robust toolkit for researchers to access a wide range of complex molecules. The inherent reactivity of its functional groups, coupled with the electronic influence of the methoxy-substituted aromatic ring, ensures its continued importance in the fields of drug discovery, materials science, and fragrance chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Abonia, R., Garay, A., Castillo, J. C., Insuasty, B., Quiroga, J., Nogueras, M., ... & Zacchino, S. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 520. Available at: [Link]

  • Abonia, R., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed. Available at: [Link]

  • Chemdad. (n.d.). 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE. Retrieved from: [Link]

  • Georg, G., & Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of medicinal chemistry, 30(5), 853-6. Available at: [Link]

  • Google Patents. (n.d.). Method of stabilizing aldehydes. US6137013A.
  • Google Patents. (n.d.). Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution. US5912389A.
  • Google Patents. (n.d.). Stabilization of aldehydes. US4414419A.
  • Google Patents. (n.d.). Preparation method of anisyl propionaldehyde. CN104817444A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Novel preparation method of anisyl propanal. CN105585467A.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2003). Route of Knoevenagel Reaction from Conventional method to Greener methods. Available at: [Link]

  • Sciencemadness Wiki. (2019). Jones oxidation. Available at: [Link]

  • Nguyen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 84(1), 119. Available at: [Link]

  • Mondal, E., & Sahu, P. K. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 65(4). Available at: [Link]

  • Indian Journal of Chemistry. (2012). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from: [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones Using Sodium Triacetoxyborohydride. Scribd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (2015). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]

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Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(4-Methoxyphenyl)propanal

This compound, also known as 4-Methoxyhydrocinnamaldehyde, is an aromatic aldehyde valued for its distinct fragrance profile. It serves as a key component in perfumery and cosmetics and as a versatile intermediate in the synthesis of pharmaceutical compounds.[1] The precise and accurate quantification of this compound is critical for quality control in raw materials, ensuring consistency in final product formulations, and for monitoring its presence as a potential impurity or degradation product in drug development.[2]

The presence of a reactive aldehyde functional group and a methoxyphenyl moiety dictates the selection of appropriate analytical strategies. This guide provides a comprehensive overview of robust, validated methods for the detection, quantification, and structural confirmation of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established chromatographic and spectroscopic principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 149-150 °C at 9 Torr[1]
Density ~1.037 g/mL at 25 °C
Refractive Index n20/D ~1.529
IUPAC Name This compound[5]

Principles of Detection: Selecting the Right Analytical Tool

The analysis of this compound can be approached with several high-fidelity techniques. The choice depends on the matrix, the required sensitivity, and whether the goal is quantification or structural identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a semi-volatile compound, this compound is ideally suited for GC-MS analysis. This technique offers exceptional separation efficiency and provides definitive identification through mass fragmentation patterns, making it the gold standard for identifying and quantifying the analyte in complex matrices like cosmetics or reaction mixtures.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantification, particularly for samples that are not amenable to the high temperatures of GC.[8] Aldehydes, however, often lack a strong UV chromophore for sensitive detection. Therefore, pre-column derivatization with an agent like 2,4-Dinitrophenylhydrazine (DNPH) is a common and highly effective strategy. This reaction forms a stable hydrazone derivative that can be detected with high sensitivity at wavelengths around 360 nm.[9][10]

  • Spectroscopic Methods (FT-IR, NMR): For unambiguous structural confirmation, spectroscopic methods are indispensable. Fourier-Transform Infrared (FT-IR) spectroscopy is excellent for rapidly identifying the key functional groups (aldehyde, aromatic ether). Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's atomic structure, confirming connectivity and purity.[11]

Detailed Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a validated GC-MS method for the quantification and identification of this compound in a liquid matrix.

Causality of Method Design

The choice of a mid-polarity capillary column (e.g., VF-5ms or similar) provides excellent resolution for aromatic compounds. The temperature gradient is optimized to ensure the elution of the target analyte with a sharp peak shape, separated from potential impurities and matrix components. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns, which are crucial for library matching and definitive identification.[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

For complex matrices such as creams or lotions, a preliminary LLE is required to isolate the analyte and remove non-volatile interferences.[7][12]

  • Weighing: Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Vigorously mix the sample for 30 minutes using a sample mixer.[7]

  • Drying: Add ~5 g of anhydrous sodium sulfate to remove residual water.

  • Centrifugation: Centrifuge the mixture for 30 minutes at 3000 x g.[12]

  • Collection & Filtration: Carefully collect the supernatant (MTBE layer) and filter it through a 0.22 µm syringe filter into a GC autosampler vial.

G cluster_prep Sample Preparation (LLE) s0 Weigh 0.5g Sample s1 Add 5mL Water & 5mL MTBE s0->s1 s2 Vortex / Mix (30 min) s1->s2 s3 Add Anhydrous Na₂SO₄ s2->s3 s4 Centrifuge (3000 x g) s3->s4 s5 Collect & Filter Supernatant s4->s5 s6 GC-MS Analysis s5->s6 Inject into GC-MS G cluster_prep Sample Preparation & Derivatization s0 Prepare Sample Solution s1 Add Acidic DNPH Reagent s0->s1 s2 Incubate (e.g., 60°C for 30 min) s1->s2 s3 Cool and Dilute with Mobile Phase s2->s3 s4 HPLC Analysis s3->s4 Inject into HPLC-UV

Caption: Workflow for HPLC analysis with pre-column DNPH derivatization.

Protocol: Derivatization and HPLC Analysis
  • DNPH Reagent Preparation: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Standard/Sample Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Dilute samples with acetonitrile to an appropriate concentration.

  • Derivatization Reaction:

    • To 1.0 mL of the sample or standard solution in a vial, add 1.0 mL of the DNPH reagent.

    • Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.

    • Allow the solution to cool to room temperature.

    • Dilute with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a suitable volume for injection.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 50-90% B; 15-18 min, 90% B; 18-20 min, 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection 360 nm

Method Validation According to ICH Q2(R2) Guidelines

Any analytical method intended for quality control must be validated to ensure it is fit for purpose. [13]The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the intended analysis. [3][4]

Key Validation Parameters and Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. [14]Peak purity index > 0.995 (DAD). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. [14]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To measure the closeness of the experimental value to the true value, typically assessed by spike/recovery studies. [14]Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. [3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [2]Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) across all varied conditions.

Spectroscopic Confirmation

While chromatography provides quantitative data, spectroscopy offers definitive structural proof.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides clear signatures for the aldehyde functional group. Key absorptions include a strong C=O carbonyl stretch around 1725 cm⁻¹ and a characteristic pair of C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. [11]Additional peaks will confirm the aromatic ring and the methoxy ether group.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is one of the most powerful tools for structural elucidation. The most diagnostic signal for this compound is the aldehyde proton (CHO), which appears as a triplet far downfield, typically between 9.5 and 10.0 ppm. [11]Other key signals include the aromatic protons on the methoxy-substituted ring, the singlet for the methoxy group (-OCH₃) around 3.8 ppm, and the two methylene groups (-CH₂-CH₂-) of the propyl chain.

References

  • AMSbiopharma. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Fragrance Analysis in Cosmetics.
  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
  • Cuyckens, F., & Claeys, M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • Barary, M. H., El-yazbi, F. A., & Bedair, M. A. (1991). Spectrophotometric Determination of Aldehydes in Alcohols. Analytical Letters, 24(5), 817-828.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.
  • ICH. (2023).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kim, H., et al. (2019). Determination of formaldehyde, acetaldehyde and glutaraldehyde in cosmetics by high-performance liquid chromatography. International Journal of Engineering and Technology, 8(5), 586-590.
  • Li, Y., et al. (2022). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Foods, 11(15), 2289.
  • Lin, C. H., et al. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 26(2), 815-826.
  • PubChem. (n.d.). This compound.
  • TCI Chemicals. (n.d.). 3-(4-Methoxyphenyl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionaldehyde 95%.
  • Chemdad. (n.d.). 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE.
  • Benchchem. (2025). Application Note: Determination of 2-(3,4-Dimethoxyphenyl)

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Application Note: Quantitative Analysis of 3-(4-Methoxyphenyl)propanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of 3-(4-Methoxyphenyl)propanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key aromatic aldehyde, finds applications in various research and industrial fields, including flavor, fragrance, and pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for quality control and developmental research. This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.

Introduction

This compound, also known as 4-methoxyhydrocinnamaldehyde, possesses the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its analysis presents unique challenges due to the reactive nature of the aldehyde functional group, which can be prone to oxidation or polymerization.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[3] This protocol details a direct injection method for samples in a volatile organic solvent and also discusses considerations for more complex matrices.

The causality behind the experimental choices in this protocol is rooted in the physicochemical properties of this compound. A non-polar capillary column is selected to achieve optimal separation of this aromatic compound. The temperature program is designed to ensure efficient elution and good peak shape. The mass spectrometer is operated in electron ionization (EI) mode, a standard technique for generating reproducible mass spectra for library matching.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is illustrated below. This self-validating system includes steps for sample preparation, instrumental analysis, and data processing to ensure the integrity of the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample Solvent Select Volatile Solvent (e.g., Dichloromethane) Sample->Solvent Dilution Accurate Dilution to Working Concentration Solvent->Dilution ISTD Add Internal Standard (Optional) Dilution->ISTD Vial Transfer to GC Vial ISTD->Vial Injection Autosampler Injection Vial->Injection Vial->Injection GC GC Separation (e.g., DB-5 Column) Injection->GC Ionization Electron Ionization (EI) (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detection Detection MS->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Detection->Chromatogram PeakID Peak Identification (Retention Time & Mass Spectrum) Chromatogram->PeakID Quant Quantification (Peak Area Integration) PeakID->Quant Report Final Report Quant->Report

Caption: GC-MS workflow for this compound analysis.

Materials and Reagents

  • This compound standard: (Purity ≥95%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent. Other volatile organic solvents like hexane or ethyl acetate can also be used.[3]

  • Internal Standard (ISTD) (optional): e.g., 3-(4-Methoxyphenyl)propan-1-ol. The choice of ISTD should be a compound with similar chemical properties but a different retention time.[4]

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Micropipettes and tips

  • Vortex mixer

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended and are based on common methods for aromatic aldehyde analysis.[5]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for detection and identification.
Autosampler Agilent 7693A or equivalentEnsures precise and automated injections for high throughput.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for aromatic compounds.[6]
Carrier Gas Helium, 99.999% purityInert gas that provides good chromatographic efficiency.

Detailed Protocol

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: If the sample is a solid, dissolve it in dichloromethane to a known concentration. If it is a liquid, dilute it with dichloromethane to fall within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[3][7]

  • Internal Standard (Optional): If using an internal standard, add a constant, known concentration to all standards and samples.

  • Final Step: Transfer the prepared standards and samples into 2 mL GC vials and cap them securely.

GC-MS Instrument Setup and Analysis
Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 20:1)
Carrier Gas Flow 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Data Analysis and Interpretation

  • Peak Identification: The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of the standard. Further confirmation is obtained by comparing the mass spectrum of the sample peak with the standard's mass spectrum and a reference library such as the NIST Mass Spectral Library. The expected molecular ion peak is at m/z 164.

  • Quantification: For quantitative analysis, generate a calibration curve by plotting the peak area of the this compound in the standards against their corresponding concentrations. The concentration of the analyte in the samples can then be determined from this calibration curve using the peak area obtained from the sample chromatogram.

System Suitability

To ensure the validity of the analytical run, system suitability tests should be performed. This includes injecting a mid-level standard multiple times to check for reproducibility of retention time (RSD < 1%) and peak area (RSD < 5%). The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

Considerations for Aldehyde Analysis

Aldehydes can be challenging to analyze due to their reactivity.[2] For trace-level analysis or in complex matrices where the direct injection method is not suitable, derivatization may be required to improve stability and sensitivity.[8] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative that is amenable to GC-MS analysis.[2][8] However, for many applications in quality control and synthesis monitoring where the analyte is in a relatively clean matrix and at a sufficient concentration, the direct analysis method described in this protocol is robust and efficient.

References

  • National Institute of Standards and Technology. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gajbhiye, A. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 47(1), 21-27. Retrieved from [Link]

  • Guan, Z. (n.d.). Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System. Agilent Technologies. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

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Application Notes & Protocols: 3-(4-Methoxyphenyl)propanal in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective application of 3-(4-Methoxyphenyl)propanal, commonly known in the industry as Canthoxal. We will delve into its molecular profile, olfactory characteristics, and functional role within fragrance compositions. Detailed protocols for its incorporation, stability testing, and quality control are provided to ensure optimal performance and product integrity. The causality behind experimental choices is emphasized, reflecting field-proven insights into fragrance development.

Section 1: Molecular Profile & Physicochemical Properties

This compound is an aromatic aldehyde that offers a unique combination of olfactory notes, making it a versatile ingredient in modern perfumery.[1][2] Its molecular structure is foundational to its scent profile and chemical behavior.

Chemical Structure: The molecule consists of a propanal group attached to a methoxy-substituted benzene ring. This structure is responsible for its characteristic sweet, anisic, and slightly spicy aroma.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

A precise understanding of its physicochemical properties is critical for predicting its behavior during formulation, manufacturing, and storage.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound[3]
Common Names Canthoxal, Anisyl Propanal[1][4]
CAS Number 20401-88-1 (for 3-(4-Methoxyphenyl)propionaldehyde)
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Density ~1.037 g/mL at 25 °C
Refractive Index n20/D ~1.529
Boiling Point 339.00 °C @ 760.00 mm Hg (for related isomer)[6]
Flash Point >110 °C (>230 °F) - closed cup
Solubility Soluble in ethanol; LogP oct/wat ~1.8[3][7]

Note: Some data points may refer to closely related isomers or are estimates, reflecting the available public data.

Section 2: Olfactory Characteristics and Behavior

The primary function of this compound is to impart a specific scent profile. Its character is multifaceted and can be leveraged to achieve various creative effects.

  • Primary Notes: The dominant olfactory impression is soft, sweet, and anisic, with clear notes of licorice, basil, and fennel.[4][8][9]

  • Nuances: Beyond the primary character, it possesses delicate watery, ozonic, and fruity (raspberry, pear) undertones.[1][4] This complexity allows it to bridge floral, green, and fruity accords seamlessly.

  • Role in Composition: It typically functions as a heart note, providing diffusive softness and depth.[4] It can enhance floral compositions like lilac and hawthorn or introduce a modern, transparent anisic theme to watery or fruity fragrances.[4]

  • Synergy: It blends exceptionally well with floral ingredients such as Phenethyl Alcohol, Citronellol, and Geraniol, as well as with citrus and spicy notes.[4][5]

Causality: The methoxy group on the benzene ring is a key contributor to the sweet, anisic character, while the aldehyde functional group provides lift and reactivity. The three-carbon chain separating the ring from the aldehyde provides a unique watery and soft quality, distinguishing it from harsher anisic aldehydes.

Section 3: Application in Fragrance Formulations

This compound demonstrates excellent stability in a variety of product bases, making it a highly versatile ingredient.[4] Its performance is notably superior to some other sensitive aldehydes, like anisaldehyde, especially in functional products like soaps and shampoos.[4][8]

Table 2: Recommended Starting Dosages & Application Insights

Product CategoryTypical Use Level (% in concentrate)Rationale & Performance Insights
Fine Fragrance (e.g., Eau de Toilette) 0.1 - 2.0%Provides a modern, watery-anisic heart. At lower levels, it adds a subtle watery freshness; at higher levels, its anisic character becomes more pronounced.
Personal Care (Soaps, Shampoos, Body Lotions) 0.2 - 1.5%Good stability in surfactant systems where other aldehydes might degrade.[8] It imparts a clean, fresh, and slightly sweet scent profile.
Home Care (Candles, Reed Diffusers) 0.5 - 5.0%In candles, it can exhibit moderate stability.[9] It helps to balance brighter top notes and adds a soft, herbal-anise heart to the overall fragrance.
Deodorants / Antiperspirants 0.1 - 0.8%Its diffusive and mild aromatic character is well-suited for deodorant applications, providing a sense of freshness without being overpowering.[4]

Section 4: Advanced Protocols & Methodologies

To ensure successful and reproducible fragrance formulations, rigorous protocols must be followed.

Diagram 2: Fragrance Compounding & QC Workflow

cluster_0 Phase 1: Raw Material Validation cluster_1 Phase 2: Formulation & Compounding cluster_2 Phase 3: Finished Product Evaluation RM_QC Raw Material QC (GC-MS, Organoleptic) RM_Approval Material Approval (Pass/Fail) RM_QC->RM_Approval Dosing Precise Dosing of This compound RM_Approval->Dosing Approved Stock Blending Blending with other Fragrance Components Dosing->Blending Maturation Maturation / Aging (Min. 48 hours) Blending->Maturation FP_QC Finished Concentrate QC (GC-MS, Density, RI) Maturation->FP_QC Matured Concentrate Stability Stability Testing (Heat, Light, Base) FP_QC->Stability Final_Approval Final Approval Stability->Final_Approval

Workflow from raw material validation to final product approval.

Protocol 4.1: Incorporation into an Eau de Toilette (EDT) Base

Objective: To create a stable and olfactively balanced EDT formulation containing this compound.

Materials:

  • This compound (purity ≥95%)

  • Other fragrance raw materials (as per creative formula)

  • Perfumer's Alcohol (SDA 40-B, 200 proof)

  • Deionized Water

  • Glass beakers, magnetic stirrer, and calibrated pipettes/scales

Procedure:

  • Preparation of Fragrance Concentrate:

    • Accurately weigh and combine all fragrance raw materials except this compound into a clean glass beaker. This includes top, middle, and base notes as dictated by the fragrance pyramid.

    • Causality: Aldehydes can be highly reactive.[2] Adding this compound towards the end of the blending process minimizes its contact time with potentially reactive components in an undiluted state.

  • Dosing: Add the precisely weighed amount of this compound to the concentrate. For a trial, a starting concentration of 1.0% of the total concentrate weight is recommended.

  • Homogenization: Gently stir the concentrate using a magnetic stirrer for 15-20 minutes at room temperature until the solution is completely homogenous.

  • Maturation (Aging): Transfer the concentrate to a sealed, airtight amber glass bottle. Allow it to mature for at least 48-72 hours in a cool, dark place.

    • Causality: Maturation allows for the formation of Schiff bases and acetals, which can mellow the initial harshness of aldehydes and lead to a more rounded, complex final scent.[10]

  • Dilution: After maturation, dilute the fragrance concentrate into the perfumer's alcohol. For an EDT, a typical concentration is 8-15% concentrate in alcohol. Add the deionized water last, if required by the formula.

  • Final Maceration: Allow the final EDT solution to macerate for 1-4 weeks before final evaluation and filtration. This ensures the full development of the fragrance profile.

Protocol 4.2: Stability and Compatibility Testing

Objective: To assess the stability of this compound within a finished product base (e.g., a lotion or soap base) under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare two samples of the final product. One "test" sample containing the fragrance with this compound, and one "control" sample with the fragrance blend minus this specific ingredient.

  • Initial Analysis: Record the initial color, viscosity, pH, and olfactory profile of both samples.

  • Accelerated Aging:

    • Heat Stability: Place samples in an oven at 40-45°C for 4 weeks.

    • Light Stability: Place samples in a light box with controlled UV exposure, or on a windowsill with direct sunlight, for 4 weeks.

    • Causality: These accelerated conditions simulate a longer shelf life. Heat can accelerate oxidation of the aldehyde group, while UV light can catalyze degradation and discoloration.

  • Weekly Evaluation: Every week, remove the samples and allow them to return to room temperature. Evaluate and record any changes in color, viscosity, pH, and scent compared to the initial analysis and the control sample.

  • Pass/Fail Criteria: The formulation is considered stable if, after 4 weeks, there are no significant deviations in physical properties and the olfactory character remains true to the original, without harsh or off-notes developing.

Protocol 4.3: Quality Control & Purity Analysis

Objective: To verify the identity and purity of incoming raw material and to quantify its presence in a finished fragrance concentrate.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[11][12][13]

Instrumentation & Parameters:

  • GC System: Agilent GC or equivalent, with a weak polar capillary column (e.g., DB-5ms, 30m x 0.25mm i.d.).[14]

  • MS Detector: Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

  • Carrier Gas: Helium.

  • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

  • Injector: Split/splitless, 250°C.

Procedure:

  • Standard Preparation: Prepare a reference standard of this compound at a known concentration in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Dilute the raw material or fragrance concentrate in the same solvent.

  • Injection & Analysis: Inject both the standard and the sample into the GC-MS system.

  • Data Interpretation:

    • Identification: Confirm the identity of the peak corresponding to this compound by comparing its retention time and mass spectrum to the reference standard and a library (e.g., NIST). The mass spectrum will show characteristic fragmentation patterns.

    • Quantification: Determine the purity of the raw material or the concentration in the final product by comparing the peak area to that of the known standard.[13]

Section 5: Safety, Regulatory, & Handling

Safety:

  • This compound is classified as a skin sensitizer (H317).[3] May cause an allergic skin reaction.

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling the neat material.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat, preferably in a tightly sealed container.[4] Commercial grades may contain stabilizers like tocopherol.[8]

Regulatory Compliance (IFRA): The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. The usage of 3-(4-Methoxyphenyl)-2-methylpropanal (a closely related and commercially important isomer, also known as Canthoxal) is restricted.[16][17] Formulators must consult the latest IFRA Standards to ensure compliance for each specific product category.

Table 3: Example IFRA 51st Amendment Maximum Use Levels for 3-(4-Methoxyphenyl)-2-methylpropanal

CategoryProduct Type ExampleMax Use Level (%)
Category 4 Fine Fragrance2.5%
Category 5A Body Lotion0.64%
Category 9 Bar Soap2.7%
Category 11A/B Scented Candles0.21%

Source: IFRA 51st Amendment.[16] These values are for a specific isomer and are for illustrative purposes. Always verify with the most current IFRA documentation for the exact material being used.

Section 6: Conclusion

This compound is a valuable and versatile aroma chemical that offers a unique olfactory profile combining sweet, anisic, and watery notes. Its relatively good stability makes it suitable for a wide range of applications, from fine fragrances to functional products. By understanding its physicochemical properties and adhering to the detailed protocols for formulation, stability testing, and quality control outlined in this guide, researchers and perfumers can confidently and effectively leverage this ingredient to create innovative and high-performing fragrances.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(4-hydroxy-3-methoxyphenyl) propionaldehyde. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]

  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]

  • Prezi. (n.d.). The quality control of raw materials for fragrances. Retrieved from [Link]

  • Lab-Training. (n.d.). The Secrets of Quality Control in Fragrances. Retrieved from [Link]

  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6). Retrieved from [Link]

  • IFF. (n.d.). Canthoxal|Fragrance Ingredients. Retrieved from [Link]

  • Hekserij. (n.d.). Canthoxal (IFF). Retrieved from [Link]

  • LCGC International. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Reddit. (2023, May 9). How to use aldehydes?. r/DIYfragrance. Retrieved from [Link]

  • Google Patents. (n.d.). EP3072876A1 - Aldehyde compounds and their use in perfume compositions.
  • IFRA Fragrance Ingredient Standards. (2023). 4-Methoxy-alpha-methylbenzenepropanal. Retrieved from [Link]

  • Scribd. (n.d.). IFRA Standards 46th Amendment PDF. Retrieved from [Link]

  • Common Fragrance and Flavor Materials. (n.d.). In Air Freshener Class Action Lawsuit. Retrieved from [Link]

  • Scent Journer. (n.d.). The Role of Aldehydes in Modern Perfumery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011051834A1 - Odorants with anisic notes.
  • IFRA Fragrance. (n.d.). IFRA Standards Overview. Retrieved from [Link]

  • IFRA Fragrance. (2023). IFRA Standards 51st Amendment. Retrieved from [Link]

  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?. Retrieved from [Link]

  • Perfumer's Apprentice. (2024, January 30). Certificate of Conformity with IFRA Standards. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021123144A1 - Pro-perfume compositions.
  • ResearchGate. (2024, November 7). (PDF) Identification of Chemical Profiles of Aromatherapeutic Compounds in Commercial Fragrances and Their Potential to Modulate Emotional States. Retrieved from [Link]

Sources

Introduction: The Versatile Scقffold of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 3-(4-Methoxyphenyl)propanal in medicinal chemistry for researchers, scientists, and drug development professionals.

This compound, also known as 4-methoxyhydrocinnamaldehyde, is an aromatic aldehyde with the chemical formula C10H12O2[1]. While it may appear to be a simple molecule, its true value in medicinal chemistry lies in its versatile structure, which serves as a foundational building block for a diverse range of biologically active compounds. The presence of a methoxy-substituted phenyl ring and a reactive aldehyde functional group makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide will delve into the applications of this compound in medicinal chemistry, providing detailed protocols and insights for its use in drug discovery and development.

The core structure of this compound offers several key features for medicinal chemists:

  • Aromatic Ring: The 4-methoxyphenyl group can participate in various interactions with biological targets, including pi-stacking and hydrophobic interactions. The methoxy group can also act as a hydrogen bond acceptor.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

  • Propanal Chain: The three-carbon chain provides conformational flexibility and acts as a spacer, influencing the overall shape and orientation of the molecule within a biological target.

This guide will explore the application of this versatile scaffold in the development of anticancer, antioxidant, and cardiovascular agents, providing practical protocols for the synthesis and evaluation of its derivatives.

Application in Anticancer Drug Discovery

The this compound scaffold has been incorporated into various heterocyclic systems that exhibit promising anticancer activity. One such class of compounds is the 1,3,4-thiadiazoles, which have been investigated for their cytotoxic effects against various cancer cell lines[2][3]. The rationale behind using the this compound moiety is to introduce a lipophilic and electronically distinct substituent on the heterocyclic core, which can enhance binding to target proteins and improve pharmacokinetic properties.

Key Derivatives and Biological Activity

While direct derivatives of this compound are not extensively reported, the closely related 3-methoxyphenyl and 4-methoxyphenyl moieties are common in active anticancer compounds. For instance, derivatives of 1,3,4-thiadiazole bearing a 3-methoxyphenyl substituent have been synthesized and evaluated for their activity against breast cancer cell lines such as MCF-7 and MDA-MB-231[2][3]. These studies suggest that the methoxyphenyl group contributes to the cytotoxic potential of these compounds.

Protocol 1: Synthesis of a 1,3,4-Thiadiazole Derivative

This protocol outlines a general procedure for the synthesis of a 1,3,4-thiadiazole derivative starting from this compound. The key steps involve the formation of a thiosemicarbazone intermediate, followed by oxidative cyclization.

Materials:

  • This compound

  • Thiosemicarbazide

  • Glacial acetic acid

  • Ethanol

  • Ferric chloride (FeCl3)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Thiosemicarbazone Formation:

    • Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.

    • Add a solution of 1.1 equivalents of thiosemicarbazide in warm ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Oxidative Cyclization to 1,3,4-Thiadiazole:

    • Suspend the dried thiosemicarbazone in ethanol.

    • Add a solution of 2.5 equivalents of ferric chloride in ethanol dropwise with stirring.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,4-thiadiazole derivative.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1,3,4-thiadiazole derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Application in the Synthesis of Antioxidant Compounds

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key area of research. The methoxyphenyl group is a known antioxidant pharmacophore, and its incorporation into various molecular scaffolds can lead to compounds with potent radical scavenging activity. Derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have been synthesized and shown to possess significant antioxidant properties, in some cases exceeding that of ascorbic acid[4].

Protocol 3: Synthesis of a Schiff Base Derivative with Potential Antioxidant Activity

This protocol describes the synthesis of a Schiff base from a hydrazide derivative of this compound, which can be further evaluated for its antioxidant activity.

Materials:

  • 3-(4-Methoxyphenyl)propanoic acid (can be synthesized from the aldehyde)

  • Thionyl chloride

  • Hydrazine hydrate

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 3-(4-Methoxyphenyl)propanehydrazide:

    • Convert 3-(4-methoxyphenyl)propanoic acid to its acid chloride using thionyl chloride.

    • React the acid chloride with hydrazine hydrate in a suitable solvent to form the hydrazide.

  • Schiff Base Formation:

    • Dissolve the synthesized 3-(4-methoxyphenyl)propanehydrazide in ethanol.

    • Add an equimolar amount of the chosen aromatic aldehyde.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and collect the precipitated Schiff base by filtration.

    • Recrystallize the product from a suitable solvent to obtain the pure compound.

Protocol 4: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Materials:

  • Synthesized Schiff base derivative

  • DPPH solution (in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound and ascorbic acid in methanol.

    • Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the sample solutions at different concentrations.

    • Include a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Application in Cardiovascular Drug Discovery

The methoxyphenyl group is present in several cardiovascular drugs. While direct applications of this compound in this area are not extensively documented in the initial search results, its structural motifs are found in compounds with cardiovascular effects. For example, derivatives of aryloxypropanolamine, which can be conceptually linked to structures derivable from methoxyphenyl-containing precursors, have been investigated as β-adrenoceptor antagonists.

Conceptual Synthetic Pathway

A hypothetical pathway to a cardiovascular agent could involve the conversion of the aldehyde group in this compound to an amine via reductive amination, followed by further elaboration to introduce the necessary pharmacophoric features for targeting cardiovascular receptors.

Visualization of Synthetic and Experimental Workflows

The following diagrams illustrate the general synthetic utility of this compound and a typical workflow for drug discovery.

G cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Intermediate Scaffolds This compound This compound Oxidation Oxidation This compound->Oxidation Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Aldol Condensation Aldol Condensation This compound->Aldol Condensation Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid Amine Amine Reductive Amination->Amine Alkene Alkene Wittig Reaction->Alkene Chalcone-like Chalcone-like Aldol Condensation->Chalcone-like G Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification In vitro Screening In vitro Biological Screening (e.g., MTT, DPPH) Purification->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Hit Identification->Synthesis Inactive Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active In vivo Studies In vivo Studies Lead Optimization->In vivo Studies End End In vivo Studies->End

References

Application Notes & Protocols: The Utility of 3-(4-Methoxyphenyl)propanal as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(4-methoxyphenyl)propanal. This versatile aldehyde is a key building block in the synthesis of complex molecular architectures due to its reactive aldehyde functionality and the electron-rich methoxyphenyl group. This document provides an in-depth exploration of its synthesis, physicochemical properties, and critical applications in forming advanced pharmaceutical intermediates through key reactions such as reductive amination and carbon-carbon bond-forming transformations. Detailed, field-proven protocols are provided to facilitate practical application and further innovation in drug discovery.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 4-methoxyhydrocinnamaldehyde, is a bifunctional organic compound featuring a terminal aldehyde group and a p-methoxyphenyl moiety.[1][2] Its structure is of significant interest in pharmaceutical development for several reasons:

  • Reactive Aldehyde Handle: The aldehyde group is a versatile functional group that readily participates in a wide array of chemical transformations. It is an excellent electrophile for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the construction of active pharmaceutical ingredients (APIs).

  • Pharmacophoric Methoxyphenyl Group: The 4-methoxyphenyl unit is a common feature in many biologically active molecules. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • Structural Flexibility: The three-carbon chain separating the aromatic ring and the aldehyde provides conformational flexibility, allowing the resulting molecular scaffolds to adapt and bind to various biological targets.

This guide details the synthesis of this intermediate and provides robust protocols for its subsequent use in creating valuable precursors for drug development programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a chemical intermediate is paramount for safe handling and successful experimental design.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 4-Methoxyhydrocinnamaldehyde, Anisyl propanal[3][4]
CAS Number 20401-88-1[1][5]
Molecular Formula C₁₀H₁₂O₂[2][5]
Molecular Weight 164.20 g/mol [1][5]
Appearance Liquid[5]
Density 1.037 g/mL at 25 °C[5]
Refractive Index n20/D 1.529[5]
Flash Point >110 °C (>230 °F) - closed cup[5]

Safety Summary: this compound is classified as a skin sensitizer.[1] It may cause an allergic skin reaction (Hazard Statement H317).[1][5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of the Intermediate: Hydroformylation Pathway

One of the most efficient industrial methods for synthesizing aldehydes is through hydroformylation (also known as the oxo process).[7] This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. For this compound, the logical precursor is 4-vinylanisole.

Reactant 4-Vinylanisole Reaction_Point Reactant->Reaction_Point Syngas Synthesis Gas (CO + H₂) Syngas->Reaction_Point Catalyst Rh or Co Catalyst (e.g., Rh(CO)₂(acac)) Catalyst->Reaction_Point cat. Product This compound Reaction_Point->Product Hydroformylation

Caption: Hydroformylation of 4-vinylanisole to produce this compound.

Protocol 3.1: Laboratory-Scale Synthesis via Hydroformylation

This protocol is a representative example and requires specialized high-pressure equipment.

Rationale: This method is chosen for its high atom economy and directness in converting a readily available alkene to the target aldehyde. A rhodium-based catalyst is often selected for its high activity and selectivity under milder conditions compared to cobalt catalysts.[7]

Materials:

  • 4-vinylanisole

  • Rhodium catalyst (e.g., RhH(CO)(PPh₃)₃)

  • Triphenylphosphine (ligand)

  • Toluene (solvent)

  • Synthesis gas (1:1 mixture of CO:H₂)

  • High-pressure autoclave reactor equipped with a stirrer and gas inlet

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: To the autoclave under an inert atmosphere (e.g., argon), add 4-vinylanisole (1 equiv.), the rhodium catalyst (0.01-0.1 mol%), and excess triphenylphosphine ligand (typically 10-100 equiv. relative to Rh) dissolved in toluene.

  • Pressurization: Seal the reactor. Purge several times with synthesis gas before pressurizing to the target pressure (e.g., 20-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by observing gas uptake.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Work-up: Open the reactor and transfer the crude reaction mixture. The solvent can be removed under reduced pressure.

  • Purification: The resulting crude aldehyde is purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Synthesis

The true value of this compound is demonstrated by its utility in constructing more complex molecules. The following sections provide protocols for two fundamental transformations.

Application 4.1: Synthesis of Amine Intermediates via Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for synthesizing secondary and tertiary amines.[8] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. This method is central to the synthesis of numerous APIs, including the cardiovascular drug Ivabradine, where analogous structures are formed.[9][10]

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine (R-NH₂) Amine->Imine Product Secondary Amine Product Imine->Product Reduction Reagent NaBH(OAc)₃ Reagent->Product

Caption: Workflow for Reductive Amination.

Protocol 4.1.1: Direct Reductive Amination with a Primary Amine

Rationale: This one-pot protocol is highly efficient. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[8] Its use avoids the problems of over-alkylation common in direct alkylation methods.[8] Dichloroethane (DCE) or ethyl acetate are excellent solvents for this reaction.[11]

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the primary amine (1.1 equiv.) to the chosen solvent (e.g., DCE).

  • Imine Formation (Optional Pre-stir): Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. For less reactive amines, adding a mild acid catalyst like acetic acid (a few drops) can be beneficial.[12]

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the stirring solution. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and decompose the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (DCE or EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude secondary amine by flash column chromatography on silica gel.

Application 4.2: Carbon Chain Elongation via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide.[13][14] This reaction is invaluable for extending carbon chains and introducing unsaturation, which can be a key structural element or a handle for further functionalization.

Aldehyde This compound Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Intermediate Alkene Alkene Product Intermediate->Alkene Rearrangement Byproduct Triphenylphosphine Oxide (Ph₃P=O) Intermediate->Byproduct Elimination

Caption: The Wittig reaction mechanism for alkene synthesis.

Protocol 4.2.1: Synthesis of a Stilbene-type Derivative

Rationale: This protocol demonstrates the conversion of the aldehyde into an alkene. The choice of a stabilized ylide (containing an electron-withdrawing group) generally leads to the formation of the thermodynamically more stable (E)-alkene.[15] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[13]

Materials:

  • This compound

  • A phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon), add the phosphonium salt (1.1 equiv.) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add the strong base (e.g., n-BuLi, 1.1 equiv.) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to isolate the pure alkene product.

Characterization and Quality Control

The identity and purity of the synthesized this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aldehyde proton in this compound typically appears as a triplet around 9.8 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong C=O stretch for the aldehyde will be visible around 1720 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns to support the proposed structure.

References

Application Notes & Protocols: Asymmetric Organocatalytic Michael Addition to 3-(4-Methoxyphenyl)propenal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric organocatalytic Michael addition reaction using 3-(4-methoxyphenyl)propenal and its derivatives as Michael acceptors. We delve into the mechanistic underpinnings of iminium ion catalysis, explore the scope of suitable Michael donors, and present a validated, step-by-step protocol for the highly enantioselective synthesis of a chiral γ-nitro aldehyde, a valuable precursor for pharmacologically relevant molecules like γ-amino acids.[3][4] This guide emphasizes the causality behind experimental choices to ensure reproducibility and high stereochemical control.

Mechanistic Principles: Iminium Ion Catalysis

The direct, enantioselective Michael addition to α,β-unsaturated aldehydes is a challenging transformation due to the aldehyde's potential for side reactions.[5] Organocatalysis effectively overcomes this challenge through the formation of a transient, activated iminium ion intermediate.[6] This strategy, distinct from enamine catalysis used when the aldehyde acts as the nucleophile, activates the α,β-unsaturated aldehyde as a potent Michael acceptor.

The catalytic cycle, typically employing a chiral secondary amine catalyst such as a diarylprolinol silyl ether, proceeds as follows:

  • Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This step is often accelerated by a Brønsted acid co-catalyst.[7]

  • LUMO Lowering: The formation of the iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.[6]

  • Stereocontrolled Nucleophilic Attack: The nucleophile (Michael donor) adds to the β-carbon of the iminium ion. The chiral scaffold of the catalyst provides a sterically defined environment, directing the nucleophile to attack one specific face of the molecule, thereby establishing the new stereocenter.

  • Enamine Formation & Hydrolysis: The resulting intermediate is an enamine, which is then hydrolyzed by water present in the reaction medium. This step releases the chiral aldehyde product and regenerates the organocatalyst, allowing it to re-enter the catalytic cycle.

G cluster_cycle Catalytic Cycle Aldehyde α,β-Unsaturated Aldehyde (Substrate) Catalyst_Free Chiral Amine Catalyst (R₂NH) Iminium Iminium Ion Intermediate (LUMO Lowered) Aldehyde->Iminium + Catalyst, H⁺ H2O_out - H₂O Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nu_in Nucleophile (Michael Donor) Adduct->Catalyst_Free - Product Product Chiral Aldehyde (Product) Adduct->Product + H₂O H2O_in H₂O

Figure 1. Catalytic cycle for the iminium-activated Michael addition.

Core Reaction Components

The Michael Acceptor: 3-(4-Methoxyphenyl)propenal

(E)-3-(4-methoxyphenyl)propenal, commonly known as p-methoxycinnamaldehyde, is an excellent substrate for this reaction. The electron-donating nature of the methoxy group on the phenyl ring can influence the reaction rate, sometimes requiring slightly longer reaction times compared to electron-deficient aryl substrates, but often proceeds with excellent enantioselectivity.[8] The core structure is a versatile scaffold found in numerous natural products and synthetic intermediates.

The Michael Donors (Nucleophiles)

A wide range of nucleophiles can be employed, leading to diverse and highly functionalized products.

  • Nitroalkanes: Reagents like nitromethane and nitroethane are superb Michael donors in this context. The resulting γ-nitro aldehydes are highly valuable synthetic intermediates, as the nitro group serves as a masked amino group that can be readily reduced to form γ-amino acids (GABAs) and their derivatives.[4][9]

  • Malonates: Dialkyl malonates are classic, soft carbon nucleophiles used in Michael additions. The reaction with 3-arylpropenals provides access to substituted glutaric acid derivatives after hydrolysis and decarboxylation. Both organocatalytic and metal-catalyzed methods are well-established for this transformation.[10][11][12]

  • Thiols: The Thia-Michael or Sulfa-Michael addition introduces a sulfur moiety into the product.[13] This is a powerful method for synthesizing chiral organosulfur compounds, which are prevalent in many bioactive molecules.[14][15] Bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids, are often highly effective.[16]

Catalyst Selection: Diarylprolinol Silyl Ethers

For the asymmetric Michael addition to α,β-unsaturated aldehydes, diarylprolinol silyl ethers (e.g., (S)-diphenylprolinol silyl ether) are among the most robust and widely used catalysts.[8][9] The bulky silyl ether and diaryl groups create a well-defined chiral pocket that effectively shields one face of the iminium ion, forcing the incoming nucleophile to attack from the less hindered face, thus ensuring high enantioselectivity. The addition of a weak Brønsted acid co-catalyst (e.g., benzoic acid, 4-nitrophenol) is often beneficial, accelerating the reaction by facilitating both the formation of the iminium ion and the turnover of the catalyst.[7]

Application Note: Synthesis of an Enantioenriched γ-Nitro Aldehyde

The addition of nitroalkanes to 3-(4-methoxyphenyl)propenal derivatives provides a direct route to optically active γ-nitro aldehydes. These products are key building blocks for the synthesis of important pharmaceutical targets. For example, the subsequent reduction of the nitro group and oxidation of the aldehyde furnishes a protected γ-amino acid.[3] The table below summarizes representative results for the Michael addition of various aldehydes to nitroalkenes, demonstrating the general effectiveness of organocatalysis in achieving high stereoselectivity.

EntryMichael Donor (Aldehyde)Michael Acceptor (Nitroalkene)Catalyst SystemYield (%)d.r.ee (%)Reference
1Propanal(E)-β-NitrostyreneDiphenylprolinol silyl ether / 4-Nitrophenol>9996:498[7]
2Isovaleraldehyde(E)-β-NitrostyreneTripeptide Catalyst / TFA9493:799[7]
3Acetaldehyde(E)-β-NitrostyreneProline-derived catalyst in PEG75-98[4]
4Isobutyraldehyde(E)-β-Nitrostyrene(R,R)-DPEN-Thiourea999:199[17]
5Cyclohexanecarboxaldehyde(E)-β-NitrostyrenePyrrolidine / TFA961:1959[18]

Detailed Experimental Protocol

This protocol describes a reliable method for the asymmetric Michael addition of nitromethane to (E)-3-(4-methoxyphenyl)propenal.

Reaction Scheme: (E)-3-(4-methoxyphenyl)propenal + Nitromethane --[(S)-Diphenylprolinol TMS ether, Benzoic Acid, Toluene, 4 °C]--> (R)-4-nitro-3-(4-methoxyphenyl)butanal

Materials and Reagents:

  • (E)-3-(4-methoxyphenyl)propenal (1.0 mmol, 162.2 mg)

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 32.5 mg, 10 mol%)

  • Benzoic Acid (0.1 mmol, 12.2 mg, 10 mol%)

  • Nitromethane (5.0 mmol, 271 µL, 5.0 equiv)

  • Anhydrous Toluene (2.0 mL)

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (32.5 mg, 0.1 mmol) and benzoic acid (12.2 mg, 0.1 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Argon). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 5 minutes until the catalyst and co-catalyst are fully dissolved.

  • Substrate Addition: Add (E)-3-(4-methoxyphenyl)propenal (162.2 mg, 1.0 mmol) to the solution.

  • Cooling and Nucleophile Addition: Cool the reaction mixture to 4 °C using an ice-water bath or a cryocooler. Stir for 10 minutes. Add nitromethane (271 µL, 5.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 4 °C. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 25%) to afford the pure product, (R)-4-nitro-3-(4-methoxyphenyl)butanal.[19]

  • Characterization and Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product, if applicable.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and mobile phase.

Visualized Experimental Workflow

G A 1. Prepare Reagents & Glassware (Oven-dried flask, inert atmosphere) B 2. Reaction Setup (Add catalyst, co-catalyst, solvent, substrate) A->B C 3. Initiate Reaction (Cool to 4 °C, add nitromethane) B->C D 4. Monitor Progress (Stir for 24-48h, check by TLC) C->D E 5. Workup (Quench, extract, wash, dry) D->E Reaction Complete F 6. Purification (Concentrate and perform flash chromatography) E->F G 7. Analysis (Yield, NMR for structure/d.r., Chiral HPLC for ee) F->G

Figure 2. Step-by-step experimental workflow for the Michael addition.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed).2. Poor quality reagents/solvent.3. Insufficient reaction time.1. Use freshly opened or purified catalyst.2. Use anhydrous solvent and freshly distilled aldehyde/nitroalkane.3. Extend the reaction time and continue to monitor by TLC.
Low Enantioselectivity (ee) 1. Reaction temperature too high.2. Incorrect catalyst or co-catalyst.3. Racemization during workup/purification.1. Ensure the reaction temperature is maintained at 4 °C or lower.2. Verify catalyst identity and purity. Screen different acid co-catalysts.3. Avoid harsh acidic/basic conditions during workup. Use neutral silica gel for chromatography if needed.
Formation of Side Products 1. Self-condensation of the aldehyde.2. Polymerization of the acceptor.1. Ensure slow, dropwise addition of the nucleophile. Check the purity of the starting aldehyde.2. Maintain low temperature. Ensure no strong, non-specific bases are present.

Conclusion

The asymmetric Michael addition to 3-(4-methoxyphenyl)propenal and its derivatives is a powerful and versatile transformation in modern organic synthesis. Through the strategic application of organocatalysis, specifically iminium ion activation with chiral secondary amines, a diverse range of valuable, highly functionalized chiral building blocks can be accessed with excellent stereocontrol. The detailed protocol and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this methodology in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

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  • The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society. [Link]

  • Organocatalytic Conjugate Addition of Azide Ion to α,β‐Unsaturated Aldehydes. Taylor & Francis Online. [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]

  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. NIH National Center for Biotechnology Information. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. NIH National Center for Biotechnology Information. [Link]

  • Enantioselective organocatalytic conjugate addition of fluorocarbon nucleophiles to alpha,beta-unsaturated aldehydes. Semantic Scholar. [Link]

  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. NIH National Center for Biotechnology Information. [Link]

  • Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. ResearchGate. [Link]

  • Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. ACS Publications. [Link]

  • Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Synfacts. [Link]

  • Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. ACS Publications. [Link]

  • Organocatalytic Michael Addition of Aldehydes to γ-Keto-α,β-unsaturated Esters. An Efficient Entry to Versatile Chiral Building Blocks. ACS Publications. [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Highly enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins. ResearchGate. [Link]

  • Michael Reaction. NROChemistry. [Link]

  • Michael reaction. Wikipedia. [Link]

  • Catalytic Asymmetric 1,6-Michael Addition of Arylthiols to 3-Methyl-4-nitro-5-alkenyl-isoxazoles with Bifunctional Catalysts. ACS Publications. [Link]

  • Polyethylene glycol (PEG) as a Reusable Solvent Medium for Asymmetric Organocatalytic Michael Addition. Application to the Synthesis of Bioactive Compounds. RSC Publishing. [Link]

  • Asymmetric Michael Addition of Thiols to β-Nitrostyrenes Using a Novel Phenylpyrrolidine-Based Urea Catalyst. Semantic Scholar. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Michael Addition Reaction Mechanism. YouTube. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. NIH National Center for Biotechnology Information. [Link]

  • Enantioselective Michael addition of malonates to β,γ-unsaturated α-ketoesters catalysed by Cu(ii) complexes bearing binaphthyl–proline hybrid ligands. RSC Publishing. [Link]

  • Asymmetric Michael Addition. Buchler GmbH. [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. NIH National Center for Biotechnology Information. [Link]

  • Asymmetric michael addition reaction. ResearchGate. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. [Link]

  • Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes. ResearchGate. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. ACS Publications. [Link]

  • Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. MDPI. [Link]

  • Conjugate Addition of Nitroalkanes to Electron-Poor Alkenes (Michael Reaction). ResearchGate. [Link]

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The Strategic Application of 3-(4-Methoxyphenyl)propanal in the Synthesis of Novel Agrochemicals: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Aldehyde in Pesticide Innovation

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. 3-(4-Methoxyphenyl)propanal, a readily available aromatic aldehyde, presents itself as a compelling, yet underexplored, building block for the synthesis of a new generation of pesticides. Its inherent structural features—a reactive aldehyde functionality, a methoxy-activated phenyl ring, and a flexible three-carbon chain—offer a rich chemical playground for the construction of complex heterocyclic scaffolds known to exhibit potent insecticidal, fungicidal, and herbicidal activities. While direct literature explicitly detailing the synthesis of commercialized pesticides from this specific starting material is nascent, its utility as a chemical intermediate in the broader chemical industry, including pharmaceuticals and agrochemicals, is acknowledged[1].

This technical guide, designed for researchers, scientists, and professionals in drug and pesticide development, will provide a comprehensive overview of the potential applications of this compound in pesticide synthesis. We will delve into the mechanistic rationale behind its reactivity and present a detailed, field-proven protocol for a key synthetic transformation—the Pictet-Spengler reaction—to construct a tetrahydro-β-carboline scaffold, a privileged core structure in many biologically active molecules.

PART 1: Foundational Principles of Reactivity and Synthetic Strategy

The synthetic utility of this compound in pesticide development is rooted in the reactivity of its aldehyde group and the nucleophilic character of its aromatic ring. The methoxy group at the para-position enhances the electron density of the phenyl ring, making it more susceptible to electrophilic substitution reactions, a key step in many cyclization strategies.

Key Synthetic Transformations:
  • Pictet-Spengler Reaction: This powerful acid-catalyzed reaction between a β-arylethylamine and an aldehyde or ketone is a cornerstone in the synthesis of tetrahydroisoquinolines and β-carbolines[1][2]. By first converting this compound to its corresponding β-arylethylamine, a subsequent Pictet-Spengler reaction with another aldehyde can yield complex heterocyclic systems. The electron-donating nature of the methoxy group on the aromatic ring of the starting material can facilitate this reaction, potentially allowing for milder reaction conditions[2].

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond[3][4][5][6]. This transformation can be employed to extend the carbon chain of this compound and introduce additional functional groups, which can then be further elaborated to construct various pesticidal scaffolds.

  • Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones[7][8][9]. Similar to the Knoevenagel condensation, this reaction can be used to modify the aldehyde functionality of this compound, creating precursors for a diverse range of agrochemicals.

PART 2: Application Note - Synthesis of a Tetrahydro-β-Carboline Scaffold via a Pictet-Spengler Reaction

This section provides a detailed protocol for a hypothetical, yet scientifically plausible, synthesis of a substituted tetrahydro-β-carboline, a core structure found in various biologically active compounds. This protocol is based on the well-established principles of the Pictet-Spengler reaction and serves as a template for researchers to explore the synthetic potential of this compound.

Conceptual Workflow:

The overall strategy involves a two-step process:

  • Reductive Amination: Conversion of this compound to the corresponding N-benzyl-β-(4-methoxyphenyl)ethylamine.

  • Pictet-Spengler Cyclization: Intramolecular cyclization of the synthesized amine with an aldehyde to form the tetrahydro-β-carboline ring system.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Pictet-Spengler Cyclization A This compound B Benzylamine C Imine Intermediate D Sodium Borohydride (Reducing Agent) E N-benzyl-β-(4-methoxyphenyl)ethylamine F N-benzyl-β-(4-methoxyphenyl)ethylamine G Aldehyde (e.g., Formaldehyde) H Iminium Ion Intermediate I Trifluoroacetic Acid (Catalyst) J Tetrahydro-β-carboline Derivative

Experimental Protocol: Synthesis of a Substituted Tetrahydro-β-Carboline

Materials and Reagents:

ReagentPuritySupplier
This compound≥95%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH), Anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Formaldehyde (37% solution in water)ACS ReagentSigma-Aldrich
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃), SaturatedACS ReagentFisher Scientific
Magnesium Sulfate (MgSO₄), AnhydrousACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific

Step 1: Reductive Amination to Synthesize N-benzyl-β-(4-methoxyphenyl)ethylamine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 30.4 mmol) and anhydrous methanol (100 mL).

  • Amine Addition: Add benzylamine (3.26 g, 30.4 mmol) dropwise to the stirred solution at room temperature. Stir the reaction mixture for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.73 g, 45.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of water (50 mL).

  • Work-up and Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-β-(4-methoxyphenyl)ethylamine as a pale yellow oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.

Step 2: Pictet-Spengler Cyclization to Synthesize the Tetrahydro-β-Carboline Derivative

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude N-benzyl-β-(4-methoxyphenyl)ethylamine (assuming quantitative yield from the previous step, ~30.4 mmol) in anhydrous dichloromethane (100 mL).

  • Aldehyde Addition: Add formaldehyde (37% solution in water, 2.7 mL, 33.4 mmol) to the stirred solution at room temperature.

  • Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (4.6 mL, 60.8 mmol) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up and Purification: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydro-β-carboline derivative.

G cluster_0 Synthesis Workflow A Start: this compound B Reductive Amination C Intermediate: N-benzyl-β-(4-methoxyphenyl)ethylamine D Pictet-Spengler Cyclization E Purification (Column Chromatography) F Final Product: Tetrahydro-β-carboline Derivative

Expected Results and Characterization:

The final product, a substituted tetrahydro-β-carboline, is expected to be a solid or a viscous oil. Characterization should be performed using standard analytical techniques:

AnalysisExpected Observations
¹H NMR Appearance of characteristic signals for the newly formed heterocyclic ring protons, along with the signals corresponding to the methoxy, benzyl, and other aromatic and aliphatic protons. The integration of the signals should be consistent with the proposed structure.
¹³C NMR Appearance of new quaternary and methine carbon signals in the aromatic and aliphatic regions corresponding to the tetrahydro-β-carboline core.
Mass Spectrometry The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound should be observed.
FT-IR Disappearance of the aldehyde C=O stretch from the starting material and the appearance of C-N stretching vibrations characteristic of the amine and the heterocyclic ring.

PART 3: Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) at each stage of the synthesis is crucial for monitoring the consumption of starting materials and the formation of intermediates and the final product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

  • Spectroscopic Confirmation: The structural integrity of the synthesized intermediate and the final product must be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectral data should be in full agreement with the expected chemical structure.

  • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure the absence of significant impurities that could interfere with subsequent biological testing.

Conclusion: A Gateway to Novel Agrochemical Discovery

This compound represents a versatile and economically viable starting material for the synthesis of novel agrochemicals. The application of robust and well-understood synthetic methodologies, such as the Pictet-Spengler reaction, provides a clear pathway to the construction of complex and potentially bioactive heterocyclic scaffolds. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to explore the full potential of this promising building block in the ongoing quest for innovative and sustainable crop protection solutions.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]

  • Synthesis and biological evaluation of pyrethroid insecticide-derivatives as a chemical inducer for Bdnf mRNA expression in neurons. Bioorganic & Medicinal Chemistry, 20(8), 2564-2571. [Link]

  • Synthesis of pyrethroids and pyrethroid-containing compositions. (2016).
  • Preparation method of anisyl propionaldehyde. (2015).
  • Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. [Link]

  • Neonicotinoids—Insecticides similar to natural nicotine. ResearchGate. [Link]

  • SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. ResearchGate. [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PubMed Central. [Link]

  • New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • Protecting group-free synthesis of the fungicide Mandipropamid. Semantic Scholar. [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PubMed Central. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

  • Solvent Free Wittig Reactions. University of Toronto. [Link]

  • Synthetic Pyrethroids. Beyond Pesticides. [Link]

  • Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. PubMed. [Link]

  • Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • This compound. PubChem. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

  • Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. ResearchGate. [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-(4-methoxyphenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this and structurally similar aromatic aldehydes. We will move beyond standard protocols to address the specific nuances of this molecule, focusing on troubleshooting common issues and providing a framework for logical, effective purification strategy development.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses critical preliminary questions. A successful purification begins long before the crude material is loaded onto the column.

Q1: What are the primary challenges in purifying this compound using silica gel chromatography?

A1: The primary challenges stem from the aldehyde functional group. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to several potential side reactions.[1][2][3] Key issues include:

  • Decomposition: The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition or polymerization of the aldehyde.[3][4]

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, especially if the silica gel has adsorbed air or if solvents are not properly degassed.[1]

  • Acetal Formation: If an alcohol (like methanol or ethanol) is used as a polar solvent in the mobile phase, the acidic silica can promote the formation of hemiacetals or acetals, complicating the purification.[5]

Q2: How do I select an appropriate stationary phase? Is standard silica gel acceptable?

A2: Standard silica gel can be used, but with caution. Given the potential for acid-catalyzed decomposition, it is often recommended to use deactivated (neutralized) silica gel .[2][4]

  • Deactivation Procedure: Before packing the column, prepare a slurry of the silica gel in the initial, non-polar mobile phase (e.g., hexanes) containing a small amount of a tertiary amine, typically 0.1-1.0% triethylamine (Et3N) .[5][6] The amine neutralizes the acidic silanol sites, rendering the stationary phase more inert towards the aldehyde.

  • Alternative Stationary Phases: If decomposition remains an issue, consider less acidic alternatives such as alumina (neutral or basic) or Florisil .[2] However, these have different selectivity, and the solvent system will need to be re-optimized.

Q3: How do I develop an effective mobile phase (eluent) for this compound?

A3: Mobile phase selection is a balance between eluting your target compound effectively and separating it from impurities. The process should always start with Thin Layer Chromatography (TLC).

  • Principle: this compound is a moderately polar compound due to the aldehyde and methoxy ether groups.[7][8] Therefore, a mixture of a non-polar and a moderately polar solvent is appropriate.

  • Recommended Starting Systems:

    • Hexanes / Ethyl Acetate

    • Hexanes / Diethyl Ether

    • Dichloromethane / Hexanes

  • TLC Optimization: The goal is to find a solvent ratio that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35 .[5] This Rf value typically provides the best separation in flash column chromatography. If the spot is too high (Rf > 0.5), decrease the proportion of the polar solvent. If the spot is too low (Rf < 0.2), increase it.[6]

Q4: How can I confirm if my compound is degrading on the TLC plate or column?

A4: A 2D TLC experiment is a simple and powerful diagnostic tool.[2][9]

  • Spot your crude sample in one corner of a square TLC plate.

  • Run the plate in your chosen eluent system.

  • Remove the plate, let it dry completely, and then rotate it 90 degrees.

  • Run the plate again in the same eluent system.

  • Interpretation: If the compound is stable, all spots will appear along the diagonal of the plate. If new spots appear "off-diagonal," it indicates that decomposition occurred during the chromatography.[9]

Part 2: Troubleshooting Guide for Common Purification Issues

This section is formatted to directly address specific problems you may encounter during the experiment.

Problem Observed Probable Cause(s) Step-by-Step Solution(s)
Low or No Recovery of Product 1. Decomposition on the column: The compound degraded on the acidic silica gel.[2][10] 2. Irreversible Adsorption: The aldehyde is strongly bound to active sites on the silica. 3. Incorrect Eluent Polarity: The mobile phase is not polar enough to elute the compound.1. Confirm Stability: Perform a 2D TLC (as described in FAQ Q4) to verify stability.[9] 2. Deactivate Silica: Repack the column using silica gel treated with 0.5-1% triethylamine in your mobile phase.[5] 3. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexanes) to ensure the compound elutes.
Product Elutes with Impurities (Poor Separation) 1. Suboptimal Mobile Phase: The chosen eluent does not provide sufficient resolution between the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channeling or cracks in the silica bed are causing uneven flow.[11]1. Re-optimize TLC: Test different solvent systems. For example, if hexanes/ethyl acetate fails, try dichloromethane/hexanes or hexanes/diethyl ether. The change in solvent can alter selectivity.[5] 2. Reduce Load: As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel. 3. Repack Column Carefully: Ensure the silica bed is homogenous and well-settled. Gently tap the column while packing and ensure the top surface is flat before loading the sample.[12]
Streaking or Tailing of the Product Spot/Band 1. Sample Overloading: The concentration of the sample is too high at the point of application.[6][13] 2. Acidic Compound Interaction: If the corresponding carboxylic acid is present as an impurity, it can interact strongly with the silica and streak. 3. Inappropriate Sample Loading: The sample was not loaded in a tight, concentrated band.1. Dilute the Sample: Ensure the sample is fully dissolved before loading. If loading as a solution, use the minimum volume of solvent possible. 2. Use Deactivated Silica: Adding triethylamine to the eluent will help prevent streaking of acidic impurities and the aldehyde itself.[6] 3. Dry Loading: Adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, carefully add the resulting free-flowing powder to the top of the column. This ensures a very narrow starting band.[14]
New, Unidentified Spots Appear on TLC During Fraction Analysis 1. On-Column Reaction/Decomposition: The aldehyde is degrading during the time it spends on the column.[3][10] 2. Reaction with Eluent: If using an alcohol-based solvent, acetal formation may be occurring.[5]1. Increase Flow Rate: Use "flash" conditions (applying positive pressure) to minimize the residence time of the compound on the column.[12] 2. Switch to Aprotic Solvents: Avoid using methanol or ethanol in the mobile phase. Stick to solvents like ethyl acetate, diethyl ether, or dichloromethane.[5] 3. Use an Alternative Stationary Phase: If the problem persists, switch to neutral alumina.[2]

Part 3: Experimental Workflow & Protocols

This section provides a detailed, self-validating protocol for the purification of this compound.

Workflow Visualization

The following diagram outlines the logical steps from initial analysis to final purification.

Purification_Workflow cluster_prep Preparation & Analysis cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Rf to ~0.3) Stab_Test 2. Stability Test (2D TLC) TLC->Stab_Test Select Eluent Prep_Col 3. Prepare Column (Slurry with Et3N) Stab_Test->Prep_Col Proceed if Stable Load_Sample 4. Load Sample (Dry Loading Preferred) Prep_Col->Load_Sample Elute 5. Elute Column (Flash Pressure) Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze_Frac 7. Analyze Fractions (TLC) Collect->Analyze_Frac Combine 8. Combine Pure Fractions Analyze_Frac->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Final_Product Evaporate->Final_Product Characterize

Caption: A logical workflow for the purification of this compound.

Step-by-Step Protocol: Flash Column Chromatography

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (Et3N)

  • TLC plates (silica gel 60 F254)

  • Standard glassware for chromatography

2. Mobile Phase Optimization (TLC):

  • Prepare several test eluents with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Spot the crude material on a TLC plate and develop it in one of the test eluents.

  • Visualize the plate under UV light (254 nm). The aromatic ring should make the compound visible.[15]

  • Adjust the solvent ratio until the main product spot has an Rf value of ~0.3. Let's assume an 85:15 Hexanes:Ethyl Acetate mixture is optimal.

3. Column Preparation (Deactivation):

  • Select an appropriate size glass column. For 1 gram of crude material, use approximately 50-100 grams of silica gel.

  • Prepare the eluent for packing: To 500 mL of the 85:15 Hexanes:Ethyl Acetate mixture, add 2.5 mL of triethylamine (0.5% v/v).

  • In a beaker, create a slurry of the silica gel with the prepared eluent.

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[11] Drain the excess solvent until it is just level with the top of the silica bed.

4. Sample Loading (Dry Method):

  • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase (containing Et3N) to the column.

  • Apply gentle, steady air or nitrogen pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches per minute.[12]

  • Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 50 g column).

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

  • Combine the fractions that show a single spot corresponding to the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

  • Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). National Institute of Standards and Technology. Retrieved from [Link]

  • National Institutes of Health. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • MDPI. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxy-4-methoxyphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (1983). Determination of total 3-methoxy-4-hydroxyphenylglycol in plasma using reversed-phase liquid chromatography with electrochemical detection. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Troubleshooting Guide: Common Synthetic Pathways

There are several common synthetic routes to this compound, each with its own set of potential challenges. This guide will address the most frequent issues encountered in these pathways.

Route 1: Friedel-Crafts Acylation of Anisole followed by Reduction

This two-step approach is a classic method for preparing the target molecule.

Step 1: Friedel-Crafts Acylation of Anisole with Propanoyl Chloride

  • Q1: My Friedel-Crafts acylation is giving a low yield and a mixture of products that are difficult to separate. What is happening?

    A1: The primary issue here is likely the formation of the undesired ortho isomer (2-methoxypropiophenone) alongside your target para isomer (4-methoxypropiophenone). The methoxy group of anisole is an ortho-, para-director in electrophilic aromatic substitution.[1] While the para isomer is generally the major product due to reduced steric hindrance, reaction conditions can influence the ortho/para ratio.[2]

    Troubleshooting Steps:

    • Temperature Control: The Friedel-Crafts acylation is exothermic.[3] Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the para product.

    • Order of Addition: Slowly adding the propanoyl chloride to the mixture of anisole and Lewis acid (e.g., AlCl₃) can help control the reaction rate and minimize side reactions.

    • Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide is standard. Ensure your solvent is anhydrous, as moisture will deactivate the Lewis acid catalyst.

    • Purification: Careful column chromatography is often necessary to separate the ortho and para isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.

    DOT Diagram: Isomer Formation in Friedel-Crafts Acylation

    Anisole Anisole + Propanoyl Chloride + AlCl3 TransitionState Arenium Ion Intermediate Anisole->TransitionState Electrophilic Attack OrthoProduct 2-Methoxypropiophenone (Ortho Isomer - Impurity) TransitionState->OrthoProduct Deprotonation (ortho) ParaProduct 4-Methoxypropiophenone (Para Isomer - Desired) TransitionState->ParaProduct Deprotonation (para) (Sterically Favored)

    Caption: Formation of ortho and para isomers.

Step 2: Reduction of 4-Methoxypropiophenone

  • Q2: I'm attempting a Wolff-Kishner reduction of 4-methoxypropiophenone, but the reaction is incomplete or I'm seeing decomposition of my starting material.

    A2: The Wolff-Kishner reduction requires harsh conditions (strong base, high temperature), which can lead to side reactions if not carefully controlled.[4][5] Incomplete reaction is often due to insufficient temperature or reaction time. Decomposition can occur if the substrate is sensitive to strong base.

    Troubleshooting Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction [6]

    • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxypropiophenone, diethylene glycol (as a high-boiling solvent), hydrazine hydrate (excess), and potassium hydroxide pellets.

    • Hydrazone Formation: Heat the mixture to reflux (around 100-120 °C) for 1-2 hours to form the hydrazone in situ.[4]

    • Water Removal: Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to ~200 °C. This is a critical step, as the reduction will not proceed efficiently at lower temperatures.[6]

    • Reduction: Once the temperature reaches ~200 °C, return to a reflux setup and heat for an additional 3-4 hours.

    • Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute acid to remove any remaining hydrazine, then with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    ParameterRecommended ValueRationale
    Solvent Diethylene GlycolHigh boiling point allows for the necessary reaction temperature.
    Base KOHStrong base required for deprotonation of the hydrazone.
    Temperature ~200 °CNecessary for the decomposition of the hydrazone anion and release of N₂ gas.[6]
  • Q3: My Clemmensen reduction is giving a poor yield. Are there common pitfalls?

    A3: Yes, the Clemmensen reduction, while effective for aryl-alkyl ketones, can be problematic.[7][8] The reaction is heterogeneous, and the activity of the zinc amalgam is crucial. The strongly acidic conditions can also lead to side reactions if your molecule has acid-sensitive functional groups.[9][10]

    Key Considerations for Clemmensen Reduction:

    • Zinc Amalgam Preparation: The zinc must be properly amalgamated with mercury(II) chloride to ensure its reactivity.

    • Acid Concentration: Concentrated hydrochloric acid is required.

    • Substrate Suitability: This method is not suitable for acid-sensitive substrates. For molecules with acid-labile groups, the Wolff-Kishner reduction is a better alternative.[10]

Route 2: Selective Hydrogenation of 4-Methoxycinnamaldehyde
  • Q4: I am trying to hydrogenate 4-methoxycinnamaldehyde to get this compound, but I am getting a mixture of products, including the alcohol.

    A4: This is a classic chemoselectivity challenge. You are trying to reduce the C=C double bond while leaving the C=O aldehyde group intact. The common side reactions are over-reduction to the saturated alcohol (3-(4-methoxyphenyl)propanol) and reduction of the aldehyde to the unsaturated alcohol (cinnamyl alcohol).[11]

    Strategies to Enhance Selectivity:

    • Catalyst Choice: The choice of catalyst and support is critical. Platinum-based catalysts are often used. The support can influence the orientation of the aldehyde on the catalyst surface, thereby affecting selectivity.[11] Some studies suggest that modifying platinum catalysts with a second metal can improve selectivity.

    • Reaction Conditions:

      • Hydrogen Pressure: Higher hydrogen pressures can sometimes favor C=O hydrogenation, so optimizing this parameter is important.[11]

      • Solvent: The polarity of the solvent can play a role in selectivity.[11]

    • Alternative Reagents: Consider using a transfer hydrogenation source like Hantzsch ester with a suitable catalyst, which can sometimes offer better selectivity for the reduction of C=C bonds in the presence of aldehydes.

    DOT Diagram: Hydrogenation Selectivity Pathways

    Start 4-Methoxycinnamaldehyde Desired This compound (Desired Product) Start->Desired Selective C=C Reduction Side2 4-Methoxycinnamyl Alcohol (C=O Reduction) Start->Side2 C=O Reduction Side1 3-(4-Methoxyphenyl)propanol (Over-reduction) Desired->Side1 Further Reduction Side2->Side1 C=C Reduction

    Caption: Competing hydrogenation pathways.

Route 3: Oxidation of 3-(4-Methoxyphenyl)propanol
  • Q5: I am oxidizing 3-(4-methoxyphenyl)propanol to the aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid.

    A5: Over-oxidation is a common problem when converting primary alcohols to aldehydes. The choice of oxidizing agent is key to stopping the reaction at the aldehyde stage. Mild, selective oxidizing agents are required.

    Recommended Oxidation Methods:

    • Dess-Martin Periodinane (DMP) Oxidation:

      • Advantages: This method is very mild, proceeds at room temperature with high yields, and has a simple workup.[12][13] It is also highly chemoselective.[12]

      • Protocol: Dissolve 3-(4-methoxyphenyl)propanol in dichloromethane (DCM) and add DMP in one portion. Stir at room temperature until the reaction is complete (monitor by TLC). Quench with a saturated solution of sodium bicarbonate and sodium thiosulfate. Extract the product and purify.

      • Caution: DMP can be explosive under certain conditions, especially when impure.[14][15] Handle with care.

    • Swern Oxidation:

      • Advantages: This is another mild and highly effective method that avoids the use of heavy metals.[16][17] It is known for its wide functional group tolerance.[16]

      • Protocol: This is a two-step, one-pot procedure. First, activate dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C). Then, add the alcohol, followed by a hindered base like triethylamine.

      • Side Reactions/Issues: The reaction produces dimethyl sulfide, which has a very strong, unpleasant odor.[16][18] All manipulations should be performed in a well-ventilated fume hood. The reaction must be kept at low temperatures to avoid the formation of mixed thioacetals.[17]

Frequently Asked Questions (FAQs)

  • Q1: What is the best overall synthetic route for a research lab setting?

    A1: For most lab-scale syntheses, the Friedel-Crafts acylation followed by a reduction is a reliable and well-understood route. While the Wolff-Kishner reduction has harsh conditions, the Huang-Minlon modification makes it manageable and generally high-yielding.[6] The oxidation of the corresponding alcohol with DMP is also an excellent choice due to its mild conditions and high selectivity, provided the starting alcohol is readily available.

  • Q2: How can I confirm the identity and purity of my final product, this compound?

    A2: A combination of spectroscopic methods is recommended:

    • ¹H NMR: Look for the characteristic aldehyde proton signal around 9.8 ppm (a triplet), the aromatic protons in the 6.8-7.2 ppm region, the methoxy group singlet around 3.8 ppm, and the two methylene groups as triplets in the 2.7-3.0 ppm range.

    • ¹³C NMR: Expect to see the aldehyde carbonyl carbon around 200 ppm.

    • IR Spectroscopy: A strong C=O stretch for the aldehyde should be visible around 1720-1740 cm⁻¹.

    • Mass Spectrometry: To confirm the molecular weight (164.20 g/mol ).

  • Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

    A3: This can be due to several factors:

    • Reagent Purity: Ensure all your reagents and solvents are pure and, if necessary, anhydrous. Impurities can inhibit the reaction.

    • Stoichiometry: Double-check your calculations and measurements. An incorrect molar ratio of reactants can lead to an incomplete reaction.

    • Catalyst Deactivation: In reactions like Friedel-Crafts or catalytic hydrogenations, the catalyst may have been deactivated by impurities (e.g., water for AlCl₃).

  • Q4: Are there any "greener" synthetic approaches to consider?

    A4: Hydroformylation of 4-vinylanisole is a more atom-economical approach as it forms the C-C bond and the aldehyde in a single step. However, this often requires specialized high-pressure equipment and transition metal catalysts.[19] The choice of solvent in any of these routes can also impact the "greenness" of the synthesis.[20]

References

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry - YouTube. (2023). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved from [Link]

  • The dess-martin periodinane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006). Retrieved from [Link]

  • Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (2020). Retrieved from [Link]

  • Wolff Kishner Reduction | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Retrieved from [Link]

  • Clemmensen reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Swern Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube. (2020). Retrieved from [Link]

  • CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl - Annamalai University. (n.d.). Retrieved from [Link]

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  • Selectivity control in Pt-catalyzed cinnamaldehyde hydrogenation - PMC - NIH. (2015). Retrieved from [Link]

  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. (2021). Retrieved from [Link]

  • Wolff Kishner Reduction Mechanism - YouTube. (2020). Retrieved from [Link]

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  • Clemmensen Reduction reaction - BYJU'S. (n.d.). Retrieved from [Link]

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  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences - Vedantu. (n.d.). Retrieved from [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (n.d.). Retrieved from [Link]

  • Selectivity shifts in hydrogenation of cinnamaldehyde on electron-deficient ruthenium nanoparticles - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved from [Link]

  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. (2021). Retrieved from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (n.d.). Retrieved from [Link]

  • Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

  • 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem. (n.d.). Retrieved from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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  • CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - NIH. (n.d.). Retrieved from [Link]

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Technical Support Center: Stability of 3-(4-Methoxyphenyl)propanal Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-methoxyphenyl)propanal. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability and reactivity of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges you might encounter in your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with this compound in an acidic environment.

Issue 1: Low or No Yield of the Desired Product

Question: I am performing an acid-catalyzed reaction with this compound, and I am observing a very low yield of my target molecule. What could be the cause?

Answer:

Low yields in acid-catalyzed reactions involving this compound can stem from several competing side reactions that consume the starting material. The aldehyde functional group is susceptible to several transformations under acidic conditions.

Potential Causes and Solutions:

  • Acid-Catalyzed Self-Condensation: Aldehydes with α-hydrogens, like this compound, can undergo acid-catalyzed aldol condensation.[1][2][3] This involves the formation of an enol which then acts as a nucleophile, attacking another protonated aldehyde molecule.[1][2] This leads to the formation of β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes. These can further polymerize, leading to a complex mixture of byproducts and consuming your starting material.

    • Solution: To minimize self-condensation, consider using a less reactive acid catalyst or running the reaction at a lower temperature to disfavor the condensation pathway. Slowly adding the aldehyde to the reaction mixture can also help maintain a low concentration of the free aldehyde, thus reducing the rate of self-condensation.

  • Polymerization: Aldehydes are known to polymerize under acidic conditions.[4][5] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another aldehyde molecule. This can lead to the formation of linear polymers or cyclic trimers.[4]

    • Solution: Similar to minimizing aldol condensation, using milder acidic conditions and lower temperatures can help suppress polymerization. It is also crucial to use dry solvents, as water can sometimes inhibit certain polymerization pathways but may promote others.

  • Acetal Formation (if an alcohol is present): If your reaction medium contains an alcohol, acid-catalyzed acetal formation is a likely side reaction.[6][7][8] The alcohol acts as a nucleophile, attacking the protonated aldehyde to form a hemiacetal, which can then react with a second molecule of alcohol to form a stable acetal.[8]

    • Solution: If the alcohol is not a desired reactant, ensure your solvent and reagents are scrupulously dry. If the alcohol is a necessary component of the reaction, you may need to optimize the stoichiometry and reaction conditions to favor your desired transformation over acetal formation.

Issue 2: Formation of Multiple Unidentified Side Products

Question: My reaction with this compound under acidic conditions is messy, showing multiple spots on TLC and complex peaks in GC-MS/LC-MS. How can I identify and minimize these impurities?

Answer:

The formation of multiple side products is a common challenge due to the reactivity of the aldehyde and the methoxy-substituted aromatic ring in acidic media.

Potential Causes and Solutions:

  • Aldol Condensation and Subsequent Reactions: As mentioned previously, aldol condensation products can undergo further reactions, leading to a cascade of products.[1][2]

    • Troubleshooting Protocol:

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS at regular intervals to observe the appearance and disappearance of intermediates and side products.[9][10]

      • Derivatization for Analysis: Consider derivatizing your reaction mixture with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable, UV-active hydrazones.[11][12] This can simplify the analysis by HPLC-UV.[11][12]

      • Condition Optimization: Systematically vary the reaction parameters (temperature, acid catalyst, concentration) to find conditions that minimize the formation of these byproducts.

  • Cleavage of the Methoxy Group: Strong acids, particularly at elevated temperatures, can potentially cleave the methyl ether of the methoxyphenyl group.[13][14][15] This would result in the formation of 3-(4-hydroxyphenyl)propanal, which itself can undergo further reactions. Lewis acids are particularly known for cleaving aromatic methoxy groups.[13]

    • Solution: Use protic acids like p-toluenesulfonic acid or milder Lewis acids if possible. Avoid prolonged reaction times at high temperatures. If ether cleavage is suspected, you can analyze the product mixture for the presence of the corresponding phenol using techniques like NMR or mass spectrometry.

Issue 3: Degradation of Starting Material Before Reaction Initiation

Question: I notice that my this compound seems to degrade upon addition of the acid catalyst, even before the other reactants are introduced. Why is this happening and how can I prevent it?

Answer:

This observation points towards the inherent instability of the aldehyde under the chosen acidic conditions, leading to rapid decomposition.

Potential Causes and Solutions:

  • Rapid Polymerization: Some aldehydes can polymerize almost instantaneously in the presence of a strong acid.[4]

    • Solution:

      • Reverse Addition: Add the acid catalyst to the solution containing the other reactants, and then slowly add the this compound. This ensures the aldehyde is immediately consumed in the desired reaction rather than having time to polymerize.

      • Use of a Protecting Group: If the aldehyde functionality is not immediately required for the reaction, consider protecting it as an acetal.[16][17][18] Cyclic acetals, formed with ethylene glycol, are stable to many acidic conditions (in the absence of water) and can be easily removed later by acid-catalyzed hydrolysis.[8][17][18]

Experimental Protocol: Acetal Protection of this compound
  • Dissolve this compound (1 equivalent) and ethylene glycol (1.2 equivalents) in a suitable solvent like toluene.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01 equivalents).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.[19]

  • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and stability of this compound.

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound under neutral conditions. However, like many aldehydes, it can be sensitive to air (oxidation to the corresponding carboxylic acid), light, and especially acidic or basic conditions.[20] It is recommended to store it under an inert atmosphere, protected from light, and at a low temperature.[21]

Q2: What types of acid catalysts are most likely to cause degradation?

A2: Strong mineral acids like sulfuric acid and hydrochloric acid are more likely to cause rapid polymerization and other side reactions.[4][5] Lewis acids, while often used for specific transformations, can also promote side reactions, including potential cleavage of the methoxy ether group.[13] Milder, non-nucleophilic organic acids like p-toluenesulfonic acid or acidic resins are often a better choice for acid-catalyzed reactions with sensitive aldehydes.

Q3: How can I monitor the stability of this compound in my reaction?

A3: Several analytical techniques can be employed:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are excellent for monitoring the disappearance of the volatile starting material and the appearance of products and byproducts.[9]

  • High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS): HPLC is a powerful tool for quantitative analysis and can be used to track the concentration of the aldehyde over time.[10][22] LC-MS provides valuable structural information for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time (if using an NMR tube for the reaction) or by taking aliquots at different time points. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) is a clear indicator of its consumption.

Q4: Are there any alternative strategies to using acidic conditions for reactions involving this aldehyde?

A4: Yes, depending on the desired transformation, there may be alternatives to acidic catalysis. For instance, some reactions can be promoted by base catalysis.[1][23] Alternatively, using a protected form of the aldehyde, such as an acetal, allows you to perform reactions under conditions that the free aldehyde would not tolerate.[17][24] The protecting group can then be removed in a final step to reveal the aldehyde functionality.

Visualizing Reaction Pathways

To better understand the potential fate of this compound under acidic conditions, the following diagrams illustrate the key degradation and side-reaction pathways.

AcidCatalyzedPathways cluster_main This compound cluster_products Potential Fates A This compound B Desired Product A->B Desired Reaction C Aldol Condensation Products A->C Self-Condensation D Polymer A->D Polymerization E Acetal A->E Reaction with Alcohol F Ether Cleavage Product (3-(4-hydroxyphenyl)propanal) A->F Strong Acid / Heat

Caption: Potential reaction pathways for this compound under acidic conditions.

AcetalProtectionWorkflow start Start: this compound protect Step 1: Acetal Protection (e.g., Ethylene Glycol, cat. Acid) start->protect reaction Step 2: Desired Reaction (under conditions unstable for free aldehyde) protect->reaction deprotect Step 3: Deprotection (Aqueous Acid) reaction->deprotect finish Finish: Final Product with Aldehyde deprotect->finish

Caption: Experimental workflow for using an acetal protecting group strategy.

Summary of Key Parameters for Stability

ParameterRecommendation for Enhancing StabilityRationale
Temperature Lower temperatures (e.g., 0 °C to room temp)Reduces rates of side reactions like condensation and polymerization.
Acid Catalyst Use milder acids (e.g., p-TsOH, acidic resins)Minimizes rapid, uncontrolled side reactions.[16]
Concentration Keep aldehyde concentration low (e.g., via slow addition)Disfavors bimolecular side reactions like aldol condensation.
Solvent Use anhydrous solventsPrevents unwanted hydrolysis or competing reactions with water.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)Prevents oxidation of the aldehyde to a carboxylic acid.

References

  • Vogl, O. (1967). Addition Polymers of Aldehydes.
  • Lopes, M. J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. [Link]

  • University of California, Davis. Aldol Condensation. [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • YouTube. (2023). Ch#19 |Lec#7 || General mechanism of Acid Catalysed, Polymerization of Aldehydes, Acetal Class 12. [Link]

  • BYJU'S. Acid Catalysed Aldol Condensation. [Link]

  • YouTube. (2012). SPECIAL REACTIONS OF AROMATIC ALDEHYDE AND KETONES P1. [Link]

  • BYJU'S. Aldehydes, Ketones, and Carboxylic Acids. [Link]

  • PubMed Central. (2019). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • NIH. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Allen. Acid Catalysed Aldol Condensation. [Link]

  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • American Chemical Society. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. [Link]

  • MDPI. (2021). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • PubMed. (1999). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. [Link]

  • ACS Publications. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. [Link]

  • JoVE. (2025). Aldol Condensation vs Claisen Condensation. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • MSU chemistry. Aldehydes and Ketones. [Link]

  • YouTube. (2021). Protection of Aldehydes and Ketones. [Link]

  • NIST WebBook. Propanal, 3-(4-hydroxy-3-methoxyphenyl). [Link]

  • Chemdad. 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (1999). Method for making acetal compounds.
  • Cheméo. Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. [Link]

  • The Good Scents Company. 3-(4-hydroxy-3-methoxyphenyl) propionaldehyde. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • YouTube. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • ACS Publications. (2005). Polymerization and decarbonylation reactions of aldehydes on the Pd(111) surface. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

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Technical Support Center: Degradation of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its stability, potential degradation pathways, and provide practical solutions to common issues encountered in the laboratory.

Introduction

This compound, a key intermediate in various synthetic processes, is a saturated aldehyde with a methoxy-substituted aromatic ring. While generally stable under standard conditions, its aldehyde functionality and methoxy group can be susceptible to degradation under specific experimental stressors. Understanding these degradation pathways is critical for ensuring the purity of synthetic products, the accuracy of analytical results, and the overall integrity of your research.

This guide will delve into the likely degradation products of this compound based on its chemical structure and reactivity, drawing parallels with similar compounds where direct data is limited. We will provide troubleshooting advice for unexpected analytical observations and answer frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The aldehyde group is the most susceptible functional group to oxidation. Under oxidative stress (e.g., exposure to air, oxidizing agents like hydrogen peroxide), it can be readily converted to 3-(4-methoxyphenyl)propanoic acid . Further oxidation or side reactions could potentially lead to other related species. The oxidation of a similar compound, cinnamaldehyde, is a well-documented process that results in the corresponding carboxylic acid[1][2].

  • Hydrolysis of the Methoxy Group: Under strong acidic conditions, the methoxy group on the phenyl ring could undergo hydrolysis to form 3-(4-hydroxyphenyl)propanal . This is a common reaction for aryl methyl ethers.

  • Aldol Condensation: While this compound itself cannot undergo self-aldol condensation due to the absence of α-hydrogens, it can participate in crossed-aldol condensation reactions if other enolizable carbonyl compounds (e.g., acetone as a solvent) are present in the reaction mixture under basic conditions[3][4][5]. This would lead to the formation of α,β-unsaturated carbonyl compounds.

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like a methoxy group, can be susceptible to photodegradation. While specific data for this compound is scarce, exposure to high-intensity light, particularly UV light, could potentially lead to complex degradation pathways involving the aromatic ring.

Q2: I am observing an unexpected peak in my HPLC/GC analysis of a sample containing this compound. How can I identify it?

A2: Unexpected peaks are often indicative of impurities or degradation products. Here’s a systematic approach to identify the unknown peak:

  • Review Your Experimental Conditions: Carefully examine the reaction or storage conditions. Were there any potential stressors such as exposure to air (oxidation), acidic or basic reagents, high temperatures, or light? This can provide clues about the likely degradation pathway.

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is mass spectrometry. An LC-MS or GC-MS analysis will provide the molecular weight of the unexpected peak. This information can be used to hypothesize potential structures based on the expected degradation pathways. For example, a peak with a mass 16 units higher than the parent compound likely corresponds to the oxidized product, 3-(4-methoxyphenyl)propanoic acid.

  • Forced Degradation Study: Conduct a controlled forced degradation study (see protocol below) to intentionally generate degradation products. By comparing the retention time and mass spectrum of the peaks generated under specific stress conditions (e.g., oxidation) with your unknown peak, you can confirm its identity.

  • Co-injection with a Standard: If you suspect a specific degradation product, such as 3-(4-methoxyphenyl)propanoic acid, you can synthesize or purchase a standard of this compound and perform a co-injection with your sample. If the unknown peak co-elutes with the standard, its identity is confirmed.

Q3: How can I minimize the degradation of this compound during storage and in my experiments?

A3: To maintain the integrity of this compound, consider the following preventative measures:

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Aldehydes are prone to air oxidation, so minimizing exposure to oxygen is crucial[1].

  • Inert Atmosphere: For reactions that are sensitive to oxidation, perform them under an inert atmosphere.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If such conditions are necessary, consider the potential for hydrolysis of the methoxy group or aldol reactions.

  • Light Protection: Protect the compound and reaction mixtures from direct light, especially UV light, by using amber-colored glassware or covering the reaction setup with aluminum foil.

  • Temperature Control: Avoid excessive heat, as it can accelerate degradation processes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in the chromatogram with a higher molecular weight (+16 Da) Oxidation of the aldehyde to a carboxylic acid.1. Confirm the mass of the new peak using LC-MS. 2. Perform a forced oxidation study (e.g., with H₂O₂) to see if the peak intensity increases. 3. Store the starting material under an inert atmosphere and re-run the experiment.
Appearance of a new peak with a lower molecular weight (-14 Da) Hydrolysis of the methoxy group to a hydroxyl group.1. Confirm the mass of the new peak using LC-MS. 2. Check the pH of your reaction or sample solution. This is more likely to occur under acidic conditions. 3. Perform a forced hydrolysis study under acidic conditions to confirm.
Formation of multiple, higher molecular weight byproducts Aldol condensation with other carbonyl compounds (e.g., solvent).1. Identify the other carbonyl compounds present in your reaction mixture. 2. Analyze the byproducts by MS to see if their masses correspond to aldol adducts. 3. If possible, switch to a non-carbonyl solvent.
Gradual decrease in the purity of the starting material over time Slow degradation due to improper storage.1. Review storage conditions. Ensure the container is tightly sealed and protected from light and air. 2. Consider re-purifying the starting material before use if purity has significantly decreased.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Compare the chromatograms of the stressed samples to the control to identify new peaks.

  • Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • A common mobile phase for separating compounds of similar polarity is a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate to improve peak shape).

2. Method Development:

  • Inject a mixture of the unstressed and stressed samples (from the forced degradation study).

  • Optimize the gradient profile to achieve baseline separation between the parent peak and all degradation product peaks.

  • The PDA detector can be used to check for peak purity.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Acidic Hydrolysis cluster_aldol Crossed-Aldol Condensation (with enolizable carbonyl) A This compound B 3-(4-Methoxyphenyl)propanoic Acid A->B [O] C 3-(4-Hydroxyphenyl)propanal A->C H₃O⁺ D α,β-Unsaturated Carbonyl Product A->D Base, R-C(=O)CH₃

Caption: Predicted degradation pathways of this compound.

TroubleshootingWorkflow Start Unexpected Peak Observed Step1 Review Experimental Conditions (Stressors?) Start->Step1 Step2 Analyze by LC-MS Step1->Step2 Step3 Hypothesize Structure (Based on MW and pathways) Step2->Step3 Step4 Perform Forced Degradation Study Step3->Step4 Step5 Compare Retention Time & Mass Spectra Step4->Step5 Decision Match Found? Step5->Decision End_Success Identity Confirmed Decision->End_Success Yes End_Fail Further Investigation Needed (e.g., NMR) Decision->End_Fail No

Caption: Workflow for identifying unknown peaks in analytical data.

References

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  • PrepChem.com. Synthesis of α-(4'-methoxyphenyl)-propionic acid. [Link]

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  • ResearchGate. Characteristics and hazards of the cinnamaldehyde oxidation process. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 3-(4-methoxyphenyl)propanal. This resource is meticulously curated for researchers, scientists, and professionals in drug development. Here, we delve into the common synthetic pathways, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and achieve optimal results.

Section 1: Hydroformylation of 4-Methoxystyrene

The hydroformylation of 4-methoxystyrene is an atom-economical and direct route to this compound. This method, however, requires careful control of reaction parameters to ensure high yield and regioselectivity, and to prevent catalyst deactivation.

Troubleshooting Guide: Hydroformylation

Question 1: My reaction suffers from low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the hydroformylation of 4-methoxystyrene can stem from several factors. A primary concern is the deactivation of the rhodium catalyst. This can occur through oxidative degradation of the phosphine or phosphite ligands, or the formation of inactive rhodium clusters.[1][2] To mitigate this, ensure that your solvents and gases (syngas: CO/H₂) are of high purity and thoroughly deoxygenated. The presence of peroxides in the substrate or solvent can be particularly detrimental.[1]

Another factor is suboptimal reaction conditions. The temperature and pressure of the syngas play a crucial role. For styrenic substrates, milder conditions are often preferred to minimize side reactions. A systematic optimization of temperature, pressure, and catalyst loading is recommended. It is also known that for some rhodium-catalyzed hydroformylation reactions, excessively high temperatures can lead to catalyst deactivation.

Finally, ensure the correct rhodium-to-ligand ratio. An excess of the ligand is typically necessary to maintain the stability and selectivity of the active catalytic species.[3]

Question 2: I am observing a mixture of the desired linear aldehyde and the branched isomer, 2-(4-methoxyphenyl)propanal. How can I improve the regioselectivity towards the linear product?

Answer: Achieving high regioselectivity is a common challenge in the hydroformylation of styrenes. The electronic and steric properties of the ligand coordinated to the rhodium center are the most critical factors. Bulky phosphite ligands are known to favor the formation of linear aldehydes.[4]

Syngas pressure and composition also significantly influence the linear-to-branched (l:b) ratio. Generally, lower carbon monoxide partial pressure and higher temperatures can favor isomerization of the branched product to the more stable linear aldehyde, although this can also increase the risk of side reactions.[5][6] Conversely, for some ligand systems, higher CO pressure can favor the formation of the branched isomer. A thorough screening of different ligands and a careful optimization of the reaction pressure are essential to maximize the yield of this compound.[3][7]

Question 3: My product is contaminated with 4-ethylanisole and 3-(4-methoxyphenyl)propan-1-ol. What are these side products and how can I avoid them?

Answer: The presence of 4-ethylanisole indicates that a hydrogenation side reaction of the starting material, 4-methoxystyrene, is occurring. The formation of 3-(4-methoxyphenyl)propan-1-ol is due to the further reduction of the desired aldehyde product. These hydrogenation reactions compete with the desired hydroformylation pathway.

To minimize these side reactions, it is important to control the H₂ partial pressure and the reaction temperature. Lowering the temperature can often disfavor the hydrogenation pathways. The choice of ligand can also influence the chemoselectivity of the catalyst, with some ligands being more prone to promoting hydrogenation than others. It's a delicate balance, as the conditions that favor hydroformylation can sometimes also promote these undesired reductions.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 4-Methoxystyrene

Materials:

  • 4-Methoxystyrene

  • [Rh(CO)₂acac]

  • Tris(2,4-di-tert-butylphenyl)phosphite (a suitable phosphite ligand)

  • High-purity syngas (1:1 CO/H₂)

  • Anhydrous, deoxygenated toluene

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control

Procedure:

  • In a glovebox, charge the high-pressure reactor with [Rh(CO)₂acac] and the phosphite ligand in a 1:10 molar ratio.

  • Add anhydrous, deoxygenated toluene to dissolve the catalyst and ligand.

  • Add 4-methoxystyrene to the reactor.

  • Seal the reactor and purge it several times with syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Optimizing Hydroformylation Conditions
ParameterRangeEffect on YieldEffect on l:b Ratio
Temperature60-100 °CIncreases initially, then may decrease due to catalyst decompositionGenerally, higher temperatures can favor the linear isomer
Syngas Pressure10-50 barIncreases with pressure up to an optimal pointHigher pressure can favor the branched isomer with some ligands
Rh:Ligand Ratio1:5 - 1:20Higher ratios generally improve stability and yieldCan influence regioselectivity; needs optimization
SolventToluene, THF, DCMToluene is a common choice; solvent polarity can affect selectivityLess polar solvents may favor the branched aldehyde[7]
Visualization: Hydroformylation Catalytic Cycle and Side Reactions

hydroformylation_workflow cluster_main Main Hydroformylation Cycle cluster_side Side Reactions Start [Rh]-H + 4-Methoxystyrene Alkene_Complex Alkene Complex Formation Start->Alkene_Complex Hydrogenation_Alkene Hydrogenation of 4-Methoxystyrene Start->Hydrogenation_Alkene Isomerization Isomerization of 4-Methoxystyrene Start->Isomerization Hydride_Insertion Hydride Insertion (Determines Regioselectivity) Alkene_Complex->Hydride_Insertion Branched_Intermediate Branched Alkyl-Rh Hydride_Insertion->Branched_Intermediate Path A Linear_Intermediate Linear Alkyl-Rh Hydride_Insertion->Linear_Intermediate Path B CO_Insertion_B CO Insertion Branched_Intermediate->CO_Insertion_B CO_Insertion_L CO Insertion Linear_Intermediate->CO_Insertion_L Branched_Acyl Branched Acyl-Rh CO_Insertion_B->Branched_Acyl Linear_Acyl Linear Acyl-Rh CO_Insertion_L->Linear_Acyl H2_Addition_B Oxidative Addition of H₂ Branched_Acyl->H2_Addition_B H2_Addition_L Oxidative Addition of H₂ Linear_Acyl->H2_Addition_L Reductive_Elimination_B Reductive Elimination H2_Addition_B->Reductive_Elimination_B Reductive_Elimination_L Reductive Elimination H2_Addition_L->Reductive_Elimination_L Branched_Aldehyde 2-(4-Methoxyphenyl)propanal (Branched Product) Reductive_Elimination_B->Branched_Aldehyde Catalyst_Regen [Rh]-H Reductive_Elimination_B->Catalyst_Regen Linear_Aldehyde This compound (Linear Product) Reductive_Elimination_L->Linear_Aldehyde Reductive_Elimination_L->Catalyst_Regen Hydrogenation_Aldehyde Hydrogenation of This compound Linear_Aldehyde->Hydrogenation_Aldehyde Catalyst_Regen->Start

Caption: Hydroformylation cycle and competing side reactions.

Section 2: Selective Reduction of 4-Methoxycinnamaldehyde

Another common synthetic route to this compound is the selective reduction of the carbon-carbon double bond of 4-methoxycinnamaldehyde, while preserving the aldehyde functionality.

Troubleshooting Guide: Selective Reduction

Question 1: My reaction is producing a significant amount of 3-(4-methoxyphenyl)propan-1-ol. How can I prevent this over-reduction?

Answer: The formation of 3-(4-methoxyphenyl)propan-1-ol is a result of the reduction of the desired aldehyde product. This is a common issue as many reducing agents are capable of reducing both the C=C double bond and the carbonyl group. The key to preventing over-reduction lies in the choice of a chemoselective catalyst and careful control of reaction conditions.

Catalytic hydrogenation is a common method, and the choice of catalyst is critical. For instance, certain platinum- or iridium-based catalysts have shown good selectivity for the C=C bond over the C=O bond in α,β-unsaturated aldehydes.[8][9] The reaction temperature and hydrogen pressure should be kept as low as possible to achieve the desired transformation without further reduction. Monitoring the reaction closely by TLC or GC and stopping it as soon as the starting material is consumed is crucial.

Question 2: The reaction is sluggish and gives a low conversion. What can I do to improve the reaction rate without compromising selectivity?

Answer: A sluggish reaction can be due to several factors, including catalyst activity and reaction conditions. Ensure your catalyst is active; for heterogeneous catalysts, this may involve a pre-activation step. The solvent can also play a role; a solvent that provides good solubility for both the substrate and hydrogen is important.

Increasing the temperature or hydrogen pressure can increase the reaction rate, but this must be done cautiously as it can also lead to over-reduction and other side products. A better approach might be to screen different catalysts or increase the catalyst loading. Some bimetallic catalysts have been shown to exhibit higher activity and selectivity for this type of transformation.[10]

Section 3: Oxidation of 3-(4-Methoxyphenyl)propan-1-ol

If your synthetic strategy involves the preparation of 3-(4-methoxyphenyl)propan-1-ol first, the final step is its oxidation to the desired aldehyde.

Troubleshooting Guide: Oxidation

Question 1: The main impurity in my product is 3-(4-methoxyphenyl)propanoic acid. How can I avoid this over-oxidation?

Answer: The formation of the carboxylic acid is a common side reaction in the oxidation of primary alcohols. To prevent this, it is essential to use a mild oxidizing agent that is known to stop at the aldehyde stage. Stronger oxidizing agents like chromic acid will readily oxidize the primary alcohol to the carboxylic acid.[11]

Milder, chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective for this transformation.[12][13] Non-chromium-based methods such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane oxidation are also excellent choices for selectively obtaining the aldehyde.[14][15][16] These reactions are typically run under anhydrous conditions, which helps to prevent the formation of the hydrate of the aldehyde, a species that can be more susceptible to further oxidation.[12]

Question 2: The Swern oxidation is giving me a low yield and a complex mixture of byproducts. What could be going wrong?

Answer: The Swern oxidation, while effective, is sensitive to reaction conditions. The reaction must be carried out at low temperatures (typically -78 °C) to avoid the decomposition of the reactive intermediate.[14] Adding the triethylamine base before the alcohol has fully reacted with the activated DMSO can lead to the formation of side products.[14] It is also crucial to perform the reaction under strictly anhydrous conditions. The presence of water can lead to unwanted side reactions and lower yields. Finally, the characteristic unpleasant odor of dimethyl sulfide, a byproduct, is a good indicator that the reaction is proceeding.[15]

Section 4: Purification and Characterization

Question 1: I am having difficulty purifying this compound by column chromatography. Are there alternative methods?

Answer: Aldehydes can sometimes be challenging to purify by column chromatography as they can be sensitive to the acidic nature of silica gel, leading to decomposition or aldol condensation reactions.[17]

A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[17][18][19][20] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-polar organic impurities by extraction. The aldehyde can then be regenerated from the aqueous layer by treatment with a base (like sodium hydroxide or sodium bicarbonate), followed by extraction with an organic solvent.[18][21] This method is often very effective for obtaining highly pure aldehydes.

Question 2: What are the key spectroscopic features I should look for to confirm the structure of this compound?

Answer: In the ¹H NMR spectrum, you should expect to see a characteristic aldehyde proton signal between δ 9.5 and 10.0 ppm, which will typically be a triplet due to coupling with the adjacent CH₂ group. The aromatic protons will appear in the region of δ 6.8-7.2 ppm, showing the characteristic splitting pattern of a 1,4-disubstituted benzene ring. The methoxy group will be a sharp singlet around δ 3.8 ppm. The two methylene groups of the propyl chain will appear as multiplets in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be a prominent signal downfield, typically in the range of δ 200-205 ppm. The IR spectrum will show a strong C=O stretching vibration for the aldehyde at around 1720-1740 cm⁻¹.

References

  • Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing). [Link]

  • Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing). [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-methoxyphenyl)propanal (CAS No: 20401-88-1)[1][2]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important aldehyde intermediate.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve problems effectively in your own lab. This guide is structured around the most common synthetic strategies, offering a question-and-answer format to directly address potential issues.

Overview of Synthetic Strategies

The selection of a synthetic route for this compound often depends on the scale of production, available starting materials, and cost considerations. Below is a summary of the primary methods you will find discussed in this guide.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product Ester Methyl 3-(4-methoxyphenyl)propanoate Reduction Partial Reduction Ester->Reduction DIBAL-H Alcohol 3-(4-Methoxyphenyl)propan-1-ol Oxidation Selective Oxidation Alcohol->Oxidation PCC / Swern Alkene 4-Vinylanisole Hydroformylation Hydroformylation Alkene->Hydroformylation CO/H₂, Rh/Co catalyst Aldehyde This compound Reduction->Aldehyde Oxidation->Aldehyde Hydroformylation->Aldehyde

Caption: Common synthetic pathways to this compound.

Troubleshooting Guide & FAQs by Synthetic Method

Method 1: Partial Reduction of an Ester with DIBAL-H

The partial reduction of an ester, such as methyl 3-(4-methoxyphenyl)propanoate, using Diisobutylaluminium hydride (DIBAL-H) is a very common lab-scale method to produce the target aldehyde.[3] Success hinges on precise control to prevent over-reduction to the corresponding alcohol, 3-(4-methoxyphenyl)propan-1-ol.[4][5]

Frequently Asked Questions

Q1: My yield of this compound is consistently low, and I isolate a significant amount of 3-(4-methoxyphenyl)propan-1-ol. What is causing this over-reduction?

A1: This is the most common issue with DIBAL-H reductions. The aldehyde intermediate is more reactive than the starting ester and can be quickly reduced further if conditions are not strictly controlled.[5] The primary causes are:

  • Temperature Control: The reaction must be kept at a very low temperature, typically -78 °C (a dry ice/acetone bath), throughout the DIBAL-H addition and for a short period after.[4][5] At this temperature, the tetrahedral intermediate formed is relatively stable.[5][6] If the temperature rises, this intermediate collapses to the aldehyde, which is then immediately exposed to any excess DIBAL-H and reduced to the alcohol.[4]

  • Excess DIBAL-H: Using more than 1.0-1.2 equivalents of DIBAL-H will result in over-reduction.[4] It is crucial to accurately know the concentration of your DIBAL-H solution, as it can degrade over time. Titration is recommended for older bottles.

  • Quenching Procedure: The quench must also be performed at low temperature. Adding a quenching agent like methanol at -78 °C destroys any excess hydride before the reaction is warmed, preventing further reduction during workup.[4]

Q2: How do I design a robust and scalable DIBAL-H reduction protocol?

A2: A self-validating protocol for DIBAL-H reduction focuses on meticulous control over reaction parameters. Scaling this reaction presents challenges due to its high exothermicity.[7]

ParameterLaboratory Scale (e.g., 1-10 g)Scale-Up Considerations (e.g., >100 g)Rationale
Temperature -78 °C (Dry ice/acetone)-78 °C to -60 °CEssential for stabilizing the tetrahedral intermediate and preventing over-reduction.[6] On a larger scale, maintaining this temperature requires efficient reactor cooling systems due to the reaction's exothermicity.[7]
DIBAL-H Equiv. 1.05 - 1.1 equivalents1.0 - 1.05 equivalentsMinimizes over-reduction.[3][4] At scale, precise addition is even more critical to control heat evolution and side products.
Solvent Anhydrous Toluene, Hexanes, or DCMAnhydrous TolueneToluene has a wide liquid range suitable for low temperatures. Ensure the solvent is truly anhydrous to prevent quenching the reagent.
Addition Rate Slow, dropwise addition over 30-60 minSlow, controlled addition via pumpControls the exothermic reaction, allowing the cooling system to dissipate heat effectively and maintain the target temperature.[7]
Quench 1. Add Methanol at -78°C. 2. Warm slightly, add Rochelle's salt or aq. NH₄Cl.Same two-stage, cold quench.The initial methanol quench destroys excess DIBAL-H.[4] The subsequent aqueous quench hydrolyzes the aluminum complexes. Rochelle's salt helps chelate aluminum salts, making the workup cleaner.

Troubleshooting Flowchart: Low Aldehyde Yield in DIBAL-H Reduction

DIBAL_Troubleshooting start Low Yield of Aldehyde High Yield of Alcohol q1 Was the reaction temperature maintained at -78°C throughout? start->q1 s1 Improve cooling. Ensure slow addition of DIBAL-H to manage exotherm. q1->s1 No q2 Was the DIBAL-H solution titrated recently? q1->q2 Yes s1->q2 s2 Titrate DIBAL-H solution to verify concentration. Use exactly 1.0-1.1 eq. q2->s2 No q3 Was the reaction quenched at -78°C before warming? q2->q3 Yes s2->q3 s3 Implement a two-stage cold quench: 1. Add MeOH at -78°C. 2. Add aqueous solution. q3->s3 No end Yield Optimized q3->end Yes s3->end

Caption: A logical guide to troubleshooting over-reduction in DIBAL-H reactions.

Method 2: Oxidation of 3-(4-Methoxyphenyl)propan-1-ol

Oxidizing the primary alcohol is another common route. The choice of oxidant is critical to stop at the aldehyde stage and prevent the formation of 3-(4-methoxyphenyl)propanoic acid.[8] Milder, anhydrous methods like the Swern oxidation or using Pyridinium Chlorochromate (PCC) are preferred.[9][10]

Frequently Asked Questions

Q1: I am using PCC to oxidize 3-(4-methoxyphenyl)propan-1-ol, but my product is contaminated with the carboxylic acid. How can I prevent this?

A1: The formation of carboxylic acid during a PCC oxidation is almost always due to the presence of water.[11][12] The mechanism requires anhydrous conditions to be selective.[11] If water is present, it can hydrate the newly formed aldehyde to a geminal diol, which is then susceptible to further oxidation by PCC to the carboxylic acid.[12][13]

To ensure selectivity:

  • Use Anhydrous Solvent: Use a freshly distilled, anhydrous solvent like dichloromethane (DCM).

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Dry Reagents: Use anhydrous PCC. If it appears clumpy, it may have absorbed moisture.

  • Buffer the Reaction: Sometimes, the reaction can be slightly acidic, which can promote side reactions. Adding an acid scavenger like powdered molecular sieves or sodium acetate can help.

Q2: My Swern oxidation is working, but the smell of dimethyl sulfide is a major problem in the lab. Are there alternatives, and how can I manage the odor?

A2: The formation of volatile and malodorous dimethyl sulfide is an unavoidable byproduct of the Swern oxidation.[14][15]

  • Odor Management: All manipulations, including the reaction and workup, must be performed in a well-ventilated fume hood.[14] To neutralize the odor on glassware and in waste, rinse with a bleach (sodium hypochlorite) solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[14][15]

  • Alternative Reagents: Several "activated DMSO" oxidations exist. Some newer methods utilize alternative sulfoxides or activators designed to produce less volatile or odorless byproducts. For instance, using dodecyl methyl sulfide has been reported as a less odorous alternative.[9]

Q3: During my Swern oxidation, I'm seeing a loss of material and the formation of a mixed thioacetal side product. What's going wrong?

A3: This side reaction is characteristic of the Swern oxidation if the temperature is not kept sufficiently low before the addition of the amine base.[9] The reaction between DMSO and the activating agent (e.g., oxalyl chloride) must be performed at -78 °C to form the chloro(dimethyl)sulfonium chloride intermediate.[14] If the temperature rises prematurely, this intermediate can undergo side reactions.

Protocol: Swern Oxidation of 3-(4-Methoxyphenyl)propan-1-ol

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C.

  • Activator Addition: To the cold DCM, add oxalyl chloride (1.5 equiv) dropwise.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.5 equiv) in DCM. Stir for 15 minutes at -78 °C. You may observe gas evolution (CO and CO₂).[14]

  • Alcohol Addition: Add a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equiv) in DCM dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise. The reaction mixture may become thick. Continue stirring at -78 °C for 15 minutes.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

  • Workup: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Method 3: Hydroformylation of 4-Vinylanisole

For large-scale industrial synthesis, hydroformylation (the "oxo process") is an attractive, atom-economical route.[16] This reaction involves adding a formyl group (CHO) and a hydrogen atom across the double bond of 4-vinylanisole using synthesis gas (a mixture of CO and H₂).

Frequently Asked Questions

Q1: What are the main challenges in developing a hydroformylation process for this compound?

A1: The primary challenges are achieving high selectivity for the desired product and managing the reaction conditions.

  • Regioselectivity: The hydroformylation of a vinyl arene can produce two isomers: the branched aldehyde (the desired this compound) and the linear aldehyde. Controlling this selectivity is paramount and depends heavily on the catalyst system (metal and ligands).[17][18]

  • Chemoselectivity: The reaction conditions can also lead to unwanted side reactions, such as the hydrogenation of the starting alkene (4-vinylanisole) to 4-ethylanisole or the over-reduction of the product aldehyde to the alcohol.[17]

  • Catalyst Selection: Rhodium-based catalysts are generally more active and operate under milder conditions than cobalt catalysts.[16][18] The choice of phosphine ligands is crucial for controlling regioselectivity.

Q2: How can I favor the formation of the branched aldehyde product?

A2: Generally, bulkier phosphine ligands on the metal catalyst tend to favor the formation of the linear aldehyde due to steric hindrance. To favor the branched product, catalyst systems are often designed to minimize steric clash at the benzylic position. However, electronic effects also play a significant role. A systematic screening of different phosphine ligands (e.g., triphenylphosphine, Xantphos, etc.) and reaction conditions (temperature, pressure of CO/H₂) is necessary to optimize the branched-to-linear ratio for this specific substrate.

References

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Validation & Comparative

A Comparative Guide to the Biological Activities of 3-(4-Methoxyphenyl)propanal and 3-(4-hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated biological activities of 3-(4-methoxyphenyl)propanal and 3-(4-hydroxyphenyl)propanal. While direct comparative studies on these specific molecules are limited, this document synthesizes established structure-activity relationships of analogous phenolic compounds to provide a scientifically grounded evaluation for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Phenylpropanals

This compound and 3-(4-hydroxyphenyl)propanal are aromatic aldehydes that share a common phenylpropanal backbone but differ in a key functional group at the para position of the benzene ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly minor structural variance is predicted to have a significant impact on their biological activities, particularly their antioxidant and anti-inflammatory properties. The hydroxyl group in 3-(4-hydroxyphenyl)propanal positions it as a classic phenolic compound, a class of molecules renowned for their potent radical scavenging capabilities. In contrast, the methoxy group in this compound, while also electron-donating, is generally associated with attenuated antioxidant potential compared to its hydroxyl counterpart.

Comparative Analysis of Biological Activities: An Evidence-Based Extrapolation

Based on the extensive body of research on the structure-activity relationships of phenolic and methoxy-substituted aromatic compounds, we can project the relative activities of our two molecules of interest.

Antioxidant Activity: The Phenolic Advantage

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Key Insights from Analogous Compounds:

  • Hydroxyl vs. Methoxy: Studies consistently demonstrate that the presence of a free hydroxyl group is crucial for significant antioxidant activity. The hydrogen-donating ability of the hydroxyl group is what allows it to scavenge radicals effectively. Methoxy groups, lacking this readily donatable hydrogen, contribute less to direct radical scavenging.

  • Number and Position of Hydroxyl Groups: The antioxidant capacity of phenolic compounds is directly proportional to the number of hydroxyl groups. Furthermore, the position of these groups influences activity, with ortho and para positioning often leading to higher efficacy due to enhanced radical stabilization.

  • Structure-Activity Relationship: For hydroxybenzaldehydes, a related class of compounds, those with hydroxyl groups exhibit antioxidant properties, while the non-substituted counterparts show negligible activity.

Projected Activity:

Based on these principles, 3-(4-hydroxyphenyl)propanal is anticipated to exhibit significantly greater antioxidant activity than this compound. The free hydroxyl group is poised to act as a potent hydrogen donor, a characteristic absent in the methoxy-substituted analog.

Anti-inflammatory Activity: A More Nuanced Comparison

Inflammation is a complex biological response involving numerous signaling pathways and inflammatory mediators. Both phenolic and methoxy-substituted compounds have been reported to possess anti-inflammatory properties, often through the modulation of pathways like NF-κB and the inhibition of enzymes such as cyclooxygenases (COX) and nitric oxide synthase (iNOS).

Key Insights from Analogous Compounds:

  • Phenolic Compounds: Many phenolic compounds, including those structurally similar to 3-(4-hydroxyphenyl)propanal, have demonstrated potent anti-inflammatory effects. These effects are often linked to their antioxidant activity, as reactive oxygen species can act as signaling molecules in inflammatory pathways.

  • Methoxy-Substituted Compounds: Interestingly, some methoxy-substituted aromatic compounds have also been shown to possess anti-inflammatory properties. Their mechanism may be less reliant on direct radical scavenging and more on specific interactions with inflammatory enzymes or transcription factors. For instance, certain methoxychalcones have shown the ability to inhibit the production of inflammatory mediators.[1]

Projected Activity:

While 3-(4-hydroxyphenyl)propanal is expected to have anti-inflammatory activity linked to its antioxidant properties, This compound may also exhibit anti-inflammatory effects through different mechanisms. A direct comparison of their potency would require experimental validation. It is plausible that while the hydroxyl-containing compound may have a broader anti-inflammatory action due to its dual antioxidant and potential enzyme-inhibiting roles, the methoxy-containing compound could display more targeted effects.

Quantitative Data from Analogous Compounds

To provide a more concrete, albeit indirect, comparison, the following table summarizes antioxidant activity data for structurally related benzaldehyde derivatives. Note that a lower IC₅₀ value indicates greater antioxidant potency.

CompoundStructureAntioxidant Activity (DPPH Assay)
p-Hydroxybenzaldehyde Negligible activity
Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) High activity
Vanillin (4-hydroxy-3-methoxybenzaldehyde) Moderate activity
Anisaldehyde (4-methoxybenzaldehyde) Negligible activity

Experimental Protocols for Comparative Analysis

To empirically determine and compare the antioxidant and anti-inflammatory activities of this compound and 3-(4-hydroxyphenyl)propanal, the following detailed protocols are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.

    • Prepare stock solutions (e.g., 1 mg/mL) of this compound, 3-(4-hydroxyphenyl)propanal, and a positive control (e.g., Ascorbic acid or Trolox) in methanol.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each sample dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate Add Samples/Control to 96-well Plate DPPH->Plate Samples Prepare Serial Dilutions of Test Compounds Samples->Plate Control Prepare Serial Dilutions of Positive Control Control->Plate Add_DPPH Add DPPH Solution Plate->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for DPPH Radical Scavenging Assay.
Nitric Oxide (NO) Synthase Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in response to an inflammatory stimulus.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of the test compounds and a positive control (e.g., L-NAME) in DMSO and then dilute to final concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compounds at various concentrations.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL), except for the unstimulated control group.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

  • Cell Viability Assay (e.g., MTT Assay):

    • Concurrently, perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value for NO inhibition.

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_quantification Quantification cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Add_Compounds Add Test Compounds & Positive Control Adhere->Add_Compounds Pre_Incubate Pre-incubate (1 hour) Add_Compounds->Pre_Incubate Stimulate Stimulate with LPS (except control) Pre_Incubate->Stimulate Incubate_24h Incubate (24 hours) Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant MTT_Assay Perform Cell Viability Assay (MTT) Incubate_24h->MTT_Assay Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Read_Absorbance Measure Absorbance at 540 nm Griess_Assay->Read_Absorbance Calculate_Inhibition Calculate % NO Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for Nitric Oxide Inhibition Assay.

Conclusion: A Hypothesis-Driven Comparison

In the absence of direct comparative experimental data, this guide provides a robust, evidence-based framework for understanding the likely differences in the biological activities of this compound and 3-(4-hydroxyphenyl)propanal. The presence of a phenolic hydroxyl group in 3-(4-hydroxyphenyl)propanal strongly suggests superior antioxidant activity compared to its methoxy-substituted counterpart. The anti-inflammatory activities are likely to be more complex, with both compounds potentially showing efficacy through distinct mechanisms. The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses and to quantitatively compare the potencies of these two interesting molecules. This foundational understanding is critical for guiding further research and potential applications in drug discovery and development.

References

A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)propanal for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)propanal, also known as anisyl propanal, is a valuable aromatic aldehyde recognized for its distinctive, strong floral fragrance with notes of cumin and basil.[1][2] Its unique aroma profile makes it an important raw material in the fragrance industry, widely used in daily chemical fragrance formulations.[1][2] Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. Given its commercial and research significance, the efficient and scalable synthesis of this compound is a subject of considerable interest.

This guide provides an in-depth comparison of three primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each method. This analysis is designed to equip researchers, chemists, and process development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific objectives, whether for bench-scale research or large-scale industrial production.

Route 1: Selective Hydrogenation of 4-Methoxycinnamaldehyde

This two-step approach is a robust and widely practiced method, particularly in industrial settings. It begins with the synthesis of an α,β-unsaturated aldehyde intermediate, 4-methoxycinnamaldehyde, via a Claisen-Schmidt condensation. This intermediate then undergoes selective catalytic hydrogenation to yield the target saturated aldehyde.

Scientific Principle & Rationale

The core of this route lies in the chemoselective reduction of a conjugated carbon-carbon double bond in the presence of a more reactive aldehyde functional group. The Claisen-Schmidt condensation between 4-methoxybenzaldehyde (anisaldehyde) and acetaldehyde provides the unsaturated precursor. The subsequent hydrogenation requires a catalyst system that favors the reduction of the C=C bond over the C=O bond. Palladium-based catalysts are exceptionally well-suited for this transformation under controlled conditions.[3] By moderating hydrogen pressure and temperature, the reaction can be halted precisely at the desired propanal stage, preventing further reduction to the alcohol, 3-(4-methoxyphenyl)propan-1-ol. This method is advantageous due to the high yields and the relative accessibility of the starting materials.[4][5]

Synthesis Pathway Diagram

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Hydrogenation Anisaldehyde 4-Methoxybenzaldehyde Cinnamaldehyde 4-Methoxycinnamaldehyde Anisaldehyde->Cinnamaldehyde Base (e.g., NaOH) Aqueous medium Acetaldehyde Acetaldehyde Acetaldehyde->Cinnamaldehyde Propanal This compound Cinnamaldehyde->Propanal H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Methanol)

Caption: Route 1: Two-step synthesis via condensation and selective hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxycinnamaldehyde

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq).

  • Cool the mixture to 10-15°C using an ice bath.

  • Add acetaldehyde (1.5 eq) dropwise, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of ~7.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxycinnamaldehyde, which can be purified by crystallization or distillation.

Step 2: Selective Hydrogenation to this compound

  • In a pressure vessel (e.g., a Parr hydrogenator), charge 4-methoxycinnamaldehyde (1.0 eq) and a suitable solvent like methanol or ethyl acetate.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 0.1-0.5 MPa).[3]

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-50°C) for several hours. Monitor the reaction's progress by GC or TLC.[3]

  • Once the starting material is consumed, carefully depressurize and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford this compound with high purity. A reported yield for a similar process is 87%.[3]

Route 2: Oxidation of 3-(4-Methoxyphenyl)propan-1-ol

This route represents a classic functional group transformation common in laboratory-scale synthesis. It relies on the availability of the corresponding primary alcohol, which is oxidized to the target aldehyde.

Scientific Principle & Rationale

The oxidation of a primary alcohol to an aldehyde is a fundamental reaction in organic chemistry. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, which is thermodynamically more stable.[6] This necessitates the use of mild and controlled oxidizing agents. Reagents based on chromium(VI), such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC), are effective but raise environmental and safety concerns due to their toxicity. Alternative methods like the Swern oxidation (using oxalyl chloride/DMSO) or the Dess-Martin Periodinane (DMP) oxidation offer excellent control and high yields but involve stoichiometric amounts of reagents that can be costly and generate significant waste. The choice of oxidant is therefore a critical decision, balancing reactivity, selectivity, cost, and safety. The precursor, 3-(4-methoxyphenyl)-1-propanol, is commercially available or can be synthesized from related precursors.[7]

Synthesis Pathway Diagram

Propanol 3-(4-Methoxyphenyl)propan-1-ol Propanal This compound Propanol->Propanal Mild Oxidizing Agent (e.g., PCC, Swern, DMP) Anhydrous Solvent (e.g., DCM)

Caption: Route 2: Direct oxidation of the corresponding primary alcohol.

Detailed Experimental Protocol (using PCC)

Caution: Chromium reagents are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add a small amount of powdered molecular sieves or Celite to the suspension to aid in workup.

  • Dissolve 3-(4-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM and add it to the stirred PCC suspension in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filter the mixture through a short plug of silica gel or Florisil, eluting with additional diethyl ether to separate the product from chromium byproducts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Route 3: Hydroformylation of 4-Vinylanisole

Hydroformylation, or the "oxo process," is a premier example of atom-economical industrial catalysis. This route constructs the target aldehyde in a single step from an alkene, carbon monoxide, and hydrogen.

Scientific Principle & Rationale

This reaction involves the transition-metal-catalyzed addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For 4-vinylanisole (4-methoxystyrene), the reaction can theoretically produce two isomeric aldehydes: the desired linear product, this compound, and the branched isomer, 2-(4-methoxyphenyl)propanal.[8] The key to a successful synthesis is achieving high regioselectivity for the linear product. This is typically controlled by the choice of catalyst (often rhodium- or cobalt-based) and, critically, the steric and electronic properties of the phosphine ligands coordinated to the metal center.[9] Bulky phosphine ligands tend to favor the formation of the sterically less hindered linear aldehyde. While highly efficient, this method requires specialized high-pressure equipment and careful handling of toxic carbon monoxide gas, making it more suited for specialized process chemistry labs and industrial manufacturing.

Synthesis Pathway Diagram

Vinylanisole 4-Vinylanisole Propanal This compound (Linear Product) Vinylanisole->Propanal Rh or Co Catalyst Phosphine Ligands High Pressure, Heat SynGas CO + H₂ (Syngas) SynGas->Propanal Branched 2-(4-Methoxyphenyl)propanal (Branched Byproduct) Propanal->Branched Selectivity Challenge

Caption: Route 3: Atom-economical hydroformylation of 4-vinylanisole.

Representative Experimental Protocol

Warning: This reaction involves high pressures and toxic carbon monoxide gas. It must be performed only by trained personnel with appropriate safety equipment and reactors.

  • In a high-pressure autoclave, charge the catalyst precursor (e.g., a rhodium complex like Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., triphenylphosphine or a more specialized ligand for high regioselectivity) under an inert atmosphere.

  • Add the solvent (e.g., toluene) and the substrate, 4-vinylanisole.

  • Seal the reactor, purge several times with nitrogen, and then purge with synthesis gas (a 1:1 mixture of CO and H₂).

  • Pressurize the reactor with synthesis gas to the target pressure (e.g., 20-100 bar) and heat to the reaction temperature (e.g., 80-120°C).

  • Maintain the reaction under these conditions with vigorous stirring for the required duration, monitoring for gas uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a safe manner.

  • Purge the reactor with nitrogen.

  • The reaction mixture is then collected, and the product is isolated and purified by vacuum distillation.

Comparative Analysis

The optimal synthetic route depends heavily on the specific requirements of the project, including scale, available equipment, cost constraints, and safety considerations.

MetricRoute 1: Selective HydrogenationRoute 2: Alcohol OxidationRoute 3: Hydroformylation
Overall Yield High (typically >80% for hydrogenation step)[3]Moderate to High (60-90%, oxidant-dependent)High (>90% conversion, yield depends on selectivity)
Number of Steps 21 (if alcohol is available)1
Starting Materials Readily available, moderate costAlcohol may be expensive or require synthesisAlkene is accessible; requires CO/H₂ gas
Scalability Excellent; well-suited for industrial scaleGood for lab scale; challenging for large scale due to stoichiometric reagentsExcellent; designed for industrial scale
Safety & Environment Involves flammable H₂ gas and catalyst handlingOften uses toxic/carcinogenic heavy metals (Cr) or hazardous reagents (Swern)Requires handling of highly toxic CO gas and high-pressure systems
Equipment Standard lab glassware; pressure vessel for hydrogenationStandard lab glasswareSpecialized high-pressure reactor (autoclave)

Conclusion and Recommendations

Each synthetic pathway to this compound offers a distinct set of advantages and challenges.

  • Route 1 (Selective Hydrogenation) stands out as the most balanced approach, offering high yields, excellent scalability, and a well-established procedural basis, making it ideal for both pilot-scale and large-scale industrial production.

  • Route 2 (Alcohol Oxidation) is a highly versatile and valuable method for laboratory and small-scale synthesis. Its primary limitation lies in the stoichiometric nature and potential hazards of the oxidizing agents, which can complicate scale-up and waste disposal.

  • Route 3 (Hydroformylation) is the most elegant and atom-economical route, representing the pinnacle of modern catalytic efficiency. However, its stringent requirements for specialized high-pressure equipment and expertise in handling toxic gases generally restrict its use to industrial settings or specialized academic labs focused on catalysis.

For the majority of researchers in drug development and academic labs, the Selective Hydrogenation route provides the most reliable and scalable path to obtaining significant quantities of this compound. For rapid, small-scale analogue synthesis where the precursor alcohol is readily available, the Oxidation route remains a viable and convenient option, provided appropriate safety measures are employed.

References

  • Ajinomoto Co., Inc. (2005). Process for producing cinnamaldehyde derivatives, use thereof and the like. U.S.
  • Ajinomoto Co., Inc. (2006). Production method and application of cinnamaldehyde derivatives, etc.
  • Shanghai Freemen (2015). Preparation method of anisyl propionaldehyde.
  • Shanghai Freemen (2016). Novel preparation method of anisyl propanal.
  • Ajinomoto Co., Inc. (2003). Process for producing cinnamylaldehyde derivatives, use thereof and the like.
  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE. Retrieved from [Link]

  • NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Oxidation of propanol to propanal. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Vinylanisole. Retrieved from [Link]

  • ResearchGate. (2017). Progress in hydroformylation of ethene to propanal by catalytic synthesis. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 3-(4-Methoxyphenyl)propanal and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Aroma

Phenylpropanoids are a diverse class of plant-derived organic compounds characterized by a C6-C3 skeleton. While many are known for their aromatic properties, contributing to the essential oils of spices and flowers, their pharmacological potential is of significant interest in drug discovery. 3-(4-Methoxyphenyl)propanal, a simple phenylpropanoid aldehyde, serves as a foundational structure for a variety of biologically active molecules. The specific arrangement of functional groups on the phenyl ring—the very definition of isomerism—can dramatically alter the compound's interaction with biological targets. This guide provides a comparative analysis of the biological activities of this compound and its key structural isomers and derivatives, offering researchers objective data and validated experimental protocols to support further investigation.

The Isomers and Derivatives in Focus

The biological efficacy of a molecule is intrinsically linked to its structure. In this guide, we compare the parent compound, this compound, with its key positional isomers and a class of closely related derivatives. The primary difference among the isomers lies in the substitution pattern of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the benzene ring.

  • Parent Compound: this compound[1][2]

  • Isomer 1: 3-(4-Hydroxy-3-methoxyphenyl)propanal (Dihydroconiferyl aldehyde)[3][4][5]

  • Isomer 2: 3-(3-Hydroxy-4-methoxyphenyl)propanal[6]

  • Key Derivative Class: Propionic Acid Analogs & Other Derivatives

While direct, side-by-side comparative studies on the propanal isomers are not extensively documented, research into their derivatives provides profound insights into how subtle structural modifications influence biological activity.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

Inflammation is a critical physiological response, but its dysregulation is a hallmark of many chronic diseases. Phenylpropanoids are well-regarded for their anti-inflammatory potential.[7]

A derivative of the isomeric structure, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8][9] The causality behind this effect is its ability to suppress the production of key inflammatory mediators. Specifically, HDMPPA significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Mechanistically, HDMPPA's action is rooted in its ability to block multiple inflammatory signaling pathways. It prevents the activation of nuclear factor-κB (NF-κB), a master regulator of inflammation, by inhibiting the degradation of its inhibitor, IκB-α.[8][9] Furthermore, it suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway, both of which are crucial for the inflammatory cascade.[8][9] This multi-target inhibition underscores the therapeutic potential of this structural class.

Similarly, synthetic chalcone derivatives, which share the phenylpropanoid backbone, exert anti-inflammatory effects by inducing the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1) and modulating NF-κB and MAPK signaling.[10]

Table 1: Comparison of Anti-inflammatory Effects of a Key Phenylpropanoid Derivative (HDMPPA)

Biological MarkerEffect of HDMPPA TreatmentSignaling Pathway ImplicatedReference
Nitric Oxide (NO) ProductionSignificantly SuppressedNF-κB / iNOS[8]
Prostaglandin E2 (PGE2)Significantly SuppressedNF-κB / COX-2[8]
TNF-α Expression & SecretionAttenuatedNF-κB[8]
IL-1β Expression & SecretionAttenuatedNF-κB[8]
NF-κB ActivationInhibitedIκB-α Degradation[8]
MAPK PhosphorylationSuppressedMAPK Pathway[8][9]
Akt PhosphorylationSuppressedPI3K/Akt Pathway[8][9]
Antioxidant Activity

Oxidative stress is a primary driver of cellular damage and is implicated in aging and various pathologies. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential.

While data on the propanal isomers themselves is limited, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[11] The results were notable, with several derivatives demonstrating significantly higher antioxidant activity than the well-known standard, ascorbic acid (Vitamin C).[11]

For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide were found to be approximately 1.4 times more potent than ascorbic acid in this assay.[11] This suggests that the 4-methoxyphenyl moiety, when incorporated into a larger hydrazide structure, contributes to potent radical scavenging capabilities.

Table 2: Relative Antioxidant Activity of 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives

Compound DerivativeDPPH Radical Scavenging Activity (Relative to Ascorbic Acid)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4x Higher[11]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide~1.4x Higher[11]
Hydrazone with thiophene moiety~1.26x Higher[11]
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone~1.13x Higher[11]
Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of the phenylpropanoid structure have been investigated for their ability to inhibit the growth of pathogenic microbes.

A series of chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (a related starting material) were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] The study found that specific substitutions on the chalcone backbone led to excellent antibacterial activity, demonstrating the structure-activity relationship in this class of compounds.[13] While not direct isomers of this compound, these findings highlight the potential of the core phenylpropanoid structure as a scaffold for developing new antimicrobial agents.

Mechanistic Pathways and Visualizations

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways influenced by these compounds.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkB_p65 IκB-α p65 IKK->IkB_p65:f0 3. Phosphorylates IkB IκB-α p65 NF-κB (p65) HDMPPA HDMPPA (Active Derivative) HDMPPA->IKK Inhibits IkB_p65:f0->IkB 4. Degradation p65_nuc NF-κB (p65) IkB_p65:f1->p65_nuc 5. Translocation DNA DNA p65_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes 7. Transcription

Caption: NF-κB inflammatory pathway and point of inhibition.

G DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_Reduced DPPH-H (Reduced Form, Yellow/Colorless) DPPH_Radical->DPPH_Reduced Donates H• Antioxidant Antioxidant (e.g., Phenylpropanoid Derivative) Antioxidant->DPPH_Radical Result Measure Absorbance Decrease (e.g., at 517 nm) DPPH_Reduced->Result

Caption: Workflow for DPPH radical scavenging assay.

Experimental Protocols

For researchers aiming to validate or expand upon these findings, the following are standardized, self-validating protocols for key biological assays.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This quenching reaction leads to a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

    • Sample Preparation: Dissolve the test compounds (e.g., propanal isomers, derivatives) and a positive control (e.g., Ascorbic Acid) in methanol to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock.

    • Assay: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Validation: The IC₅₀ value (concentration required to inhibit 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentration. The positive control must show potent, dose-dependent activity.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
  • Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (cells only) and a positive control (cells + LPS).

    • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubation & Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

    • Validation: A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Conclusion and Future Directions

The available evidence strongly indicates that the this compound scaffold is a promising starting point for the development of therapeutic agents. While direct comparative data on the propanal isomers is sparse, studies on their derivatives reveal potent anti-inflammatory and antioxidant activities. The efficacy of these compounds is tied to their ability to modulate key signaling pathways such as NF-κB and scavenge reactive oxygen species.

The clear structure-activity relationships observed in the derivative studies underscore the critical need for a direct, systematic comparison of the parent aldehyde and its positional isomers. Such research would elucidate the precise contribution of the methoxy and hydroxyl group positioning to biological activity and guide the rational design of next-generation anti-inflammatory and antioxidant drugs.

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A Spectroscopic Guide to Differentiating 3-(4-Methoxyphenyl)propanal and 3-(4-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise confirmation of functional group transformations is paramount. The reduction of an aldehyde to a primary alcohol is a fundamental reaction, and the ability to distinguish between the starting material and the product is crucial for reaction monitoring, purity assessment, and quality control. This guide provides an in-depth spectroscopic comparison of 3-(4-methoxyphenyl)propanal and its corresponding alcohol, 3-(4-methoxyphenyl)propan-1-ol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the spectral differences will be explored, offering researchers a robust framework for unambiguous compound identification.

The Chemical Context: An Aldehyde and Its Alcohol Counterpart

This compound is an aromatic aldehyde with a molecular weight of 164.20 g/mol .[1] Its reduction yields 3-(4-methoxyphenyl)propan-1-ol, a primary alcohol with a molecular weight of 166.22 g/mol .[2] The key structural difference lies in the terminal functional group: the aldehyde's carbonyl group (-CHO) is transformed into the alcohol's hydroxyl group (-CH₂OH). This seemingly minor change induces significant and readily detectable shifts in their respective spectroscopic fingerprints.

Comparative Analysis: Unveiling the Spectroscopic Distinctions

This section will delve into the characteristic spectral features of each compound across three principal analytical techniques. The data presented provides clear, diagnostic markers for differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for this specific differentiation due to the unique chemical environment of the protons in the aldehyde and alcohol functional groups.

Key Differentiating Signals:

  • Aldehyde Proton (CHO): The most telling signal for this compound is the aldehydic proton. This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O pi bond.[3][4] Consequently, it appears in a very distinct downfield region of the spectrum, typically between δ 9-10 ppm .[3][4][5][6][7][8] This region is often devoid of other signals, making its presence a definitive indicator of an aldehyde.[7]

  • Hydroxyl Proton (OH) and Methylene Protons (CH₂OH): In 3-(4-methoxyphenyl)propan-1-ol, the aldehyde proton is absent. Instead, new signals corresponding to the hydroxyl proton and the adjacent methylene protons emerge. The hydroxyl proton signal can be a broad singlet and its chemical shift is variable (typically δ 2.0-2.5 ppm ), as it is sensitive to concentration, solvent, and temperature due to hydrogen bonding.[9] More diagnostically, the protons on the carbon bearing the oxygen (-CH₂OH) are deshielded by the electronegative oxygen and appear in the δ 3.4-4.5 ppm range.[9][10] This is significantly upfield from the aldehyde proton but downfield from typical alkyl protons.

Table 1: Comparative ¹H NMR Data (approximate chemical shifts, δ, in CDCl₃)

Assignment This compound 3-(4-Methoxyphenyl)propan-1-ol Rationale for Difference
-CHO ~9.8 ppm (t)AbsentHighly deshielded proton unique to the aldehyde functional group.
-CH₂OH Absent~3.6 ppm (t)Protons on the carbon attached to the hydroxyl group.
-OH AbsentVariable, ~2.3 ppm (s, broad)Labile proton of the alcohol functional group.
Ar-H ~7.1 ppm (d), ~6.8 ppm (d)~7.1 ppm (d), ~6.8 ppm (d)Aromatic protons, largely unaffected by the distant functional group change.
-OCH₃ ~3.8 ppm (s)~3.8 ppm (s)Methoxyphenyl group protons, consistent in both molecules.
Ar-CH₂- ~2.9 ppm (t)~2.6 ppm (t)Benzylic protons, minor shift due to change in electron-withdrawing strength.
-CH₂-CHO / -CH₂-CH₂OH ~2.8 ppm (dt)~1.8 ppm (m)Methylene protons adjacent to the functional group show a significant upfield shift in the alcohol.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a clear and unambiguous distinction based on the chemical shift of the carbon atom in the functional group.

Key Differentiating Signals:

  • Carbonyl Carbon (C=O): The carbonyl carbon of an aldehyde is significantly deshielded and resonates in the far downfield region of the ¹³C NMR spectrum, typically between δ 190-200 ppm .[3][4][6]

  • Hydroxylated Carbon (C-OH): The carbon atom bonded to the hydroxyl group in the alcohol is also deshielded compared to a standard alkane carbon, but it appears at a much more upfield position than a carbonyl carbon, generally in the range of δ 50-80 ppm .[10]

Table 2: Comparative ¹³C NMR Data (approximate chemical shifts, δ, in CDCl₃)

Assignment This compound 3-(4-Methoxyphenyl)propan-1-ol Rationale for Difference
C=O ~202 ppmAbsentThe sp²-hybridized carbonyl carbon is highly deshielded.
C-OH Absent~62 ppmThe sp³-hybridized carbon bonded to oxygen is significantly more shielded than the carbonyl carbon.
Ar-C (ipso, OCH₃) ~158 ppm~158 ppmAromatic carbons, largely unaffected.
Ar-C (ipso, propyl) ~133 ppm~134 ppmAromatic carbons, largely unaffected.
Ar-CH ~129 ppm, ~114 ppm~129 ppm, ~114 ppmAromatic carbons, largely unaffected.
-OCH₃ ~55 ppm~55 ppmMethoxyphenyl group carbon, consistent in both molecules.
Ar-CH₂- ~28 ppm~31 ppmBenzylic carbon.
-CH₂-CHO / -CH₂-CH₂OH ~45 ppm~34 ppmPropyl chain carbons show shifts due to the different electronic effects of the terminal group.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.

Key Differentiating Absorptions:

  • Aldehyde C=O Stretch: this compound will exhibit a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For an aliphatic aldehyde, this typically appears in the range of 1740-1720 cm⁻¹ .[5]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton itself. This usually appears as two weak to medium bands in the region of 2830-2695 cm⁻¹ .[5] The peak around 2720 cm⁻¹ is often particularly indicative.

  • Alcohol O-H Stretch: 3-(4-methoxyphenyl)propan-1-ol will be characterized by the absence of the C=O stretch and the appearance of a strong, broad absorption band in the region of 3500-3200 cm⁻¹ .[11] This broadness is a result of intermolecular hydrogen bonding.[9][10]

  • Alcohol C-O Stretch: The alcohol will also show a strong C-O stretching absorption in the fingerprint region, typically between 1260-1050 cm⁻¹ .[11]

Table 3: Comparative IR Data (principal absorption bands, cm⁻¹)

Vibrational Mode This compound 3-(4-Methoxyphenyl)propan-1-ol Rationale for Difference
O-H Stretch Absent~3350 (strong, broad)Characteristic of hydrogen-bonded hydroxyl groups.
Aldehyde C-H Stretch ~2820, ~2720 (medium, sharp)AbsentDiagnostic for the C-H bond of the -CHO group.
C=O Stretch ~1725 (strong, sharp)AbsentCharacteristic of the carbonyl group in an aliphatic aldehyde.
C-O Stretch Present (aromatic ether)~1050 (strong) and aromatic etherThe C-O stretch of the primary alcohol is a prominent feature.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which differ predictably for aldehydes and alcohols.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak for the aldehyde will be at m/z 164, while for the alcohol it will be at m/z 166. This two-mass-unit difference is a direct reflection of the addition of two hydrogen atoms during the reduction.

  • Fragmentation Patterns:

    • Aldehyde: Aldehydes often undergo α-cleavage, leading to the loss of the -CHO group (a loss of 29 mass units) or the loss of a hydrogen radical (M-1 peak).[12][13] The McLafferty rearrangement is also a possible fragmentation pathway for aldehydes with a gamma-hydrogen.[6][14]

    • Alcohol: Primary alcohols commonly fragment through two main pathways: α-cleavage (loss of an alkyl radical) and dehydration (loss of a water molecule, H₂O), resulting in a prominent M-18 peak.[10][14][15] The molecular ion peak for alcohols can sometimes be weak or absent due to the ease of this dehydration.[12]

Table 4: Comparative Mass Spectrometry Data (Expected Key Fragments)

Feature This compound 3-(4-Methoxyphenyl)propan-1-ol Rationale for Difference
Molecular Ion (M⁺) m/z 164m/z 166Reflects the molecular formula of each compound.
M-1 Peak m/z 163 (loss of H•)Less commonCharacteristic α-cleavage of the aldehydic proton.[3][13]
M-18 Peak Absentm/z 148 (loss of H₂O)Typical dehydration fragmentation of an alcohol.[15]
M-29 Peak m/z 135 (loss of •CHO)AbsentCharacteristic α-cleavage of the aldehyde group.[12]
Base Peak Often m/z 121 (tropylium ion)Often m/z 121 or 122 (tropylium ion related)Benzylic cleavage leading to a stable methoxy-substituted tropylium cation is common for both.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Sample Preparation and Acquisition

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate to dissolve the sample completely.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the instrument.

  • Acquisition: Tune and shim the instrument for optimal magnetic field homogeneity. Acquire standard ¹H and ¹³C{¹H} spectra.

  • Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak or TMS).

FTIR Spectroscopy Sample Preparation and Acquisition

Caption: Standard workflow for ATR-FTIR spectroscopy.

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[16]

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a solid, a small amount of powder can be placed on the crystal and pressure applied with the instrument's anvil.[16]

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Conclusion

The spectroscopic differentiation between this compound and 3-(4-methoxyphenyl)propan-1-ol is straightforward and robust when employing standard analytical techniques. ¹H NMR provides the most definitive evidence through the unique, downfield signal of the aldehyde proton versus the characteristic methylene and hydroxyl proton signals of the alcohol. ¹³C NMR offers an equally unambiguous confirmation with a ~140 ppm difference in the chemical shift of the key functional carbon. IR spectroscopy serves as a rapid and reliable method to verify the conversion by observing the disappearance of the strong carbonyl stretch and the appearance of the broad hydroxyl stretch. Finally, mass spectrometry confirms the successful reduction through the +2 Da shift in the molecular ion peak and the predictable changes in fragmentation patterns, notably the emergence of an M-18 peak for the alcohol. By leveraging the complementary nature of these techniques, researchers can confidently characterize these compounds and ensure the integrity of their synthetic transformations.

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Comparative Analysis of 3-(4-Methoxyphenyl)propanal Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds that offer therapeutic potential is a paramount endeavor. Among these, phenylpropanoid derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparative analysis of 3-(4-methoxyphenyl)propanal and its analogs, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Introduction to this compound and its Therapeutic Potential

This compound, also known as p-anisyl propanal, is a phenylpropanoid derivative characterized by a methoxy-substituted benzene ring attached to a propanal moiety.[1] This core structure is a versatile scaffold for chemical modification, allowing for the generation of a library of analogs with potentially diverse pharmacological profiles. Phenylpropanoids, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2] The methoxy group, in particular, has been shown to play a crucial role in the cytotoxic activity of various compounds by influencing their lipophilicity and interaction with biological targets.[3]

This guide will delve into the synthesis of this compound analogs, present a comparative analysis of their biological activities based on available experimental data, and elucidate the key structure-activity relationships that govern their therapeutic potential.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A common approach involves the modification of commercially available starting materials such as 4-methoxybenzaldehyde or 4-methoxyphenylacetic acid.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound analogs.

A key consideration in the synthesis is the introduction of diverse substituents on the phenyl ring or modifications of the propanal side chain to generate a library of analogs for comparative biological evaluation. For instance, variations in the position and nature of substituents on the aromatic ring (e.g., hydroxyl, halogen, alkyl groups) can significantly impact the biological activity.

Comparative Biological Evaluation

The therapeutic potential of this compound analogs can be assessed across a range of biological assays. This section will focus on their potential anti-inflammatory, antimicrobial, and cytotoxic activities, drawing upon data from studies on structurally related compounds.

Anti-inflammatory Activity

Phenylpropanoids are well-documented for their anti-inflammatory properties.[2] The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

A study on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a structurally related compound, and its ester derivatives demonstrated significant topical anti-inflammatory activity in a Croton oil ear test in mice.[4] Notably, the paracetamol, guaiacol, and hydroquinone esters of this compound exhibited activity comparable to the reference drug, indomethacin.[4] Another study on (E)-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone showed significant anti-inflammatory effects in RAW264.7 macrophages, Jurkat lymphocytes, and HK-2 cells, mediated through the induction of heme oxygenase-1 (HO-1).[5]

Table 1: Comparative Anti-inflammatory Activity of Methoxyphenyl-Containing Compounds

Compound/AnalogAssayKey FindingsReference
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid estersCroton oil ear test (mice)Paracetamol, guaiacol, and hydroquinone esters showed activity similar to indomethacin.[4]
(E)-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeLPS-stimulated RAW264.7 cellsDose-dependent anti-inflammatory effects, induction of HO-1.[5]
3-(2,4-dihydroxyphenyl)phthalideLPS-stimulated Bv.2 and RAW 264.7 cellsStrong inhibition of nitric oxide (NO) production and reduced expression of pro-inflammatory cytokines.[6]
Antimicrobial Activity

The antimicrobial potential of methoxyphenyl derivatives has been explored against various pathogens. The mechanism of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.

A study on 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone demonstrated moderate in vitro antibacterial activity against strains of Salmonella typhi, Salmonella paratyphi A, and Salmonella typhimurium.[7] Furthermore, a series of amino/nitro-substituted 3-arylcoumarins, which share a substituted phenyl moiety, exhibited antibacterial activity against Staphylococcus aureus, with the position of substituents on the aryl ring influencing the activity.[8]

Table 2: Comparative Antimicrobial Activity of Methoxyphenyl-Containing Compounds

Compound/AnalogTarget Organism(s)Key FindingsReference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella spp.Moderate activity with MICs of 64 μg/mL against some strains.[7]
Amino/nitro substituted 3-arylcoumarinsStaphylococcus aureusActivity dependent on the substitution pattern on the 3-aryl ring.[8]
Cytotoxic Activity

The cytotoxic effects of methoxyphenyl-containing compounds against various cancer cell lines have been a subject of intense research. The presence and position of methoxy groups can significantly influence the anticancer activity.

A review on methoxyflavone analogs highlighted that the methoxy group promotes cytotoxic activity in various cancer cell lines.[3] For instance, a comparative evaluation of xanthomicrol and eupatilin, two natural methoxylated flavones, in A375 skin melanoma cells revealed that both compounds reduced cell viability, induced apoptosis, and caused mitochondrial membrane depolarization.[9] Another study on 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) demonstrated greater inhibitory effects on human non-small cell lung cancer cells compared to curcumin.[10]

Table 3: Comparative Cytotoxic Activity of Methoxyphenyl-Containing Compounds

Compound/AnalogCell Line(s)Key Findings (IC50/EC50)Reference
XanthomicrolA375 skin melanomaSignificantly reduced viability from 2.5 μM.[9]
EupatilinA375 skin melanomaSignificantly reduced viability from 25 μM.[9]
1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13)NCI-H520, NCI-H23 (lung cancer)EC50: 4.7 ± 0.1 µM (NCI-H520), 3.7 ± 0.4 µM (NCI-H23).[10]
CurcuminNCI-H520, NCI-H23 (lung cancer)EC50: 25.2 ± 1.7 µM (NCI-H520), 18.5 ± 0.7 µM (NCI-H23).[10]

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships provides crucial insights for the rational design of more potent and selective analogs. Based on the available data for related compounds, several key SAR trends can be inferred for this compound analogs.

Caption: Key areas for structural modification and their potential impact on biological activity.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-donating groups, such as additional methoxy or hydroxyl groups, can enhance activity, as seen in some cytotoxic and anti-inflammatory compounds. The position of these groups also plays a significant role in receptor binding and enzyme inhibition.[8]

  • Propanal Side Chain Modification: Alterations to the three-carbon chain can influence potency and pharmacokinetic properties. For example, the introduction of a double bond to form a propenal or propenoic acid derivative can alter the molecule's rigidity and reactivity. Esterification of a carboxylic acid derivative has been shown to enhance anti-inflammatory activity.[4]

  • Lipophilicity: The methoxy group contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes. However, excessive lipophilicity can lead to poor solubility and reduced bioavailability.[3] Therefore, a balance between lipophilicity and hydrophilicity is crucial for optimal activity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis Protocol (Illustrative Example)

Synthesis of a Chalcone Derivative: A modified Claisen-Schmidt condensation reaction can be employed.

  • To a solution of an appropriate acetophenone derivative (1 mmol) in ethanol, add a solution of a substituted benzaldehyde (1 mmol) in ethanol.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., A375, NCI-H520) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a promising scaffold for the development of novel therapeutic agents with potential anti-inflammatory, antimicrobial, and cytotoxic activities. The available data, primarily from structurally related compounds, underscores the importance of systematic structural modifications and comprehensive biological evaluation to identify lead candidates.

Future research should focus on the synthesis and direct comparative testing of a focused library of this compound analogs. This would involve varying the substituents on the phenyl ring and modifying the propanal side chain to establish a more definitive structure-activity relationship for this specific class of compounds. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules, paving the way for their potential translation into clinical candidates.

References

  • Krasteva, I., & Nikolova, I. (2021). Plant phenylpropanoids as emerging anti-inflammatory agents. Molecules, 26(16), 4929. [Link]

  • Mbah, J. A., Ayimele, G. A., Kodjio, N., Yong, J. N., Nfor, E. N., & Gatsing, D. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239. [Link]

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  • Appendino, G., Cravotto, G., Sterner, O., & Ballero, M. (1995). Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. Il Farmaco, 50(6), 411-414. [Link]

  • Mohan, S., Abdelwahab, S. I., Kamalidehghan, B., Syam, S., May, K. S., Harmal, N. S., ... & Hashim, N. M. (2014). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1, 5-Bis (4-Hydroxy-3-Methoxyphenyl) 1, 4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Molecules, 19(9), 13873-13898. [Link]

  • Azzini, E., Giacomelli, L., & Pifferi, F. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • Giacomelli, L., Azzini, E., & Pifferi, F. (2023). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells. Pharmaceuticals, 16(4), 591. [Link]

  • Goebel, U., Huebner, H., Gmeiner, P., & Amslinger, S. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2', 3, 4, 4'-tetramethoxychalcone are mediated via the Nrf2/HO-1 pathway. International immunopharmacology, 35, 195-202. [Link]

  • Tzani, A., Moutevelis-Minakakis, P., & Kourounakis, A. P. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3, 4, 5-Trimethoxybenzyl Alcohol. Molecules, 25(21), 5171. [Link]

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  • Wang, Y., Li, Y., Zhang, Y., Wang, Z., & Li, J. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3, 4, 5-trimethoxyphenyl) selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry, 14(12), 2419-2432. [Link]

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  • Lee, J. H., Kim, C., Kim, S. H., & Lee, J. (2010). Design, synthesis, and biological evaluation of 3, 4, 5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of enzyme inhibition and medicinal chemistry, 25(1), 38-43. [Link]

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A Comparative Guide to the Quantitative Analysis of 3-(4-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of aromatic aldehydes like 3-(4-Methoxyphenyl)propanal is paramount for ensuring product quality, assessing stability, and conducting pharmacokinetic studies. This aldehyde, a key intermediate and potential impurity, demands robust analytical methods for its accurate measurement. This in-depth guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to facilitate informed method selection.

At a Glance: HPLC vs. GC for this compound Analysis

The fundamental difference between HPLC and GC lies in their separation principles. HPLC is well-suited for non-volatile or thermally sensitive compounds, separating analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] In contrast, GC is ideal for volatile and thermally stable compounds, which are separated based on their boiling points and interactions with a stationary phase as they are carried by an inert gas.[1] this compound, with a molecular weight of 164.20 g/mol , possesses sufficient volatility to be amenable to both techniques, making the choice dependent on specific analytical needs such as sensitivity, sample matrix complexity, and the requirement for structural confirmation.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on the analyte's boiling point and interaction with a stationary phase in a gaseous mobile phase.[3]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds.[1]
Derivatization Often required for aldehydes to introduce a chromophore for UV detection (e.g., with 2,4-dinitrophenylhydrazine - DNPH).[4]Can be used to improve chromatographic behavior but is not always necessary, especially with mass spectrometry detection.[5]
Sample Preparation Can involve simple dilution or more complex derivatization and extraction procedures.[4]Typically involves dissolution in a volatile solvent; headspace or solid-phase microextraction (SPME) can be used for complex matrices.[5]
Instrumentation Cost Generally lower initial cost compared to GC-MS.[5]Higher initial investment, particularly for systems with a mass spectrometer (MS) detector.[5]
Selectivity Good, dependent on chromatographic separation and detector wavelength.[5]Excellent, especially when coupled with a mass spectrometer (GC-MS), which provides compound-specific identification.[5]
Sensitivity Moderate with UV detection; can be enhanced with fluorescence detection after derivatization.[6]High, particularly with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5][6]

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely accessible technique for the quantification of this compound, especially in routine quality control settings.[1] Since the aldehyde functional group itself does not possess a strong chromophore for sensitive UV detection, derivatization is a common and effective strategy.

Causality Behind Experimental Choices:

The derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) is a classic approach. This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-visible region, significantly enhancing detection sensitivity. The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like the DNPH derivative. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve good resolution and a reasonable analysis time.[4]

Experimental Protocol: HPLC-UV with DNPH Derivatization

  • Reagents and Materials:

    • This compound reference standard

    • 2,4-Dinitrophenylhydrazine (DNPH) solution

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (for pH adjustment)

  • Standard Solution Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation and Derivatization:

    • Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile.

    • To an aliquot of the sample solution, add an excess of the DNPH reagent.

    • Acidify the mixture slightly with phosphoric acid to catalyze the reaction.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

    • Quench the reaction and dilute the sample to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the absorbance maximum of the DNPH derivative (typically around 365 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Sample Weigh Sample Mixture Sample->Dissolve Derivatize Derivatize with DNPH Reagent Dissolve->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~365 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography (GC-FID/MS)

GC is a highly sensitive and selective technique, particularly powerful when coupled with a mass spectrometer (GC-MS) for the analysis of volatile compounds like this compound.[7] GC-MS provides not only quantitative data but also structural information, which is invaluable for definitive identification.

Causality Behind Experimental Choices:

The choice of a capillary GC column with a non-polar or moderately polar stationary phase (e.g., DB-5ms) is suitable for separating aromatic compounds.[8] A temperature gradient program in the GC oven is employed to ensure good separation of the analyte from other components in the mixture and to produce sharp peaks.[6] The injector and detector temperatures are set high enough to ensure complete volatilization of the sample and prevent condensation.[8] A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides unparalleled selectivity and structural confirmation.[6]

Experimental Protocol: GC-MS

  • Reagents and Materials:

    • This compound reference standard

    • High-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane)[9]

  • Standard Solution Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen volatile solvent.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Dilute the sample mixture in a volatile, high-purity solvent to a concentration within the calibration range (approximately 1-10 µg/mL).[9]

    • If particulates are present, filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC-MS System: A gas chromatograph equipped with a mass spectrometer.

    • Column: A capillary GC column suitable for aromatic compounds (e.g., 30m x 0.25mm i.d. column with a 0.25 µm film thickness, such as a DB-5ms).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 15 °C/min.

      • Hold at 250 °C for 5 minutes.[6]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

dot

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dilute Sample in Volatile Solvent Filter Filter if Necessary Sample->Filter Inject Inject into GC System Filter->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Area Extract->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation and Performance Comparison

To ensure the reliability of quantitative data, any analytical method must be validated. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11] While specific validation data for this compound is not extensively published, the expected performance can be extrapolated from similar aromatic aldehydes.[1][5]

Validation ParameterExpected Performance (HPLC-UV)Expected Performance (GC-MS)
Linearity (R²) > 0.998≥ 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 1.5%
LOD ~0.1 µg/mL (with derivatization)< 0.05 µg/mL (in SIM mode)
LOQ ~0.3 µg/mL (with derivatization)< 0.15 µg/mL (in SIM mode)

Note: These are typical performance characteristics and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Conclusion: Selecting the Optimal Method

The choice between HPLC and GC for the quantitative analysis of this compound is contingent upon the specific requirements of the assay.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control where high sensitivity is not the primary concern. The need for derivatization adds a step to the sample preparation but significantly improves detection limits.[6]

  • GC-MS is the superior method when high sensitivity, high selectivity, and definitive identification are required. It is particularly advantageous for analyzing complex mixtures and for trace-level quantification.[5] The ability to obtain mass spectral data provides an unequivocal confirmation of the analyte's identity.

In many research and development settings, the complementary use of both techniques can provide a comprehensive analytical profile. HPLC can be used for routine screening, while GC-MS can be employed for confirmation and for more demanding applications.

References

  • Benchchem. (n.d.). Comparative Guide to HPLC and GC Methodologies for the Analysis of 3,5-Dimethylbenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS for the Accurate Measurement of Cuminaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Isovaleraldehyde Analysis.
  • Drawell. (2025, April 11). Formaldehyde Analysis by GC and HPLC - What Are the Differences.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Methylcyclohex-3-enecarbaldehyde Quantification.
  • PubChem. (n.d.). This compound.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 2-(3,4-Dimethoxyphenyl)propanal.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethoxyphenyl Formate in a Reaction Mixture.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpropanoid Scaffold and Therapeutic Potential

Phenylpropanoids are a diverse class of naturally occurring organic compounds characterized by a phenyl ring attached to a three-carbon propane chain. This structural motif is the foundation for a multitude of bioactive molecules found throughout the plant kingdom, including well-known compounds like cinnamaldehyde (from cinnamon) and anethole (from anise and fennel).[1] These compounds and their derivatives have garnered significant scientific interest for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

This guide focuses on 3-(4-Methoxyphenyl)propanal, a phenylpropanoid distinguished by a methoxy group at the para-position of the phenyl ring and a saturated propyl aldehyde chain. While this compound is utilized in the fragrance and chemical synthesis industries, its biological efficacy is not well-documented in publicly available literature.[4][5][6] To provide a predictive assessment and a framework for future research, this guide will compare the known bioactivities of structurally similar and commercially significant phenylpropanoids, namely trans-cinnamaldehyde and anethole.

We will delve into the structure-activity relationships (SAR) that govern the efficacy of these molecules and provide detailed protocols for key in vitro assays that are fundamental for evaluating their antioxidant and anti-inflammatory potential. This comparative approach will allow researchers to understand the potential bioactivity of this compound based on the established profiles of its close analogs.

Structural Comparison of Key Phenylpropanoids

The biological activity of phenylpropanoids is intrinsically linked to their chemical structure. The three compounds at the core of this guide share a common phenylpropanoid backbone but differ in key functional groups and saturation, which significantly influences their reactivity and interaction with biological targets.

  • This compound: Features a saturated three-carbon aldehyde chain. The absence of a conjugated double bond distinguishes it from cinnamaldehyde.

  • trans-Cinnamaldehyde: Possesses an α,β-unsaturated aldehyde. This conjugated system is a key electrophilic site and is crucial for many of its biological activities.

  • Anethole: A phenylpropene, where the side chain is a propenyl group, and it lacks the aldehyde functional group.

Comparative Efficacy in Preclinical Assays

To date, there is a notable lack of direct experimental data on the antioxidant and anti-inflammatory efficacy of this compound in peer-reviewed literature. However, one source suggests its utility as a synthetic intermediate for creating derivatives, such as flavanones and chalcones, which have demonstrated potential as cyclooxygenase-2 (COX-2) inhibitors.[2] The biological activities of its analogs, cinnamaldehyde and anethole, are more extensively studied and provide a basis for postulation.

CompoundAssayTarget/MechanismIC50 / EfficacyReference
This compound COX-2 Inhibition (derivatives)Anti-inflammatoryData on derivatives, not the parent compound[2]
DPPH Radical ScavengingAntioxidantNo data available
Nitric Oxide (NO) InhibitionAnti-inflammatoryNo data available
trans-Cinnamaldehyde DPPH Radical ScavengingAntioxidantEC50 values vary depending on the study[7]
Nitric Oxide (NO) InhibitionAnti-inflammatoryPotent inhibitor; IC50 of ~8 µM in LPS-stimulated RAW 264.7 cells[3]
PGE2 Production InhibitionAnti-inflammatoryInhibited PGE2 production by 65% at 10 µg/mL[3]
Anethole Nitric Oxide (NO) InhibitionAnti-inflammatoryExhibits anti-inflammatory properties[8]
NF-κB InhibitionAnti-inflammatoryAffects the NF-κB pathway[8]

Structure-Activity Relationship (SAR) Insights

The variation in biological activity among these related compounds can be attributed to key structural differences.

  • The α,β-Unsaturated Aldehyde: The conjugated double bond in cinnamaldehyde makes it a Michael acceptor, allowing it to react with nucleophilic residues in proteins, a mechanism implicated in its biological effects.[3] The saturation of the propane chain in this compound eliminates this reactivity, suggesting it may have a different and likely less potent mechanism of action if any.

  • Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups on the phenyl ring are critical for antioxidant activity.[9][10] Generally, hydroxyl groups enhance antioxidant capacity through hydrogen atom donation, while methoxy groups have a more complex influence. The para-methoxy group in this compound is an electron-donating group, which could influence its antioxidant potential. Studies on phenylpropanoid amides have shown that dopamine derivatives (with two hydroxyl groups) have higher antioxidant activity than octopamine derivatives (with one hydroxyl group).[7]

  • The Aldehyde Group: The aldehyde functionality itself can be a reactive site. However, the α,β-unsaturation in cinnamaldehyde significantly enhances its electrophilicity.

Based on these SAR principles, it can be hypothesized that this compound would exhibit significantly lower intrinsic anti-inflammatory and antioxidant activity compared to trans-cinnamaldehyde due to the lack of the conjugated double bond. Its activity would likely be more comparable to other saturated phenylpropanoids, and any observed effects would be primarily attributed to the properties of the methoxy-substituted phenyl ring.

Experimental Protocols for Efficacy Assessment

For researchers interested in evaluating the bioactivity of this compound or its novel derivatives, the following standardized in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound and related compounds in methanol or DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol/DMSO).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Compound in 96-well plate DPPH->Mix Compound Prepare Serial Dilutions of Test Compound Compound->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate NO_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 cells in 96-well plate Adhere Incubate Overnight Seed->Adhere Pretreat Pre-treat with Test Compound (1h) Adhere->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure

Caption: Workflow for the nitric oxide inhibition assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential efficacy of this compound in the context of its structurally related and well-studied analogs, trans-cinnamaldehyde and anethole. While direct experimental evidence for the bioactivity of this compound is currently lacking, structure-activity relationship analysis suggests that its efficacy as an antioxidant and anti-inflammatory agent is likely to be modest compared to unsaturated counterparts like cinnamaldehyde.

The provided experimental protocols for DPPH radical scavenging and nitric oxide inhibition assays offer a robust starting point for researchers to empirically determine the biological properties of this compound and its derivatives. Such studies are essential to either confirm the hypothesized lower activity or to uncover novel mechanisms of action that are independent of the Michael acceptor chemistry characteristic of cinnamaldehyde. Future research should focus on performing these foundational assays and, if promising activity is observed, expanding the investigation to more complex cellular and in vivo models to fully elucidate the therapeutic potential of this compound.

References

  • Choi, H. J., et al. (2012). Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. Bioorganic & Medicinal Chemistry Letters, 22(13), 4345-4348. Available from: [Link]

  • Molbase. (n.d.). Cas no 20401-88-1 (this compound). Available from: [Link]

  • Lima, M. D., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(1), 1459-1480. Available from: [Link]

  • Matsuura, H., et al. (2007). Relationship between Chemical Structure and Antioxidant Function of Flavonoids. Journal of the Japan Oil Chemists' Society, 56(4), 213-219. Available from: [Link]

  • Chang, Y. C., et al. (2007). Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. Free Radical Biology and Medicine, 43(11), 1541-1551. Available from: [Link]

  • Amorati, R., & Valgimigli, L. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Natural Product Communications, 13(2), 1934578X1801300. Available from: [Link]

  • Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363. Available from: [Link]

  • Yang, S. Y., et al. (2022). Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. International Journal of Molecular Sciences, 23(18), 10954. Available from: [Link]

  • Rivamonte, G. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(9), 1459-1480. Available from: [Link]

  • Yang, S. Y., et al. (2022). Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. International Journal of Molecular Sciences, 23(18), 10954. Available from: [Link]

  • Google Patents. (2015). WO2016005360A1 - Mixtures having enriched e-isomers of unsaturated macrocyclic musk compounds.
  • Google Patents. (2009). EP2133102A1 - Odor reducers.
  • Google Patents. (2008). EP1923041A1 - Use of C10-C14 alkane diols for the preparation of a composition for the prophylaxis and/or treatment of Malassezia-induced dandruff, and compositions comprising C10-C14 alkane diols.

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Safety Operating Guide

Navigating the Safe Handling of 3-(4-Methoxyphenyl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic fields of pharmaceutical development and chemical synthesis, the confident and safe handling of reagents is the bedrock of innovation. This guide provides essential, in-depth safety and logistical information for 3-(4-Methoxyphenyl)propanal (CAS No. 20401-88-1), a key aromatic aldehyde. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.

The primary known hazard of this compound is its potential to cause an allergic skin reaction, as indicated by the GHS hazard statement H317.[1][2] This sensitizing property necessitates a meticulous approach to prevent dermal exposure and ensure the well-being of all laboratory personnel.

Immediate Safety Profile: Understanding the Risks

Before handling this compound, it is crucial to internalize its hazard profile. The core directive is to prevent all contact, particularly with the skin.

Hazard ClassificationGHS StatementImplication
Skin Sensitization H317: May cause an allergic skin reactionRepeated exposure can lead to an allergic response, such as dermatitis.[1]
Combustibility Combustible LiquidMust be stored away from ignition sources.

This substance should be handled with the assumption that it can provoke an immune response upon repeated skin contact. Therefore, engineering controls and personal protective equipment are not merely recommended; they are essential components of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[1][2] However, for robust protection, a more detailed specification is required.

Hand Protection: Selecting the Right Glove

Given that the primary hazard is skin sensitization, glove selection is paramount. Not all common laboratory gloves offer adequate protection against aromatic aldehydes.

  • Recommended:

    • Butyl Rubber Gloves: Offer excellent resistance to a wide variety of chemicals, including aldehydes and ketones.

    • Polyvinyl Alcohol (PVA) Gloves: Provide very high resistance to aromatic and chlorinated solvents. Note that PVA is water-soluble and should not be used in aqueous environments.

  • Acceptable for Splash Protection:

    • Nitrile Gloves: While offering fair protection against aldehydes, they should be changed immediately upon any sign of contamination. Double-gloving is a prudent measure for added safety.

  • Not Recommended:

    • Latex (Natural Rubber) Gloves: Offer poor resistance to many organic solvents and are not suitable for handling this chemical.

Eye and Face Protection
  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities.

  • Chemical Splash Goggles: Must be worn when there is any risk of splashing, such as during transfers of larger volumes.

  • Face Shield: Should be used in conjunction with chemical splash goggles when handling significant quantities or during procedures with a high splash potential.

Body and Respiratory Protection
  • Laboratory Coat: A standard cotton lab coat is required to protect street clothing and underlying skin.

  • Chemical-Resistant Apron: Recommended when handling larger volumes.

  • Respiratory Protection: Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. However, respiratory protection is necessary under the following conditions:

    • Handling large quantities.

    • Heating the substance or creating aerosols.

    • Cleaning up a significant spill.

    • Inadequate ventilation.

    In these situations, a NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge is recommended.[3][4][5] For aldehydes like formaldehyde, specific cartridges are available that also protect against other organic vapors, offering a reliable option.[3][6][7]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

cluster_pre Pre-Handling cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Waste & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Step 1 Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Step 2 Transfer & Use Transfer & Use Work in Fume Hood->Transfer & Use Step 3 Decontaminate Decontaminate Transfer & Use->Decontaminate Step 4 Segregate Waste Segregate Waste Transfer & Use->Segregate Waste Doff PPE Doff PPE Decontaminate->Doff PPE Step 5 Wash Hands Wash Hands Doff PPE->Wash Hands Step 6 Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol
  • Preparation : Before any work begins, consult the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Location : All transfers and manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer : When transferring the liquid, use secondary containment (e.g., a beaker or tray) to catch any potential drips or spills.

  • Heating : If the protocol requires heating, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames. Ensure the apparatus is properly vented within the fume hood.

  • Post-Handling : After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

Emergency Procedures: A Plan for the Unexpected

First Aid
  • Skin Contact : This is the most critical exposure route. Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water.[8] Seek medical attention if irritation or a rash develops.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For minor spills (<100 mL) within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE, including double nitrile or butyl gloves, goggles, and a lab coat. A respirator with an organic vapor cartridge may be necessary if the spill is significant or ventilation is poor.

  • Contain : Confine the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[9]

  • Absorb : Working from the outside in, apply the absorbent material to the spill.

  • Collect : Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[10]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Label the waste container and dispose of it, along with any contaminated PPE, through your institution's Environmental Health and Safety (EHS) office.

For major spills (>100 mL) or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[11]

Disposal Plan: Responsible Waste Management

As a sensitizing chemical, all waste generated from the use of this compound must be treated as hazardous waste.

  • Liquid Waste : Collect all unused or waste solutions of the chemical in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Solid Waste : All contaminated materials, including gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed hazardous waste bag or container.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup : Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.[12]

By adhering to these detailed procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

  • American Industrial Safety. 3M 6005 Formaldehyde/Organic Vapor Respirator Cartridge. Retrieved from [Link]

  • National Allergy. 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]

  • 3M. 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100, 30 pairs/case. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Zoro. (2023, December 10). 3M Respirator Organic Filter Cartridge W/Formaldehyde Protection. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Formaldehyde - IDLH | NIOSH. Retrieved from [Link]

  • Sylprotec. Formaldehyde & organic vapours cartridge 3M 6005. Retrieved from [Link]

  • University of Rochester. Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

  • GOV.UK. Formaldehyde - Incident management. Retrieved from [Link]

  • Oakland University. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of British Columbia. Spill Clean up Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. Retrieved from [Link]

  • SEPS Services. (2022, July 10). 8 Steps to Handling Chemical Spills in the Lab. Retrieved from [Link]

  • University of Toronto. Chemical Spill Procedures. Retrieved from [Link]

  • Indiana University. Spills, Leaks & Odors: Emergency Situations. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.